9-cis Retinol
Descripción
9-cis Retinol has been reported in Pandalus borealis, Homo sapiens, and other organisms with data available.
Structure
3D Structure
Propiedades
IUPAC Name |
3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIPGXGPPPQFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859073 | |
| Record name | (13cis)-Retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34218-73-0 | |
| Record name | cis-Retinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34218-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retinol, cis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and History of 9-cis Retinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-cis retinol, a geometric isomer of vitamin A, and its active metabolite, 9-cis retinoic acid, have garnered significant scientific interest due to their unique biological activities, primarily mediated through the retinoid X receptors (RXRs). This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and mechanism of action of this compound. It details the key experimental protocols that were instrumental in its characterization and summarizes critical quantitative data. Furthermore, this document illustrates the intricate retinoid signaling pathway and experimental workflows through detailed diagrams, offering a valuable resource for researchers in the fields of molecular biology, pharmacology, and drug development.
Introduction: The Emergence of a Novel Retinoid
The story of this compound is intrinsically linked to the discovery of its biologically active form, 9-cis retinoic acid, and the identification of a second class of nuclear retinoid receptors. While all-trans retinoic acid was long recognized as the active metabolite of vitamin A, mediating its effects through the retinoic acid receptors (RARs), the existence of another signaling pathway was suspected.
In 1992, a pivotal moment in retinoid research occurred with the identification of 9-cis retinoic acid as a high-affinity ligand for the retinoid X receptors (RXRs).[1][2][3] This discovery was significant because RXRs were known to form heterodimers with RARs and other nuclear receptors, suggesting a broader role for retinoids in cellular signaling than previously understood.[1][2][[“]] It was soon established that 9-cis retinoic acid is a unique, naturally occurring retinoid that can bind to and activate both RARs and RXRs.[2][5][6] This "pan-agonist" activity positioned 9-cis retinoic acid as a molecule with the potential to regulate a wide array of physiological processes.[2]
Biosynthesis and Metabolism: Unraveling the Origins of this compound
The endogenous synthesis of 9-cis retinoic acid has been a subject of intense investigation. While its presence in tissues is in much smaller quantities than all-trans-retinol, several pathways for its formation have been proposed.[3]
One major proposed pathway involves the direct isomerization of all-trans-retinoic acid to 9-cis-retinoic acid.[7] Studies have shown that bovine liver membranes can catalyze this conversion, a process that appears to be mediated by thiol groups.[7] Another key pathway involves the enzymatic conversion of all-trans-retinol to 9-cis-retinol, which is then oxidized to 9-cis-retinoic acid.[8][9] A crucial enzyme in this pathway, a this compound dehydrogenase (RDH), has been identified in the mouse embryo, suggesting a dedicated metabolic route for the synthesis of 9-cis retinoids.[9] This enzyme specifically oxidizes this compound to 9-cis retinaldehyde, which can then be further oxidized to 9-cis retinoic acid.[1][9]
Dietary sources also contribute to the pool of 9-cis retinoids. 9-cis-β-carotene, found in some fruits and vegetables, can be cleaved by intestinal enzymes to yield 9-cis-retinal, a direct precursor to 9-cis-retinoic acid.[1][10]
The metabolism of 9-cis retinoic acid involves isomerization to other forms, such as 13-cis-retinoic acid and all-trans-retinoic acid, as well as oxidative pathways.[3]
The Retinoid Signaling Pathway: A Dual-Receptor System
Retinoids exert their biological effects by regulating gene expression through nuclear receptors. The retinoid signaling pathway is primarily mediated by two families of receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[[“]][11][12] Both RAR and RXR have three subtypes: α, β, and γ.[11][13]
All-trans retinoic acid binds exclusively to RARs, while 9-cis retinoic acid binds to both RARs and RXRs.[5][11] These receptors function as ligand-activated transcription factors.[11][14] In their inactive state, RAR/RXR heterodimers are bound to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, often in a complex with corepressor proteins that silence gene transcription.[11]
Upon ligand binding, the receptors undergo a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[11][15] This complex then activates the transcription of target genes, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.[[“]][15] The ability of 9-cis retinoic acid to activate both partners of the RAR/RXR heterodimer suggests it may be a more potent regulator of gene expression than all-trans retinoic acid in certain contexts.[3][16]
Figure 1: Retinoid Signaling Pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the binding affinities of retinoids to their receptors and pharmacokinetic parameters from clinical trials.
| Ligand | Receptor | Dissociation Constant (Kd) (nM) | Reference |
| all-trans-Retinoic Acid | RARα | 0.2 | [5] |
| 9-cis-Retinoic Acid | RARα | 0.5 | [5] |
| all-trans-Retinoic Acid | RXRα | >1000 | [5] |
| 9-cis-Retinoic Acid | RXRα | 15.7 | [5] |
| 9-cis-Retinal | CRBP-I | 8 | [17] |
| 9-cis-Retinal | CRBP-II | 5 | [17] |
Table 1: Binding Affinities of Retinoids to Nuclear Receptors and Cellular Binding Proteins.
| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| 9-cis-Retinoic Acid | 100 mg/m²/day | 253 ± 141 | 2.8 ± 1.2 | 741 ± 423 | [18] |
| 9-cis-Retinoic Acid | 140 mg/m²/day | 358 ± 204 | 3.1 ± 1.5 | 1052 ± 603 | [6] |
Table 2: Pharmacokinetic Parameters of 9-cis Retinoic Acid in Adult Cancer Patients.
Key Experimental Protocols
Synthesis of 9-cis-Retinol
A common method for the laboratory synthesis of 9-cis-retinol involves the reduction of 9-cis-retinal.
Protocol:
-
Dissolve 9-cis-retinal in an appropriate organic solvent (e.g., ethanol).
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until all the retinal is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the 9-cis-retinol with an organic solvent (e.g., hexane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 9-cis-retinol by normal-phase high-performance liquid chromatography (HPLC).[19]
Quantification of this compound and its Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of retinoids in biological samples.
Protocol:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer. For plasma or serum, perform protein precipitation with a solvent like acetonitrile.
-
Extraction: Perform liquid-liquid extraction of the retinoids from the homogenized tissue or precipitated plasma using a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate.
-
Chromatographic Separation: Inject the extracted sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid) to separate the different retinoid isomers.[20][21]
-
Mass Spectrometric Detection: Use a tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[20] Monitor the specific parent-to-daughter ion transitions for each retinoid of interest in selected reaction monitoring (SRM) mode for accurate quantification.
Figure 2: LC-MS/MS Workflow for Retinoid Quantification.
Biological and Therapeutic Significance
The unique ability of 9-cis retinoic acid to activate both RAR and RXR has led to extensive research into its therapeutic potential.
-
Cancer: 9-cis retinoic acid has demonstrated anti-proliferative activity against a variety of cancer cell lines.[3][22] Clinical trials have been conducted to evaluate its efficacy in solid tumors and hematological malignancies.[6][18][23]
-
Vision: 9-cis-retinoids play a role in the visual cycle. Administration of 9-cis-retinyl acetate has been shown to improve visual function in mouse models of retinal degeneration by forming isorhodopsin, an analog of the visual pigment rhodopsin.[24][25][26][27][28]
-
Dermatology: Topical formulations of 9-cis retinoic acid (alitretinoin) are approved for the treatment of skin lesions in patients with AIDS-related Kaposi's sarcoma and for chronic hand dermatitis.[3][29]
-
Other Potential Applications: Research suggests potential roles for 9-cis retinoic acid in regulating lipid metabolism, immune responses, and lymphangiogenesis.[11][30]
Conclusion
The discovery of this compound and its active metabolite, 9-cis retinoic acid, has significantly advanced our understanding of retinoid signaling. Its unique ability to activate both RAR and RXR receptors has opened up new avenues for therapeutic intervention in a range of diseases. Continued research into the biosynthesis, metabolism, and downstream effects of this compound will be crucial for fully harnessing its therapeutic potential. This technical guide provides a foundational resource for scientists and researchers dedicated to exploring the multifaceted roles of this intriguing retinoid.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The discovery of 9-cis retinoic acid: a hormone that binds the retinoid-X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. consensus.app [consensus.app]
- 5. pnas.org [pnas.org]
- 6. Phase I study of 9-cis-retinoic acid (ALRT1057 capsules) in adults with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Enzymatic formation of 9-cis, 13-cis, and all-trans retinals from isomers of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 16. Retinoid X receptor (RXR) within the RXR-retinoic acid receptor heterodimer binds its ligand and enhances retinoid-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Phase I trial of 9-cis retinoic acid in adults with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. iovs.arvojournals.org [iovs.arvojournals.org]
- 27. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. med.upenn.edu [med.upenn.edu]
- 29. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 9-Cis Retinoic Acid Promotes Lymphangiogenesis and Enhances Lymphatic Vessel Regeneration: Therapeutic Implications of 9-Cis Retinoic Acid for Secondary Lymphedema - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Biochemical Properties of 9-cis-Retinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical properties of 9-cis-Retinol, a key endogenous retinoid. The information presented herein is intended to support research, scientific discovery, and drug development efforts centered on retinoid signaling pathways.
Physicochemical Properties
9-cis-Retinol is a geometric isomer of Vitamin A and a crucial precursor to the biologically active 9-cis-retinoic acid. Its distinct stereochemistry governs its unique biological functions and interactions with proteins.
| Property | 9-cis-Retinol | 9-cis-Retinal |
| Chemical Structure | (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal |
| Molecular Formula | C₂₀H₃₀O[1][2] | C₂₀H₂₈O[3][4] |
| Molecular Weight | 286.45 g/mol [2] | 284.44 g/mol [4][5] |
| Appearance | Solid[1] | Crystalline solid[4] |
| Melting Point | 76-83 °C[] | 56-58 °C[7] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.[8] | Soluble in Chloroform (10 mg/ml), DMF (25 mg/ml), DMSO (16 mg/ml), and Ethanol (25 mg/ml). Sparingly soluble in aqueous buffers.[4][9] |
| Purity | ≥95%[2] | ≥98%[4] |
| Storage Conditions | -80°C[8] | -80°C[9] |
| UV/Vis Absorption (λmax) | 323 nm in Ethanol[10] | 373 nm[4] |
Metabolism and Biological Significance
9-cis-Retinol is a pivotal intermediate in the metabolic pathway leading to the synthesis of 9-cis-retinoic acid, a potent ligand for Retinoid X Receptors (RXRs). This pathway is distinct from the all-trans-retinol metabolic cascade.
The key metabolic conversion is the oxidation of 9-cis-retinol to 9-cis-retinal, catalyzed by the enzyme 9-cis-retinol dehydrogenase.[11] Subsequently, 9-cis-retinal is oxidized to 9-cis-retinoic acid.
Binding to Cellular Retinoid-Binding Proteins
Cellular retinol-binding proteins (CRBPs) play a crucial role in the intracellular transport and metabolism of retinoids. 9-cis-Retinal has been shown to bind to CRBP-I and CRBP-II with high affinity.
| Binding Protein | Ligand | Dissociation Constant (Kd) |
| CRBP-I | 9-cis-Retinal | 8 nM[4][12] |
| CRBP-II | 9-cis-Retinal | 5 nM[4][12] |
Signaling Pathway
The biological effects of 9-cis-retinol are primarily mediated through its metabolite, 9-cis-retinoic acid. 9-cis-retinoic acid is a high-affinity ligand for Retinoid X Receptors (RXRs), a class of nuclear receptors that play a central role in regulating gene expression.[13] Upon binding 9-cis-retinoic acid, RXRs can form homodimers or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR). These receptor complexes then bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.
Key Experimental Protocols
Quantification of 9-cis-Retinol by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation and quantification of 9-cis-retinol from biological samples. Method optimization may be required depending on the sample matrix.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile/Water (e.g., 85:15, v/v)[14]
-
Hexane, Ethanol, and other solvents for extraction
-
Internal standard (e.g., retinyl acetate)
-
Nitrogen gas for evaporation
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer.
-
For plasma or serum, perform protein precipitation with a solvent like acetonitrile.
-
Extract retinoids from the aqueous phase using an organic solvent such as hexane.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[14]
-
Inject the reconstituted sample onto the column.
-
Monitor the eluent at a wavelength of 325 nm for retinol isomers.[15]
-
Identify and quantify 9-cis-retinol based on the retention time and peak area relative to a standard curve of purified 9-cis-retinol. The elution order for retinol isomers is typically 13-cis-retinol, followed by 9-cis-retinol, and then all-trans-retinol.[15]
-
In Vitro Assay for 9-cis-Retinol Dehydrogenase Activity
This protocol describes a method to measure the enzymatic activity of 9-cis-retinol dehydrogenase in cell lysates or purified enzyme preparations.
Materials:
-
Cell lysate or purified enzyme
-
9-cis-retinol substrate
-
Cofactor (e.g., NAD⁺)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Quenching solution (e.g., ethanol or methanol)
-
HPLC system for product analysis
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the reaction buffer, NAD⁺, and the enzyme source.
-
Initiate the reaction by adding the 9-cis-retinol substrate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Terminate the reaction by adding a quenching solution.
-
-
Product Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC, as described in section 4.1, to separate and quantify the product, 9-cis-retinal. The detector wavelength should be set to approximately 373 nm for optimal detection of 9-cis-retinal.[4]
-
Calculate the enzyme activity based on the rate of 9-cis-retinal formation.
-
Conclusion
9-cis-Retinol is a critical molecule in retinoid biochemistry, serving as the direct precursor to the RXR ligand, 9-cis-retinoic acid. A thorough understanding of its physicochemical properties, metabolism, and the signaling pathways it initiates is essential for researchers in the fields of endocrinology, oncology, and developmental biology. The experimental protocols provided in this guide offer a starting point for the quantitative analysis and functional characterization of 9-cis-retinol and its metabolic enzymes, facilitating further advancements in our understanding of retinoid biology and its therapeutic potential.
References
- 1. 9-cis-Retinol | C20H30O | CID 9947823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Retinal, 9-cis- [webbook.nist.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 9-Cis-Retinal | C20H28O | CID 6436082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 9-顺式视黄醛 vitamin A analog | Sigma-Aldrich [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cis-retinol dehydrogenase: 9-cis-retinol metabolism and its effect on proliferation of human MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Endogenous Synthesis of 9-cis-Retinol in Mammals
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The retinoid signaling pathway, crucial for a myriad of physiological processes from embryonic development to immune function, is mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). While all-trans-retinoic acid is the primary ligand for RARs, 9-cis-retinoic acid (9cRA) is the only known endogenous ligand that binds and activates RXRs with high affinity.[1][2] The immediate precursor to 9cRA is 9-cis-retinol, yet the precise mechanisms of its endogenous synthesis in mammals have remained a subject of intensive investigation.[3][4] This technical guide synthesizes the current understanding of the biosynthetic pathways of 9-cis-retinol, details the key enzymes involved, presents quantitative data from seminal studies, and provides outlines of relevant experimental protocols.
Two primary pathways for the formation of 9-cis-retinoids have been proposed: (1) the enzymatic cleavage of dietary 9-cis-β-carotene and (2) the isomerization of the more abundant all-trans-retinol. Evidence suggests that specific dehydrogenases, particularly those from the short-chain dehydrogenase/reductase (SDR) superfamily, are responsible for the subsequent oxidation of 9-cis-retinol to 9-cis-retinal, a critical step in the formation of 9cRA.[5][6] However, the definitive identification of an enzyme responsible for the direct isomerization of all-trans-retinol to 9-cis-retinol in vivo remains an active area of research.
Biosynthetic Pathways of 9-cis-Retinol
The endogenous pool of 9-cis-retinol is derived from at least two distinct metabolic routes.
Pathway 1: Cleavage of Dietary Carotenoids
Dietary carotenoids serve as a significant source of retinoids. Specifically, 9-cis-β-carotene can be enzymatically cleaved in the intestinal mucosa to yield 9-cis-retinoids.[6][7][8]
-
Symmetric Cleavage: The enzyme β-carotene-15,15'-oxygenase (BCO1) can symmetrically cleave β-carotene at its central double bond to produce two molecules of retinal.[9][10] When the substrate is 9-cis-β-carotene, this action can directly yield 9-cis-retinal.
-
Asymmetric Cleavage: The enzyme β-carotene-9',10'-oxygenase (BCO2) performs an asymmetric cleavage, which can also contribute to the pool of retinoids.[9][11][12]
Studies using ferret models and in vitro human intestinal mucosa have demonstrated that 9-cis-β-carotene is a direct precursor to both 9-cis-retinoic acid and all-trans-retinoic acid, implying the formation of 9-cis-retinal as an intermediate.[7][8]
Pathway 2: Isomerization of all-trans-Retinoids
Given that animals can be sustained on carotene-free diets, an alternative pathway for 9-cis-retinoid synthesis must exist.[6] The prevailing hypothesis is the isomerization from the more abundant all-trans-retinoids. The specific step at which this isomerization occurs (retinol, retinal, or retinoic acid) is a critical question.
-
Isomerization at the Retinol Level: The identification of a stereo-specific 9-cis-retinol dehydrogenase (RDH4) strongly implies that 9-cis-retinol is generated from all-trans-retinol.[5] This model is analogous to the well-established isomerization of all-trans-retinol to 11-cis-retinol in the visual cycle.[5][13] Cell homogenates from Hep G2 cells have been shown to convert all-trans-retinol to 9-cis-retinal, further supporting that the free form of all-trans-retinol can be a source for 9-cis-retinoid synthesis.[3][14]
-
Isomerization at the Retinoic Acid Level: Studies have also shown that bovine liver membranes can directly isomerize all-trans-retinoic acid to 9-cis-retinoic acid, suggesting that isomerization can occur at the final step of the pathway.[15][16] However, this does not preclude isomerization at the retinol or retinal stage.
dot
Caption: Proposed metabolic pathways for the endogenous synthesis of 9-cis-Retinol in mammals.
Key Enzymes and Their Functions
The synthesis of 9-cis-retinol is a multi-step process governed by several key enzymes.
Carotenoid Cleavage Oxygenases
-
β-carotene-15,15'-oxygenase (BCO1): Primarily located in the intestine, BCO1 catalyzes the symmetric cleavage of β-carotenes into two molecules of retinal.[17]
-
β-carotene-9',10'-oxygenase (BCO2): This mitochondrial enzyme performs asymmetric cleavage of various carotenoids, contributing to the retinoid pool and preventing carotenoid over-accumulation.[11][12]
Retinol Dehydrogenases (RDHs)
Members of the short-chain dehydrogenase/reductase (SDR) superfamily are critical for the interconversion of retinols and retinals.
-
9-cis-Retinol Dehydrogenase (RDH4 / cRDH): This membrane-bound enzyme exhibits unique stereospecificity, capable of oxidizing 9-cis-retinol to 9-cis-retinaldehyde but not all-trans-retinol.[5] Its expression in embryonic tissues, liver, and kidney suggests a dedicated pathway for 9-cis-retinoic acid synthesis.[5][18] The enzyme is an oxidoreductase, also capable of reducing 9-cis-retinal back to 9-cis-retinol in the presence of NADH.[5]
-
Other RDHs: While RDH4 is specific for the 9-cis isomer, other RDHs are involved in the broader retinoid metabolism, primarily handling all-trans and 11-cis isomers.[19]
Retinal Dehydrogenases (RALDHs)
These enzymes catalyze the irreversible oxidation of retinal to retinoic acid, the final step in generating the active ligand. Efficient formation of 9-cis-retinoic acid requires the co-expression of both a retinol dehydrogenase and a retinal dehydrogenase.[19]
Retinoid Esterifying and Hydrolyzing Enzymes
-
Lecithin:retinol acyltransferase (LRAT) and Acyl-CoA:retinol acyltransferase (ARAT): These enzymes are responsible for the esterification of retinols, including 9-cis-retinol, into retinyl esters for storage.[3][14]
-
Retinyl Ester Hydrolase (REH): These enzymes hydrolyze stored retinyl esters to release free retinol, making it available for oxidation.[3][14]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on 9-cis-retinoid biosynthesis and metabolism.
Table 1: Biosynthesis Rates from 9-cis-β-Carotene in Human Intestinal Mucosa
| Substrate(s) | Product | Rate (pmol/hr/mg protein) | Reference |
|---|---|---|---|
| 4 µM 9-cis-β-Carotene | 9-cis-Retinoic Acid | 16 ± 1 | [7] |
| 4 µM 9-cis-β-Carotene | all-trans-Retinoic Acid | 18 ± 2 | [7] |
| 4 µM 9-cis-β-Carotene + 2 µM all-trans-β-Carotene | 9-cis-Retinoic Acid | 16 (no change) | [7] |
| 4 µM 9-cis-β-Carotene + 2 µM all-trans-β-Carotene | all-trans-Retinoic Acid | 38 ± 6 |[7] |
Table 2: Substrate Specificity and Binding Affinities
| Enzyme/Protein | Ligand/Substrate | Parameter | Value | Reference |
|---|---|---|---|---|
| Human 9-cis-Retinol Dehydrogenase | 9-cis-Retinol | Relative Activity | 1x | [6] |
| 13-cis-Retinol | Relative Activity | ~1x | [6] | |
| 11-cis-Retinol | Relative Activity | ~2x | [6] | |
| Cellular Retinol-Binding Protein-I (CRBP-I) | 9-cis-Retinal | Kd | 8 nM | [20] |
| Cellular Retinol-Binding Protein-II (CRBP-II) | 9-cis-Retinal | Kd | 5 nM |[20] |
Experimental Protocols
This section provides a detailed overview of key methodologies used to investigate the endogenous synthesis of 9-cis-retinol.
Protocol: In Vitro Retinoid Isomerization and Metabolism Assay
Objective: To determine the capacity of a cell or tissue homogenate to convert retinoid precursors into various isomers.
Methodology:
-
Homogenate Preparation: Tissues (e.g., liver) or cultured cells (e.g., Hep G2) are harvested and homogenized in an appropriate buffer (e.g., borate buffer, pH 9.0) on ice.[3][16] The homogenate is then centrifuged to separate subcellular fractions (e.g., microsomes, cytosol).[15]
-
Incubation: The homogenate or subcellular fraction is incubated with the retinoid substrate (e.g., all-trans-retinol, 9-cis-β-carotene) at 37°C. Reactions are performed under dim red light to prevent photoisomerization.[7][21]
-
Reaction Termination and Extraction: The reaction is stopped by the addition of a solvent like ethanol or methanol. Retinoids are then extracted from the aqueous phase using an organic solvent such as hexane.[3][22]
-
Analysis: The extracted retinoids are dried, redissolved in a mobile phase, and analyzed via High-Performance Liquid Chromatography (HPLC).
dot
References
- 1. Analysis, occurrence, and function of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Biosynthesis of 9-cis-retinoic acid from 9-cis-beta-carotene in human intestinal mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestinal absorption and metabolism of 9-cis-beta-carotene in vivo: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Carotene and its cleavage enzyme β-carotene-15,15′-oxygenase (CMOI) affect retinoid metabolism in developing tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinol - Wikipedia [en.wikipedia.org]
- 11. Carotenoid oxygenase - Wikipedia [en.wikipedia.org]
- 12. Characterization of the Role of β-Carotene 9,10-Dioxygenase in Macular Pigment Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. β-Carotene - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Biosynthesis of 9-cis-retinoic acid in vivo. The roles of different retinol dehydrogenases and a structure-activity analysis of microsomal retinol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
The Metabolic Conversion of 9-cis-Retinol to 9-cis-Retinoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolic pathway responsible for the conversion of 9-cis-retinol to 9-cis-retinoic acid, a critical signaling molecule in various biological processes. The document details the enzymatic reactions, provides available quantitative data, outlines experimental protocols for studying this pathway, and includes visualizations to facilitate understanding.
Introduction
9-cis-retinoic acid is a biologically active retinoid that serves as a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Its synthesis from 9-cis-retinol is a crucial step in retinoid metabolism, influencing gene transcription and cellular processes such as proliferation, differentiation, and apoptosis. The metabolic pathway is a two-step oxidation process, analogous to the synthesis of all-trans-retinoic acid from all-trans-retinol.
The Metabolic Pathway
The conversion of 9-cis-retinol to 9-cis-retinoic acid involves two sequential enzymatic reactions:
-
Oxidation of 9-cis-retinol to 9-cis-retinal: This initial and rate-limiting step is catalyzed by a stereospecific 9-cis-retinol dehydrogenase (9-cis-RDH). This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and exhibits a preference for the 9-cis-isomer of retinol. The primary enzyme identified with this activity is Retinol Dehydrogenase 4 (RDH4).
-
Oxidation of 9-cis-retinal to 9-cis-retinoic acid: The intermediate, 9-cis-retinal, is subsequently oxidized to 9-cis-retinoic acid. This irreversible reaction is catalyzed by members of the aldehyde dehydrogenase (ALDH) superfamily, particularly the ALDH1A subfamily of retinaldehyde dehydrogenases (RALDHs).
dot
Caption: The two-step enzymatic conversion of 9-cis-retinol to 9-cis-retinoic acid.
Quantitative Data: Enzyme Kinetics
The following tables summarize the available quantitative data for the key enzymes involved in the metabolic conversion of 9-cis-retinol to 9-cis-retinoic acid.
Table 1: Kinetic Parameters for 9-cis-Retinol Dehydrogenase (9-cis-RDH/RDH4)
| Enzyme | Substrate | Km | Vmax | kcat | Source Organism | Notes |
| 9-cis-RDH (RDH4) | 9-cis-Retinol | Not Reported | Not Reported | Not Reported | Mouse | Exhibits high specificity for 9-cis-retinol over all-trans-retinol. |
Table 2: Kinetic Parameters for Aldehyde Dehydrogenases (ALDHs) with 9-cis-Retinal
| Enzyme | Substrate | Km (µM) | Vmax/kcat | Source Organism | Notes |
| ALDH1 (cytosolic) | 9-cis-Retinal | 5.5 | Not Reported | Human Liver | The affinity for all-trans-retinal is approximately twofold higher (Km = 2.2 µM). |
| RALDH2 (ALDH1A2) | 9-cis-Retinal | Not Reported | Same catalytic efficiency as for all-trans- and 13-cis-retinal | Human | |
| ADH (ππ isoenzyme) | 9-cis-Retinal (reduction) | 11-14 | V/Km of 0.5-0.6 µM⁻¹min⁻¹ | Human | This represents the reverse reaction (reduction of retinal to retinol). |
| ALDH1A2 | all-trans-Retinal | 2.0 | 0.10 s⁻¹ | Rat | |
| ALDH1A1 | all-trans-Retinal | 8.1 | 0.07 s⁻¹ | Rat | |
| ALDH1A2 & ALDH1A3 | 9-cis-Retinal | Not Reported | Lower catalytic efficiency compared to all-trans-retinaldehyde | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the metabolic pathway of 9-cis-retinol to 9-cis-retinoic acid.
Expression and Enzymatic Assay of Recombinant 9-cis-Retinol Dehydrogenase (RDH4)
This protocol is adapted from studies on the expression and characterization of RDH4.
Objective: To express recombinant RDH4 and measure its enzymatic activity in converting 9-cis-retinol to 9-cis-retinal.
Materials:
-
Baculovirus expression vector (e.g., pFASTBAC1) containing the RDH4 cDNA
-
Spodoptera frugiperda (Sf9) insect cells
-
TNM-FH insect cell culture medium
-
Lipofectin or other transfection reagent
-
Phosphate-buffered saline (PBS)
-
9-cis-retinol (substrate)
-
NAD⁺ (cofactor)
-
Alkaline ethanol (for reaction termination)
-
n-hexane (for extraction)
-
HPLC system with a C18 reverse-phase column
Protocol:
-
Expression of Recombinant RDH4:
-
Subclone the RDH4 cDNA into the baculovirus expression vector.
-
Transfect Sf9 insect cells with the recombinant vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Harvest the cells 72 hours post-infection.
-
Prepare total membrane fractions from the infected cells by homogenization and centrifugation.
-
Confirm the expression of RDH4 via immunoblotting using an antibody specific to RDH4.
-
-
Enzymatic Activity Assay:
-
In a microcentrifuge tube, combine 25 µg of the total membrane protein from the RDH4-expressing cells with PBS.
-
Add 100 µM of 9-cis-retinol as the substrate.
-
Add 200 µM of NAD⁺ as the cofactor.
-
Bring the final reaction volume to 200 µl with PBS.
-
Incubate the reaction mixture for 20 minutes at 37°C.
-
Terminate the reaction by adding alkaline ethanol.
-
Extract the retinoids from the reaction mixture by adding 2.0 ml of n-hexane and vortexing.
-
Carefully remove the organic (n-hexane) phase and dry it under a stream of argon.
-
Dissolve the dried residue in ethanol for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the extracted retinoids using a reverse-phase HPLC system equipped with a C18 column (e.g., 4.6 mm x 25 cm).
-
Use a mobile phase of acetonitrile/water (85:15, vol/vol) at a flow rate of 1.0 ml/min.
-
Monitor the effluent at 350 nm.
-
Identify and quantify the amounts of 9-cis-retinol and the product, 9-cis-retinal, by comparing their retention times and peak areas to those of known standards.
-
dot
Caption: A flowchart illustrating the key steps in the expression and activity measurement of 9-cis-RDH.
In Vitro Conversion of 9-cis-Retinal to 9-cis-Retinoic Acid using Liver Cytosol
This protocol describes a method to measure the activity of aldehyde dehydrogenases in a cell-free system.
Objective: To measure the conversion of 9-cis-retinal to 9-cis-retinoic acid by cytosolic enzymes from liver tissue.
Materials:
-
Fresh or frozen liver tissue
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4)
-
Ultracentrifuge
-
Protein quantification assay (e.g., Bradford assay)
-
9-cis-retinal (substrate)
-
NAD⁺ (cofactor)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Methanol/acetonitrile (for reaction termination and extraction)
-
UHPLC-MS/MS or HPLC system for retinoid analysis
Protocol:
-
Preparation of Liver Cytosol:
-
Homogenize fresh or thawed liver tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and nuclei.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
The resulting supernatant is the cytosolic fraction.
-
Determine the protein concentration of the cytosolic fraction.
-
-
Enzymatic Reaction:
-
In a reaction tube, combine a specific amount of cytosolic protein (e.g., 0.5 mg/ml) with the reaction buffer.
-
Add NAD⁺ to a final concentration of 1 mM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 9-cis-retinal (e.g., 5-10 µM final concentration).
-
Incubate at 37°C for a specific time period (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold methanol or acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
-
Retinoid Analysis:
-
Analyze the supernatant for the presence of 9-cis-retinoic acid and remaining 9-cis-retinal using a validated UHPLC-MS/MS or HPLC method.
-
Quantify the product formation based on a standard curve of authentic 9-cis-retinoic acid.
-
Logical Relationships and Signaling Context
The production of 9-cis-retinoic acid is a critical event that leads to the activation of specific nuclear receptor signaling pathways.
dot
Caption: The synthesis of 9-cis-retinoic acid and its subsequent role in activating nuclear receptors.
Conclusion
The metabolic conversion of 9-cis-retinol to 9-cis-retinoic acid is a fundamental pathway in retinoid biology. Understanding the enzymes involved, their kinetics, and the methods to study this process is essential for researchers in various fields, including molecular biology, pharmacology, and drug development. This guide provides a comprehensive overview to facilitate further investigation into the roles of 9-cis-retinoic acid in health and disease. Further research is warranted to fully elucidate the kinetic parameters of 9-cis-retinol dehydrogenase and to explore the regulatory mechanisms governing this important metabolic pathway.
The Role of 9-cis-Retinol in the Visual Cycle: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The canonical visual cycle, occurring in the retinal pigment epithelium (RPE), is the primary pathway for the regeneration of 11-cis-retinal, the chromophore essential for both rod and cone photoreceptor function. However, a secondary, cone-specific visual cycle exists within the retina, utilizing Müller cells and the photoreceptors themselves. Within this alternative pathway, and as a therapeutic agent, 9-cis-retinol has emerged as a significant molecule of interest. This technical guide provides an in-depth examination of the role of 9-cis-retinol in the visual cycle, its mechanism of action, and its therapeutic potential. We present a comprehensive overview of the underlying biochemistry, detailed experimental protocols for its study, and quantitative data to support further research and development in this area.
Introduction
Vision is initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal within photoreceptor cells[1]. To maintain visual sensitivity, 11-cis-retinal must be continuously regenerated. While the RPE-based visual cycle serves both rods and cones, cones, which are responsible for daylight and color vision, have a higher metabolic demand and an additional, faster regeneration pathway known as the intra-retinal or cone visual cycle. This pathway involves the transport of all-trans-retinol from cones to Müller cells, where it is isomerized to 11-cis-retinol. This 11-cis-retinol is then transported back to the cones and oxidized to 11-cis-retinal.
9-cis-retinol is a stereoisomer of retinol that can act as a functional analog of 11-cis-retinol in the visual cycle[2]. Its aldehyde form, 9-cis-retinal, can bind to opsin in both rod and cone photoreceptors to form a functional photopigment known as isorhodopsin[3]. This property has made 9-cis-retinoids a focal point for therapeutic interventions in inherited retinal diseases where the canonical visual cycle is impaired, such as Leber congenital amaurosis (LCA)[4][5]. This guide will delve into the core aspects of 9-cis-retinol's function, from its molecular interactions to its application in preclinical and clinical research.
The Biochemical Role of 9-cis-Retinol in the Visual Cycle
9-cis-retinol and its derivatives can participate in the visual cycle through several mechanisms, primarily by bypassing enzymatic steps that are deficient in certain retinal diseases.
The Canonical vs. the Cone-Specific Visual Cycle
The canonical visual cycle, located in the RPE, is a multi-step enzymatic process that regenerates 11-cis-retinal from all-trans-retinol. In contrast, the cone-specific visual cycle provides a more rapid supply of chromophore to cones. A key distinction is the production of 11-cis-retinol in Müller cells, which is then oxidized to 11-cis-retinal within the cones themselves[2]. This oxidation step is a critical control point and is cone-specific.
Integration of 9-cis-Retinol into the Visual Pathway
Exogenously supplied 9-cis-retinol can be taken up by photoreceptors. In cones, it is oxidized to 9-cis-retinal by retinol dehydrogenases (RDHs) located in the cone outer segments[2]. This 9-cis-retinal can then bind to cone opsin to form a functional, light-sensitive pigment. In disease states where the production of 11-cis-retinal is blocked, such as in LCA caused by mutations in RPE65 or LRAT, administration of 9-cis-retinoids can restore the production of a functional photopigment, thereby recovering visual function[3][4][5].
dot
Caption: The canonical and alternative visual cycles, with the integration of therapeutically administered 9-cis-retinoids.
Quantitative Data on 9-cis-Retinoids in the Visual Cycle
The following tables summarize key quantitative data related to the interaction and effects of 9-cis-retinoids in the visual system.
Table 1: Binding Affinities of Retinoids to Cellular Retinol-Binding Proteins (CRBPI and CRBPII)
| Retinoid | Protein | Dissociation Constant (Kd) | Reference |
| 9-cis-Retinol | CRBPI | 11 nM | [6] |
| 9-cis-Retinol | CRBPII | 68 nM | [6] |
| 9-cis-Retinal | CRBPI | 8 nM | [6] |
| 9-cis-Retinal | CRBPII | 5 nM | [6] |
Table 2: Retinoid Levels in Mouse Retina After 9-cis-Retinyl Acetate Administration
| Treatment Group | 9-cis-Retinal (pmol/eye) | Reference |
| Baseline (Rpe65-/-) | Undetectable | [7] |
| 1 mg/kg daily | Undetectable | [7] |
| 4 mg/kg daily | 38 ± 4 | [7] |
| 12.5 mg/kg daily | 95 ± 14 | [7] |
Table 3: Dosages of 9-cis-Retinyl Acetate (QLT091001) in Clinical Trials for Leber Congenital Amaurosis
| Clinical Trial Identifier | Dosage | Duration | Patient Population | Reference |
| NCT01014052 | 10-40 mg/m²/day | 7 days | RPE65 or LRAT mutations | [4][5] |
| NCT01521793 | 40 or 60 mg/m²/day | 7 days (up to 3 courses) | RPE65 or LRAT mutations | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of 9-cis-retinol's role in the visual cycle. The following sections provide step-by-step protocols for key experimental techniques.
Analysis of Retinoid Isomers by Normal-Phase HPLC
This protocol is optimized for the separation and quantification of retinol and retinal isomers from mouse retina.
Materials:
-
Mouse eyes
-
Homogenizer
-
Hexane, Ethyl Acetate (HPLC grade)
-
Normal-phase HPLC system with a silica column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm)
-
UV detector
-
Retinoid standards (9-cis-retinol, 11-cis-retinol, all-trans-retinol, 9-cis-retinal, 11-cis-retinal, all-trans-retinal)
Procedure:
-
Sample Preparation (under red light):
-
Enucleate mouse eyes and immediately freeze them in liquid nitrogen.
-
Homogenize one whole eye in 500 µL of a 1:1 mixture of methanol and phosphate-buffered saline (PBS).
-
Add 1 mL of hexane, vortex for 1 minute, and centrifuge at 3000 x g for 5 minutes.
-
Collect the upper hexane layer. Repeat the extraction twice.
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried retinoids in 100 µL of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: Normal-phase silica column.
-
Mobile Phase: An isocratic mixture of hexane and ethyl acetate (e.g., 90:10 v/v). The exact ratio may need optimization for baseline separation of all isomers.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detector set at 325 nm for retinols and 365 nm for retinals.
-
Quantification: Generate standard curves for each retinoid isomer using authentic standards. Calculate the concentration in the samples by comparing peak areas to the standard curves.
-
dot
Caption: Experimental workflow for the analysis of retinal retinoids by HPLC.
Electroretinography (ERG) for Assessing Photoreceptor Function Recovery
This protocol describes the use of ERG to monitor the recovery of rod and cone function in mice following treatment with 9-cis-retinyl acetate.
Materials:
-
ERG recording system
-
Ganzfeld dome
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Topical mydriatic (e.g., tropicamide) and anesthetic (e.g., proparacaine)
-
Corneal electrodes
-
Reference and ground electrodes
Procedure:
-
Animal Preparation:
-
Dark-adapt mice overnight (at least 12 hours) before recording.
-
Under dim red light, anesthetize the mouse and place it on a heated platform.
-
Apply a drop of mydriatic to dilate the pupils and a drop of topical anesthetic to the cornea.
-
-
Scotopic (Rod-Mediated) ERG:
-
Place the corneal electrodes on the eyes with a drop of methylcellulose for good contact.
-
Insert the reference electrode under the skin of the forehead and the ground electrode in the tail.
-
Present single flashes of white light of increasing intensity (e.g., from -4.0 to 1.0 log cd·s/m²) in the dark-adapted state.
-
Record the a-wave (originating from photoreceptors) and b-wave (originating from bipolar cells).
-
-
Photopic (Cone-Mediated) ERG:
-
Light-adapt the mouse for 10 minutes to a background light of 30 cd/m² to saturate the rods.
-
Present single flashes of white light of increasing intensity (e.g., from 0.5 to 2.5 log cd·s/m²) superimposed on the background light.
-
Record the cone-driven a- and b-waves.
-
-
Data Analysis:
-
Measure the amplitudes and implicit times of the a- and b-waves for both scotopic and photopic responses.
-
Compare these parameters between treated and control groups at different time points after treatment to assess the recovery of photoreceptor function.
-
dot
Caption: Logical flow of an electroretinography experiment to assess rod and cone function.
Microspectrophotometry of Isolated Photoreceptors
This protocol outlines the measurement of the absorbance spectra of single photoreceptor outer segments to confirm the formation of isorhodopsin after regeneration with 9-cis-retinal.
Materials:
-
Microspectrophotometer
-
Isolated photoreceptor preparation
-
Perfusion chamber
-
9-cis-retinal solution
Procedure:
-
Sample Preparation:
-
Isolate retinas from dark-adapted animals under dim red light.
-
Gently dissociate the retina to obtain a suspension of photoreceptor cells.
-
Transfer the cell suspension to a perfusion chamber on the stage of the microspectrophotometer.
-
-
Measurement:
-
Identify a single, healthy-appearing photoreceptor outer segment.
-
Measure the baseline absorbance spectrum in the dark-adapted state.
-
Bleach the photopigment with a bright light flash.
-
Perfuse the chamber with a solution containing 9-cis-retinal.
-
After an incubation period, measure the absorbance spectrum again to observe the regeneration of a new pigment.
-
-
Data Analysis:
-
Subtract the post-bleach spectrum from the regenerated spectrum to obtain the difference spectrum of the newly formed pigment.
-
Determine the wavelength of maximum absorbance (λmax) of the regenerated pigment to confirm the formation of isorhodopsin (which has a slightly different λmax than rhodopsin).
-
Conclusion and Future Directions
9-cis-retinol and its derivatives have demonstrated significant potential as therapeutic agents for certain inherited retinal diseases by providing a functional chromophore and bypassing defects in the canonical visual cycle. The in-depth technical guidance provided in this document aims to facilitate further research into the precise mechanisms of action of 9-cis-retinoids and to aid in the development and preclinical testing of novel therapeutic strategies.
Future research should focus on several key areas:
-
Long-term efficacy and safety: While short-term studies have been promising, the long-term effects of chronic 9-cis-retinoid administration on retinal health and function require further investigation.
-
Optimization of delivery methods: Developing targeted delivery systems could enhance the therapeutic efficacy and minimize potential systemic side effects.
-
Elucidation of downstream signaling: A deeper understanding of the signaling pathways activated by isorhodopsin in both rods and cones will provide a more complete picture of its therapeutic effects.
-
Application to a broader range of retinal diseases: Investigating the potential of 9-cis-retinoid therapy for other retinal degenerations characterized by chromophore deficiency is a promising avenue for future research.
By continuing to explore the multifaceted role of 9-cis-retinol in the visual cycle, the scientific and medical communities can move closer to developing effective treatments for a range of debilitating retinal diseases.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. The retina visual cycle is driven by cis retinol oxidation in the outer segments of cones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral 9-cis retinoid for childhood blindness due to Leber congenital amaurosis caused by RPE65 or LRAT mutations: an open-label phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding affinities of CRBPI and CRBPII for 9-cis-retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leber congenital amaurosis/early-onset severe retinal dystrophy: current management and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
9-cis Retinol: A Technical Guide on its Core Function in Embryonic Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
Retinoids, the biologically active metabolites of vitamin A, are indispensable signaling molecules that orchestrate a multitude of processes during vertebrate embryonic development. Among these, the 9-cis isomer of retinol and its active derivative, 9-cis retinoic acid (9-cis RA), play a crucial, albeit complex, role. This technical guide provides an in-depth examination of 9-cis retinol's function in embryogenesis, focusing on its biosynthesis, metabolic pathways, and the molecular mechanisms through which it exerts its effects. We will detail its critical role as the specific high-affinity ligand for Retinoid X Receptors (RXRs), which act as master regulators by forming heterodimers with other nuclear receptors, including Retinoic Acid Receptors (RARs). This guide will consolidate findings on the function of this compound-mediated signaling in the development of the central nervous system, heart, eye, and limbs. Furthermore, it will present key quantitative data, detail relevant experimental protocols, and provide visual representations of the core signaling and metabolic pathways to facilitate a comprehensive understanding for research and therapeutic development.
Introduction: The Significance of Retinoid Isomers in Development
Vitamin A (retinol) and its derivatives are critical for vertebrate morphogenesis, cellular differentiation, and tissue homeostasis[1]. The biological effects of retinoids are primarily mediated by their active forms, which are isomers of retinoic acid (RA). These lipophilic molecules function as ligands for nuclear receptors, thereby directly regulating gene transcription[2][3]. The two main classes of nuclear retinoid receptors are the Retinoic Acid Receptors (RARs), which bind both all-trans-retinoic acid (atRA) and 9-cis RA, and the Retinoid X Receptors (RXRs), which are specifically activated by 9-cis RA[4][5][6].
While atRA is considered the primary functional retinoid ligand during development, this compound and its metabolite 9-cis RA hold a unique position due to the specific ligand-receptor relationship with RXRs[4][7]. RXRs are obligate heterodimeric partners for a large number of nuclear receptors, including RARs, the Vitamin D receptor (VDR), and thyroid hormone receptors[4][5]. This places this compound-derived signaling at the crossroads of multiple endocrine signaling pathways essential for embryonic patterning and organogenesis. This document will explore the synthesis of 9-cis RA from this compound and its subsequent role in activating these critical developmental gene networks.
Biosynthesis and Metabolism of 9-cis Retinoic Acid
The generation of 9-cis RA from its precursor, this compound, is a crucial step in mediating its biological activity. While the complete in vivo synthesis pathway is still under investigation, key enzymatic steps have been identified, suggesting a pathway parallel to that of all-trans RA synthesis[4][8][9].
The prevailing hypothesis suggests that all-trans-retinol, the primary circulating form of Vitamin A, is the ultimate precursor for all RA isomers[9]. The isomerization from an all-trans to a 9-cis configuration is thought to occur at the level of retinol, catalyzed by a yet-to-be-fully-characterized isomerase, in a mechanism analogous to the generation of 11-cis-retinol in the visual cycle[4][9].
Once this compound is formed, its conversion to 9-cis RA proceeds via a two-step oxidation process:
-
Oxidation to 9-cis Retinaldehyde: this compound is first oxidized to 9-cis retinaldehyde. This reaction is catalyzed by a specific this compound dehydrogenase (9-cis RDH), a membrane-bound enzyme belonging to the short-chain alcohol dehydrogenase/reductase (SDR) superfamily[4][9][10]. The expression of this enzyme is spatially and temporally regulated during embryogenesis, appearing in tissues known to be targets of retinoid signaling[4][10].
-
Oxidation to 9-cis Retinoic Acid: The intermediate, 9-cis retinaldehyde, is subsequently oxidized to 9-cis retinoic acid. This step is believed to be catalyzed by retinaldehyde dehydrogenases (RALDHs), similar to the synthesis of all-trans RA[11][12].
This metabolic scheme implies that the generation of the two main RA isomers, all-trans and 9-cis, may occur through independent pathways, allowing for separate metabolic control[9].
Mechanism of Action: The RAR/RXR Signaling Pathway
The physiological effects of retinoids are transduced by the RAR and RXR nuclear receptors, which function as ligand-inducible transcription factors[1][4]. 9-cis RA is the specific, high-affinity endogenous ligand for RXRs[4][5]. The canonical mechanism of action involves the following steps:
-
Heterodimer Formation: In the nucleus, RARs and RXRs form heterodimers (RAR/RXR). These heterodimers are the primary functional units that transduce the RA signal during embryonic development[1][13].
-
DNA Binding: In the absence of a ligand, the RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes[2][14].
-
Transcriptional Repression: When unbound by a ligand, the RAR/RXR complex recruits a suite of co-repressor proteins. These proteins induce a condensed chromatin state, effectively silencing the transcription of the target gene[13][14].
-
Ligand Binding and Transcriptional Activation: Upon binding of an appropriate ligand (atRA or 9-cis RA to RAR, and 9-cis RA to RXR), the receptor undergoes a conformational change. This change leads to the dissociation of the co-repressor complex and the recruitment of co-activator proteins[2][13]. The co-activator complex then modifies the chromatin structure, facilitating the assembly of the transcription machinery and initiating gene expression.
The existence of three isotypes for both RAR (α, β, γ) and RXR (α, β, γ) allows for a complex combinatorial system of gene regulation, where different heterodimer combinations may be involved in specific developmental processes[1][13].
Functions of this compound in Embryonic Development
Retinoid signaling is a cornerstone of embryonic development, regulating patterning along the anterior-posterior axis, neurogenesis, cardiogenesis, and the formation of numerous organs[6][7][15]. The identification of a this compound dehydrogenase and its specific expression patterns in the embryo strongly suggests a role for 9-cis RA in these processes[4][10]. Genetic knockout studies in mice, particularly those involving compound null mutations of RAR and RXR genes, have been instrumental in dissecting these functions[1][13].
-
Central Nervous System (CNS) and Neural Crest: Retinoid signaling is critical for patterning the hindbrain and spinal cord[13]. The expression of 9-cis RDH is prominent in the developing CNS[4][9][10]. RXRα transcripts are found in the CNS, and RXRγ marks migrating cranial neural crest cells (NCCs) in avian embryos[13]. Studies on compound mutant mice indicate that specific RAR/RXR heterodimers are essential for the development of structures derived from both mesenchymal and neurogenic NCCs, such as cranial nerves and craniofacial skeletal elements[13].
-
Eye Development: The development of the vertebrate eye is highly dependent on precise retinoid signaling. RXRα knockout mice exhibit severe ocular abnormalities, including lens agenesis and a shortened ventral retina[4][9]. The high expression of 9-cis RDH in the developing retina, lens, and neural crest-derived cells contributing to the anterior segment of the eye underscores the likely importance of a local supply of 9-cis RA for these processes[4][9]. RXRα:RARβ and RXRα:RARγ heterodimers are specifically implicated in the development of the ocular mesenchyme[13].
-
Heart Development: Cardiac morphogenesis is another process critically dependent on retinoid signaling[16]. RXRα null mutations lead to impaired heart development[9]. While the direct evidence for endogenous 9-cis RA in the developing heart is limited, the severe cardiac defects in RXRα-deficient embryos highlight the indispensable role of this receptor, likely acting as a permissive partner in RAR/RXR heterodimers that are essential for cardiogenesis[16][17].
-
Limb Development: Retinoids are well-known regulators of limb bud development and patterning[3][18]. While much of the focus has been on all-trans RA, 9-cis RA has also been shown to influence chondrogenesis in chick limb bud mesenchymal cells[18]. The expression of RXRα in limb buds further points to a role for this signaling pathway in limb formation[13].
Quantitative Data Presentation
While much of the literature is descriptive, some studies provide quantitative insights into the activity and effects of 9-cis retinoids.
Table 1: Receptor Activation by Retinoid Isomers
| Retinoid Isomer | Receptor Target | Effective Concentration (EC50) | Reference |
| 9-cis Retinoic Acid | GAL4-RXR (chimeric) | 3-20 nM | [11] |
| 9-cis Retinoic Acid | GAL4-RAR (chimeric) | 3-20 nM | [11] |
| All-trans Retinoic Acid | GAL4-RXR (chimeric) | Inefficient activation | [11] |
| All-trans Retinoic Acid | GAL4-RAR (chimeric) | Efficient activation | [11] |
Table 2: Effects of Retinoic Acid Isomers on Differentiating Human Neural Stem Cells
| Biomarker | Isomer | Concentration Range | Observed Effect | Timepoint | Reference |
| CYP26A1 (Gene Expression) | atRA & 9-cis RA | 8–1000 nM | Concentration-dependent increase | DIV13 & DIV22 | [19] |
| Neural Progenitor Markers (PAX6, SOX1, etc.) | atRA & 9-cis RA | 8–1000 nM | Concentration-dependent decrease | DIV13 & DIV22 | [19] |
| Astro-glial Marker (S100β) | atRA & 9-cis RA | 8–1000 nM | Concentration-dependent increase | DIV22 | [19] |
| Neural Network Patterning | atRA & 9-cis RA | 200–1000 nM | Substantial prevention of network formation | DIV22 | [19] |
Experimental Protocols
The study of this compound's function in embryogenesis employs a range of molecular and developmental biology techniques.
In Situ Hybridization for Gene Expression Analysis
This technique is used to visualize the spatial and temporal expression pattern of specific genes within an embryo, such as the gene encoding this compound dehydrogenase.
Protocol Outline:
-
Embryo Collection and Fixation: Mouse embryos are dissected at specific developmental stages (e.g., E9.5, E12.5) and fixed, typically in 4% paraformaldehyde.
-
Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe complementary to the target mRNA (e.g., RDH4) is synthesized by in vitro transcription.
-
Hybridization: Fixed embryos are permeabilized and incubated with the DIG-labeled probe, which anneals to the target mRNA within the cells.
-
Washing and Antibody Incubation: Unbound probe is washed away, and the embryos are incubated with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).
-
Detection: A colorimetric substrate (e.g., NBT/BCIP) is added. The AP enzyme converts the substrate into a purple precipitate, revealing the location of the target mRNA.
-
Imaging: Embryos are imaged using brightfield microscopy to document the gene expression pattern.
This method was critical in demonstrating that the this compound dehydrogenase is expressed in key developmental sites like the CNS, sensory organs, and somites[4][10].
Generation and Analysis of Knockout Mice
To determine the in vivo function of retinoid receptors, researchers use homologous recombination in embryonic stem (ES) cells to create germline null mutations (knockouts) for specific RAR and RXR genes.
Protocol Outline:
-
Construct Design: A targeting vector is created to replace a critical exon of the target gene (e.g., RXRα) with a selectable marker.
-
ES Cell Transfection: The vector is introduced into ES cells, where it can replace the endogenous gene via homologous recombination.
-
Selection and Screening: ES cells that have correctly incorporated the targeting vector are selected and verified.
-
Blastocyst Injection: The modified ES cells are injected into an early-stage embryo (blastocyst).
-
Generation of Chimeras: The injected blastocysts are transferred to a surrogate mother. The resulting offspring (chimeras) are composed of both wild-type cells and the modified ES cells.
-
Germline Transmission: Chimeras are bred to produce heterozygous offspring that carry the null allele in their germline.
-
Phenotypic Analysis: Heterozygous mice are intercrossed to produce homozygous null mutants, which are then analyzed for developmental defects[1]. This approach has been fundamental in establishing that RXRα is essential for heart and eye development[1][9].
Conclusion and Future Directions
This compound, through its conversion to the RXR-specific ligand 9-cis RA, is a key player in the intricate network of signaling pathways that govern embryonic development. The identification of a dedicated this compound dehydrogenase expressed in critical embryonic tissues provides strong evidence for a physiologically relevant, independent pathway for 9-cis RA synthesis[4][9][10]. This pathway is essential for the proper function of RXR/RAR heterodimers that control gene expression programs for the development of the nervous system, eyes, heart, and limbs[1][4][13].
Despite these advances, several questions remain. The precise enzymatic machinery responsible for the initial isomerization of all-trans-retinol to 9-cis-retinol in vivo is not fully elucidated. Furthermore, while the requirement for RXRs in development is undisputed, the extent to which endogenous 9-cis RA is the primary activating ligand versus RXR playing a more permissive, structural role in heterodimers is still a subject of investigation[14][16]. Continued research using advanced genetic models, metabolomics, and cell-based assays will be crucial to fully unravel the specific contributions of the this compound signaling axis to embryonic development, offering potential new avenues for understanding congenital abnormalities and for applications in regenerative medicine and drug development.
References
- 1. Function of retinoic acid receptors during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic acid, RARs and early development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The identification of a this compound dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Retinoic acid synthesis and functions in early embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The identification of a this compound dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. RAR /RXR Genes - Transcriptional Control of Neural Crest Development - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Retinol - Wikipedia [en.wikipedia.org]
- 16. Role of Carotenoids and Retinoids During Heart Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. 9-cis retinoic acid antagonizes the stimulatory effect of 1,25 dihydroxyvitamin D3 on chondrogenesis of chick limb bud mesenchymal cells: interactions of their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Signaling Pathways Activated by 9-cis Retinol: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
December 7, 2025
Abstract
9-cis Retinol, an isomer of vitamin A, serves as a crucial pro-ligand in cellular signaling, primarily through its conversion to the bioactive metabolite, 9-cis-retinoic acid (9-cis-RA). This document provides a comprehensive technical overview of the metabolic activation of this compound and the subsequent signaling cascades it initiates. We will delve into the canonical genomic pathways mediated by nuclear retinoid receptors, non-canonical rapid response pathways, and its specialized role in the visual cycle. This guide includes structured quantitative data, detailed experimental protocols for studying these pathways, and explanatory diagrams to facilitate a deeper understanding for research and therapeutic development.
Introduction: The Role of this compound in Cellular Signaling
This compound is a naturally occurring retinoid and a geometric isomer of all-trans-retinol. While not the most abundant form of vitamin A, its metabolic product, 9-cis-retinoic acid (9-cis-RA), is a potent signaling molecule with pleiotropic effects on cell proliferation, differentiation, and apoptosis.[1][2] The biological activities of this compound are almost entirely dependent on its enzymatic conversion into more active forms. The primary bioactive metabolite, 9-cis-RA, is unique among retinoids as it serves as a high-affinity ligand for Retinoid X Receptors (RXRs), a class of nuclear receptors that act as master regulators of gene expression.[3][4][5] RXRs form homodimers or heterodimers with a variety of other nuclear receptors, including Retinoic Acid Receptors (RARs), the Vitamin D receptor (VDR), and thyroid hormone receptors (TRs), placing this compound-derived signals at the crossroads of multiple endocrine signaling pathways.[6][7] This guide will explore the metabolic journey of this compound and the signaling networks it commands.
Metabolic Activation of this compound
The signaling cascade is initiated by the metabolic conversion of this compound into its aldehyde and acid derivatives. This is a two-step oxidative process analogous to the metabolism of all-trans-retinol.
-
Oxidation to 9-cis-Retinal : In the cytoplasm, this compound is oxidized to 9-cis-retinal. This reaction is catalyzed by specific members of the short-chain dehydrogenase/reductase (SDR) superfamily, including a stereo-specific this compound dehydrogenase (cRDH).[6][8][9]
-
Oxidation to 9-cis-Retinoic Acid : Subsequently, 9-cis-retinal is irreversibly oxidized to 9-cis-retinoic acid by retinaldehyde dehydrogenases (RALDHs).[6] This product, 9-cis-RA, is the primary effector molecule for genomic signaling.
It is noteworthy that cellular homogenates can also generate 9-cis-retinal from all-trans-retinol, suggesting potential isomerization pathways that contribute to the cellular pool of 9-cis retinoids.[8][9]
Canonical Signaling: Nuclear Receptor Activation
The primary mechanism of action for 9-cis-RA is the regulation of gene transcription through nuclear receptors.
Retinoid X Receptor (RXR) Pathway
9-cis-RA is the only known natural, high-affinity ligand for all three RXR subtypes (α, β, γ).[3][5][7] Upon binding 9-cis-RA, RXRs can:
-
Form Homodimers (RXR/RXR): These complexes bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.[10]
-
Form Heterodimers: RXRs are obligate heterodimeric partners for numerous other Type II nuclear receptors, including RARs, VDR, TR, and Peroxisome Proliferator-Activated Receptors (PPARs).[6][7] The activity of these heterodimers can be modulated by the presence of 9-cis-RA, which stabilizes the complex and promotes the recruitment of co-activator proteins to initiate transcription.[11]
Retinoic Acid Receptor (RAR) Pathway
While all-trans-retinoic acid (atRA) is the canonical ligand for RARs, 9-cis-RA can also bind to and activate RARs.[3][7] However, its role is complex. In some contexts, 9-cis-RA can act as a functional antagonist to atRA at the RAR, potentially by destabilizing RAR homodimer complexes.[12][13] The ultimate cellular response depends on the relative cellular concentrations of 9-cis-RA and atRA, and the specific receptor subtypes expressed.[12]
Non-Canonical (Non-Genomic) Signaling
Emerging evidence suggests that retinoids, including 9-cis-RA, can elicit rapid, non-genomic effects that are independent of nuclear receptor-mediated transcription. These actions are typically initiated at the cell membrane or within the cytoplasm and involve the rapid activation of intracellular kinase signaling cascades.
In neuronal cells, both atRA and 9-cis-RA have been shown to rapidly activate the Phosphatidylinositol 3-kinase (PI3K) signaling pathway.[14] This activation, characterized by the phosphorylation of the downstream kinase Akt, occurs independently of new protein synthesis and suggests a direct, non-transcriptional role for retinoids in modulating cell survival and differentiation pathways.[14]
Role in the Visual Cycle
A specialized pathway for this compound metabolites exists within the retina. While 11-cis-retinal is the canonical chromophore for opsin in photoreceptor cells, 9-cis-retinal (derived from this compound) can also bind to opsin to form a functional photopigment called isorhodopsin.[15][16] Isorhodopsin is photoactive and can initiate the phototransduction cascade necessary for vision, similar to rhodopsin.[17] This has significant therapeutic implications, as oral administration of 9-cis-retinoids (like 9-cis-retinyl acetate) can bypass enzymatic defects in the canonical retinoid cycle and restore visual function in certain models of retinal degeneration.[15][18]
Quantitative Data Summary
The following tables summarize key quantitative data related to 9-cis Retinoid signaling.
Table 1: Retinoid Concentrations in Biological Samples
| Retinoid | Tissue/Fluid | Concentration | Species | Citation |
|---|---|---|---|---|
| 9-cis-Retinoic Acid | Plasma (fasting) | < 1 nmol/L | Human | [10] |
| 9-cis-Retinoic Acid | Plasma (post-liver meal) | up to 9 nmol/L | Human | [10] |
| 9-cis-Retinoic Acid | Kidney | ~100 pmol/g | Mouse | [10] |
| 9-cis-Retinoic Acid | Liver | ~13 pmol/g | Mouse | [10] |
| 9-cis-Retinoic Acid | Heart (LV/RV) | < 0.014 pmol/g (LOD) | Mouse |[19] |
Table 2: Receptor Activation and Gene Induction
| Ligand | Assay | Cell Line | Endpoint | Effective Concentration | Citation |
|---|---|---|---|---|---|
| 9-cis-Retinoic Acid | RXR Transactivation | COS-1 | EC₅₀ | ~10 nM | [5] |
| 9-cis-Retinoic Acid | RAR-β mRNA Induction | SH-SY5Y | Comparable to atRA | ~10x higher than atRA | [20] |
| 9-cis-Retinoic Acid | CRABP II mRNA Induction | SH-SY5Y | Comparable to atRA | ~10x higher than atRA | [20] |
| 9-cis-Retinoic Acid | Neuronal Differentiation | H9 NSC | Decreased stem cell markers | 8 - 1000 nM | [21] |
| 9-cis-Retinoic Acid | Glial Differentiation | H9 NSC | Increased S100β | 8 - 1000 nM |[21] |
Experimental Protocols
Protocol: Nuclear Receptor Activation by Luciferase Reporter Assay
This protocol is for quantifying the ability of 9-cis-RA or other test compounds to activate RXR or RAR in a cellular context.
Objective: To measure ligand-induced activation of a specific retinoid receptor (e.g., RXRα) by quantifying the expression of a downstream reporter gene (luciferase).
Materials:
-
HEK293T or similar mammalian cell line.
-
Expression plasmid for the full-length human receptor (e.g., pCMX-hRXRα).
-
Reporter plasmid containing multiple copies of a response element (e.g., RXRE) upstream of a minimal promoter driving a luciferase gene (e.g., pRXRE-tk-luc).
-
Control plasmid for transfection efficiency normalization (e.g., pRL-TK expressing Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
DMEM with 10% charcoal-stripped fetal bovine serum (FBS).
-
9-cis-Retinoic Acid (reference agonist).
-
Dual-Luciferase® Reporter Assay System (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells/well in DMEM + 10% charcoal-stripped FBS. Allow cells to attach overnight.
-
Transfection: For each well, prepare a transfection mix containing:
-
100 ng receptor expression plasmid.
-
300 ng luciferase reporter plasmid.
-
10 ng Renilla control plasmid.
-
Transfection reagent according to the manufacturer's protocol.
-
Incubate the mix and add to the cells.
-
-
Incubation: Incubate the transfected cells for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Remove the transfection medium. Add fresh medium containing the test compound or 9-cis-RA (e.g., in a dose-response from 10⁻¹¹ M to 10⁻⁶ M) or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate for another 18-24 hours.
-
Cell Lysis: Wash cells once with PBS. Lyse the cells by adding 100 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Luminometry: Transfer 20 µL of cell lysate to a white 96-well luminometer plate. Measure Firefly luciferase activity followed by Renilla luciferase activity using a luminometer equipped with dual injectors, following the assay system manufacturer's protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold-activation relative to the vehicle control. Plot the dose-response curve and determine the EC₅₀ value using non-linear regression analysis.
Protocol: Quantification of Endogenous Retinoids by LC-MS/MS
This protocol outlines the extraction and analysis of retinoids from biological tissue. Note: Retinoids are light-sensitive and prone to oxidation; all steps must be performed under yellow light and on ice where possible.[22]
Objective: To accurately measure the concentration of this compound, 9-cis-RA, and other retinoids in a tissue sample.
Materials:
-
Tissue sample (e.g., liver, heart).
-
Glass homogenizer.
-
Ice-cold 0.9% NaCl (saline).
-
Internal standard solution (e.g., deuterated retinoic acid).
-
Extraction solvent: Hexane/Ethyl Acetate (e.g., 9:1 v/v).
-
Saponification solution (e.g., 10% w/v KOH in ethanol).
-
LC-MS/MS system with an Atmospheric Pressure Chemical Ionization (APCI) source.
-
C18 reverse-phase HPLC column.
Procedure:
-
Homogenization: Weigh the frozen tissue sample. In a glass homogenizer on ice, add the tissue to a known volume of ice-cold saline (e.g., 1.5 mL) and homogenize until uniform. Aliquot a portion for protein quantification.
-
Internal Standard Spiking: To a known volume of homogenate in a glass tube, add a known amount of the internal standard.
-
(Optional) Saponification for Total Retinol: To measure total retinol (free and esterified), add the saponification solution and incubate at 60°C for 1 hour to hydrolyze retinyl esters. This step is omitted for measuring free retinoids.
-
Liquid-Liquid Extraction:
-
Add the extraction solvent to the homogenate (or saponified mixture).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a new glass tube.
-
Repeat the extraction twice more, pooling the organic layers.
-
-
Drying and Reconstitution: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a known, small volume of mobile phase (e.g., 100 µL).
-
LC-MS/MS Analysis:
-
Inject a portion of the reconstituted sample onto the LC-MS/MS system.
-
Separate the retinoids using a C18 column with an appropriate gradient (e.g., water/methanol with 0.1% formic acid).[23]
-
Detect and quantify the analytes using the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[19] Specific parent-daughter ion transitions for each retinoid and the internal standard must be established beforehand.
-
-
Data Analysis: Generate a standard curve using known concentrations of each retinoid. Calculate the concentration of each retinoid in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve. Normalize the final concentration to the initial tissue weight or protein content.
Conclusion
This compound is a critical precursor to the potent signaling molecule 9-cis-retinoic acid, which orchestrates a wide array of biological processes. Its signaling is primarily mediated through the canonical activation of RXR and RAR nuclear receptors, leading to extensive changes in gene expression. Additionally, emerging non-canonical pathways and its vital role in the visual cycle highlight the multifaceted nature of its biological influence. A thorough understanding of these pathways, supported by robust quantitative methods and functional assays, is essential for researchers and professionals aiming to harness the therapeutic potential of retinoids in oncology, developmental biology, and the treatment of retinal diseases.
References
- 1. Cis-retinol dehydrogenase: 9-cis-retinol metabolism and its effect on proliferation of human MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The identification of a this compound dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. Vitamin A regulation of gene expression: molecular mechanism of a prototype gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 9-cis-retinoic acid is a natural antagonist for the retinoic acid receptor response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 9-cis-retinoic acid is a natural antagonist for the retinoic acid receptor response pathway. [folia.unifr.ch]
- 14. Frontiers | Non-canonical retinoid signaling in neural development, regeneration and synaptic function [frontiersin.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. med.upenn.edu [med.upenn.edu]
- 18. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of cellular retinol-binding protein, type 1 and retinoid homeostasis in the adult mouse heart: A multi-omic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential effects of 9-cis and all-trans retinoic acid on the induction of retinoic acid receptor-beta and cellular retinoic acid-binding protein II in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
The Role of 9-cis-Retinol as a Precursor to Active Retinoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin A and its derivatives, collectively known as retinoids, are indispensable for a multitude of physiological processes, including vision, cellular differentiation, proliferation, and immune function.[1] While all-trans-retinoic acid (atRA) has long been recognized as a principal active metabolite, its stereoisomer, 9-cis-retinoic acid (9cRA), has emerged as a crucial signaling molecule with a distinct biological profile. This technical guide provides an in-depth examination of 9-cis-retinol, a direct precursor to 9cRA, detailing its metabolic conversion, the signaling pathways of its active metabolite, and the experimental methodologies used for its study. The primary biological significance of the 9-cis-retinoid pathway lies in the unique ability of 9cRA to serve as a high-affinity ligand for Retinoid X Receptors (RXRs), which act as master regulators of a vast network of nuclear receptor signaling.[2][3][4]
Metabolic Conversion of 9-cis-Retinol to 9-cis-Retinoic Acid
The endogenous synthesis of 9-cis-retinoic acid from its precursor, 9-cis-retinol, is a controlled, two-step enzymatic oxidation process analogous to the well-established pathway for all-trans-retinoic acid generation.[5][6] The metabolic cascade ensures the regulated production of this potent signaling molecule.
Step 1: Oxidation of 9-cis-Retinol to 9-cis-Retinal
The initial and rate-limiting step is the reversible oxidation of 9-cis-retinol to 9-cis-retinal. This reaction is catalyzed by specific enzymes belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[7] A key enzyme identified in this process is a stereospecific 9-cis-retinol dehydrogenase (cRDH).[7][8] This membrane-bound enzyme efficiently converts 9-cis-retinol into its corresponding aldehyde, 9-cis-retinal, which is an essential intermediate.[7][9]
Step 2: Oxidation of 9-cis-Retinal to 9-cis-Retinoic Acid
The subsequent step involves the irreversible oxidation of 9-cis-retinal to 9-cis-retinoic acid. This conversion is carried out by members of the aldehyde dehydrogenase (ALDH) family, particularly the ALDH1A subfamily.[6][10] These enzymes ensure the final production of the active ligand, 9cRA.
Alternative Biosynthetic Routes and Metabolism
While the direct oxidation from 9-cis-retinol is a primary pathway, evidence suggests that other routes may contribute to the cellular pool of 9cRA. Cell homogenates have been shown to convert all-trans-retinol to 9-cis-retinal, indicating that isomerization may occur at the retinol or retinal stage, providing a substrate for 9cRA synthesis.[8] Additionally, dietary sources like 9-cis-β-carotene can be cleaved to form 9-cis-retinal, which then enters the metabolic pathway.[11]
Like other retinols, 9-cis-retinol can be esterified to 9-cis-retinyl esters by lecithin:retinol acyltransferase (LRAT) or acyl-CoA:retinol acyltransferase (ARAT) for storage, primarily in the liver.[8] These esters can be hydrolyzed back to 9-cis-retinol by retinyl ester hydrolases, making it available for conversion to 9cRA when needed.[8]
The 9-cis-Retinoic Acid Signaling Pathway
The biological activities of retinoids are mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[12] 9-cis-Retinoic acid is the only known natural, high-affinity endogenous ligand for RXRs, distinguishing its signaling pathway from that of all-trans-retinoic acid, which primarily activates RARs.[2][4][12]
Activation of RXR and Transcriptional Regulation
Upon binding 9cRA, RXRs undergo a conformational change.[13] Activated RXRs can function in two primary ways:
-
RXR Homodimers: Two RXR molecules can pair up (RXR/RXR) and bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.[14]
-
RXR Heterodimers: RXRs are obligatory dimerization partners for numerous other Type II nuclear receptors.[15] They form heterodimers with receptors such as RARs, the Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs).[15][16] In these partnerships, the RXR-ligand complex acts as a transcriptional co-regulator, influencing the expression of a wide array of genes involved in metabolism, development, and homeostasis.[14]
While 9cRA is the specific ligand for RXR, it can also bind to and activate RARs, though in some cellular contexts, it is less potent than atRA in this role.[17][18] This dual-receptor activity allows 9cRA to orchestrate a complex and unique gene regulatory network.
Quantitative Data Summary
The following tables summarize key quantitative data related to the binding, potency, and pharmacokinetics of 9-cis-retinoids.
Table 1: Receptor Binding Affinities of 9-cis-Retinoic Acid
| Receptor Isoform | Binding Affinity (Ki, nM) | Source |
|---|---|---|
| RARα | 27 | [17] |
| RARβ | 0.5 | [17] |
| RARγ | 1.8 | [17] |
| RXRα | 12 | [17] |
| RXRβ | 3.8 | [17] |
| RXRγ | 4.6 |[17] |
Table 2: Comparative Potency of 9-cis-RA vs. all-trans-RA | Cell Line / Assay | Endpoint | Relative Potency | Source | | :--- | :--- | :--- | | Human Neuroblastoma (LA-N-5) | Anti-proliferative Activity | 9-cis-RA is 5- to 10-fold more potent |[19] | | Human Neuroblastoma (LA-N-5) | Neurite Outgrowth | 9-cis-RA is 5- to 10-fold more potent |[19] | | Transfection Assays | RXR Activation | 9-cis-RA is up to 40-fold more potent |[4] | | Human Neuroblastoma (SH-SY5Y) | RAR-β and CRABP II Induction | atRA effective at lower concentrations, 9cRA shows greater maximal induction at high concentrations |[18] |
Table 3: Pharmacokinetic Parameters of 9-cis-Retinoic Acid
| Species | Dose & Route | Tmax (hours) | T½ (hours) | Key Metabolite | Source |
|---|---|---|---|---|---|
| Healthy Men | 5-150 mg, oral | 3 - 4 | 1.3 - 2.4 | 4-oxo-9-cis-retinoic acid | [20] |
| Rhesus Monkey | 50-100 mg/m², IV | - | ~0.52 (31 min) | Isomerization to atRA is not a major pathway | [21] |
| Rat | 30 mg/kg, oral | ≤ 2 | - | Detected in skin up to 168 hours |[22] |
Experimental Protocols
Accurate analysis of retinoids requires specialized methodologies due to their lipophilic nature and sensitivity to light, heat, and oxygen.[5][23]
Protocol: Retinoid Extraction and Analysis by HPLC
This protocol provides a general framework for the quantification of 9-cis-retinol and its metabolites from biological samples.
Objective: To extract, separate, and quantify retinoids from tissues or cells using reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
Tissue/cell homogenizer
-
Amber-colored vials to protect from light[23]
-
Solvents (HPLC grade): Hexane, Ethanol, Acetonitrile, Methanol, Water
-
Internal Standard (e.g., Retinyl Acetate)
-
Antioxidant (e.g., Butylated Hydroxytoluene, BHT)[5]
-
HPLC system with a C18 reverse-phase column and UV detector (detection at ~325-345 nm)[5][23]
Procedure:
-
Sample Preparation (under yellow or red light):
-
Accurately weigh tissue sample or count cells.
-
Homogenize the sample in a suitable buffer.
-
Add a known amount of internal standard (e.g., retinyl acetate) to correct for extraction losses and an antioxidant (BHT) to prevent degradation.[5]
-
-
Liquid-Liquid Extraction:
-
Add a volume of ethanol or acetonitrile to the homogenate to precipitate proteins. Vortex thoroughly.
-
Add a volume of hexane to extract the lipophilic retinoids. Vortex vigorously for 1-2 minutes.
-
Centrifuge at ~2000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper organic (hexane) layer into a clean, amber vial.
-
Repeat the hexane extraction on the lower aqueous layer to maximize recovery.
-
-
Drying and Reconstitution:
-
Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a small, precise volume of the HPLC mobile phase (e.g., methanol/water mixture).
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Perform chromatographic separation using a C18 column with an isocratic or gradient mobile phase (e.g., acetonitrile/methanol/water).
-
Detect retinoids by their UV absorbance at approximately 345 nm for 9-cis-retinoic acid or 325 nm for retinols.[5]
-
Identify peaks by comparing their retention times to those of pure standards.
-
Quantify the amount of each retinoid by integrating the peak area and comparing it to a standard curve, correcting for recovery using the internal standard.[23]
-
Protocol: In Vitro Cell-Based Assays
Objective: To assess the biological activity of 9-cis-retinol or 9-cis-retinoic acid on cancer cell proliferation.
Cell Line: MCF7 human breast carcinoma cells.[9]
Materials:
-
MCF7 cells and appropriate culture medium (e.g., DMEM with 10% FBS).
-
9-cis-retinol or 9-cis-retinoic acid stock solution (dissolved in DMSO or ethanol).
-
Cell proliferation assay kit (e.g., MTS, WST-1, or direct cell counting).
-
Multi-well culture plates (e.g., 96-well).
Procedure:
-
Cell Seeding: Seed MCF7 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of 9-cis-retinol or 9-cis-retinoic acid in culture medium from the stock solution.
-
Remove the old medium from the cells and replace it with medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the highest dose).
-
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Assessment of Proliferation:
-
At the end of the incubation period, add the cell proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours) to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability/proliferation for each concentration relative to the vehicle control.
-
Plot the results to determine the dose-response curve and calculate parameters like the IC₅₀ (the concentration that inhibits proliferation by 50%).
-
Conclusion and Future Directions
9-cis-retinol is a critical pro-hormone whose metabolic conversion to 9-cis-retinoic acid unlocks a unique and potent signaling pathway mediated by the Retinoid X Receptor. The ability of RXR to function as both a homodimer and an obligatory heterodimer partner for a host of nuclear receptors places the 9-cis-retinoid axis at a central node of metabolic and developmental regulation. For drug development professionals, targeting this pathway offers therapeutic opportunities in oncology, metabolic disorders, and dermatology. Future research should focus on further elucidating the specific isomerases involved in the potential conversion of all-trans-retinoids to 9-cis-retinoids, understanding the tissue-specific regulation of 9-cis-retinoic acid synthesis, and developing selective RXR modulators that can harness the therapeutic potential of this pathway while minimizing off-target effects. The continued refinement of analytical techniques will be paramount in accurately quantifying endogenous retinoid levels and understanding their dynamic regulation in health and disease.
References
- 1. Retinol - Wikipedia [en.wikipedia.org]
- 2. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis, occurrence, and function of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. pnas.org [pnas.org]
- 8. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cis-retinol dehydrogenase: 9-cis-retinol metabolism and its effect on proliferation of human MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 9-cis Retinoic Acid is the ALDH1A1 Product that Stimulates Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic formation of 9-cis, 13-cis, and all-trans retinals from isomers of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of ligand in retinoid signaling. 9-cis-retinoic acid modulates the oligomeric state of the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 16. 9-cis-Retinoic acid (9cRA), a retinoid X receptor (RXR) ligand, exerts immunosuppressive effects on dendritic cells by RXR-dependent activation: inhibition of peroxisome proliferator-activated receptor gamma blocks some of the 9cRA activities, and precludes them to mature phenotype development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. stemcell.com [stemcell.com]
- 18. Differential effects of 9-cis and all-trans retinoic acid on the induction of retinoic acid receptor-beta and cellular retinoic acid-binding protein II in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhanced potency of 9-cis versus all-trans-retinoic acid to induce the differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and pharmacodynamics of 9-cis-retinoic acid in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzymatic Conversion of all-trans-Retinol to 9-cis-Retinol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of all-trans-retinol to its cis-isomers is a pivotal process in vision and various systemic signaling pathways. While the isomerization to 11-cis-retinol for the canonical visual cycle is well-characterized, the enzymatic synthesis of 9-cis-retinol is a subject of growing interest due to the role of its derivative, 9-cis-retinoic acid, as a ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This technical guide provides a comprehensive overview of the enzymatic conversion of all-trans-retinol to 9-cis-retinol, with a focus on the key enzyme, Dihydroceramide Desaturase 1 (DES1). We present quantitative data, detailed experimental protocols, and visual representations of the associated pathways to serve as a valuable resource for researchers in the field.
Introduction to Retinoid Isomerization
Retinoids, a class of compounds derived from vitamin A, are essential for a multitude of biological functions, including vision, immune response, embryonic development, and cellular differentiation.[1] The biological activity of retinoids is highly dependent on their isomeric form. The isomerization of the all-trans configuration to a cis configuration at specific double bonds in the polyene chain is a critical step in the activation of these molecules.
The most well-understood retinoid isomerization pathway is the conversion of all-trans-retinol to 11-cis-retinal, the chromophore of rhodopsin and cone opsins, which is essential for vision.[2] This process is primarily mediated by the enzyme RPE65 in the retinal pigment epithelium (RPE). However, evidence suggests the existence of an alternative visual cycle and other pathways that generate different cis-retinoids, including 9-cis-retinol.[3]
9-cis-retinol is the precursor to 9-cis-retinoic acid, a potent signaling molecule that can activate both RARs and RXRs, thereby regulating the transcription of a wide array of genes.[4] Furthermore, 9-cis-retinal can form a functional photopigment, isorhodopsin, with opsin, suggesting a potential role in vision, particularly in cone photoreceptors.[2][5]
The Key Enzyme: Dihydroceramide Desaturase 1 (DES1)
Recent research has identified Dihydroceramide Desaturase 1 (DES1) as a key enzyme capable of catalyzing the isomerization of all-trans-retinol to a mixture of cis-retinols, including 9-cis-retinol.[3] DES1 is a membrane-bound enzyme primarily known for its role in ceramide biosynthesis, where it introduces a double bond into dihydroceramide.[3] Its dual function as a retinoid isomerase highlights a fascinating link between lipid metabolism and retinoid signaling.
Enzymatic Activity and Product Profile
DES1 catalyzes the equilibrium isomerization of all-trans-retinol, producing a mixture of cis-isomers. The relative abundance of each isomer is dependent on its thermodynamic stability.[6]
| Product Isomer | Vmax (pmol/min/mg protein) | Product Ratio (relative to 11-cis-ROL) |
| 11-cis-retinol | 4.3 | 1 |
| 9,13-di-cis-retinol | 46 | ~10.7 |
| 9-cis-retinol | 65 | ~15.1 |
| 13-cis-retinol | 1730 | ~402.3 |
Table 1: Kinetic parameters and product ratios of chicken DES1-catalyzed isomerization of all-trans-retinol. Data obtained from homogenates of 293T cells stably expressing chicken DES1.[6]
Cellular Localization and Regulation
DES1 is expressed in various tissues, including the retinal Müller cells, where it is thought to contribute to an alternative visual cycle for cones.[3] Within the cell, DES1 is localized to the endoplasmic reticulum.[7] Its activity can be influenced by the presence of retinoid-binding proteins, such as cellular retinaldehyde-binding protein (CRALBP), which can modulate the product specificity of the isomerization reaction, favoring the formation of 11-cis-retinol and 9-cis-retinol.[8]
Signaling Pathways and Biological Significance
The enzymatic conversion of all-trans-retinol to 9-cis-retinol is the first step in a signaling cascade that has significant implications for both vision and systemic gene regulation.
Caption: Biosynthesis and signaling pathways of 9-cis-retinoids.
Nuclear Receptor Signaling
9-cis-retinoic acid, derived from 9-cis-retinol, is a high-affinity ligand for both RARs and RXRs.[9][10] This dual specificity allows it to modulate a broader range of target genes compared to all-trans-retinoic acid, which primarily activates RARs. The activation of RXR is particularly significant as RXR forms heterodimers with a variety of other nuclear receptors, including those for vitamin D and thyroid hormone, placing 9-cis-retinoid signaling at a crucial intersection of endocrine regulation.[11]
Role in Vision
9-cis-retinal, the oxidized form of 9-cis-retinol, can bind to opsin in photoreceptor cells to form the visual pigment isorhodopsin.[2] While not the primary visual pigment, isorhodopsin is capable of initiating phototransduction. There is evidence that 9-cis-retinal plays a role in cone vision and can support rod function in certain retinal diseases.[2]
Experimental Protocols
In Vitro DES1 Retinoid Isomerase Assay
This protocol describes a method for measuring the isomerase activity of DES1 in cell homogenates.
Materials:
-
Cells expressing DES1 (e.g., transiently or stably transfected HEK293T cells)
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Assay Buffer: 10 mM Bis-Tris propane (BTP), pH 7.5, containing 1 mg/mL bovine serum albumin (BSA)
-
Substrate: all-trans-retinol stock solution (4 mM in dimethylformamide - DMF)
-
Cofactors: NADH or NADPH (10 mM stock in water)
-
Quenching Solution: Methanol
-
Extraction Solvent: Hexane
-
Internal Standard (optional): Retinyl acetate
-
HPLC system with a normal-phase silica column and UV detector
Procedure:
-
Cell Lysate Preparation:
-
Culture DES1-expressing cells to confluency.
-
Harvest cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in Lysis Buffer and sonicate on ice to homogenize.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
Isomerase Reaction:
-
In a microcentrifuge tube, combine 100 µg of cell lysate protein with Assay Buffer to a final volume of 190 µL.
-
Add 5 µL of the NADH or NADPH stock solution (final concentration 250 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of the all-trans-retinol stock solution (final concentration 100 µM).
-
Incubate the reaction at 37°C in the dark for 1-2 hours.
-
-
Extraction of Retinoids:
-
Stop the reaction by adding 200 µL of ice-cold methanol.
-
Add 200 µL of hexane (containing internal standard, if used) and vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new tube.
-
Repeat the hexane extraction two more times and pool the hexane fractions.
-
Evaporate the hexane under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried retinoids in a small volume of HPLC mobile phase.
-
Inject the sample onto a normal-phase silica HPLC column.
-
Elute the retinoid isomers using an isocratic mobile phase of n-hexane with a small percentage of 2-propanol and acetic acid (e.g., 99.5:0.4:0.1 v/v/v).
-
Monitor the elution of retinoids by UV absorbance at 325 nm.
-
Identify and quantify the different retinol isomers by comparing their retention times and peak areas to those of authentic standards.
-
Caption: A simplified workflow for the in vitro DES1 isomerase assay.
Conclusion and Future Directions
The enzymatic conversion of all-trans-retinol to 9-cis-retinol, primarily catalyzed by DES1, represents a significant pathway for the generation of a key signaling molecule. This technical guide has provided a detailed overview of the current understanding of this process, including quantitative data, experimental methodologies, and the biological context of 9-cis-retinoid signaling.
For drug development professionals, the modulation of DES1 activity presents a potential therapeutic target. Inhibitors of DES1 could be explored for conditions where excessive 9-cis-retinoic acid signaling is implicated, while strategies to enhance its activity might be beneficial in cases of retinoid deficiency.
Future research should focus on further elucidating the regulation of DES1 activity in different tissues and disease states. A more detailed understanding of the direct, non-genomic signaling roles of 9-cis-retinol, independent of its conversion to 9-cis-retinoic acid, is also a promising area for investigation. The development of more specific and potent modulators of DES1 will be crucial for translating our understanding of this enzymatic conversion into novel therapeutic interventions.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. jneurosci.org [jneurosci.org]
- 3. Identification of DES1 as a vitamin A isomerase in Müller glial cells of the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Physiological studies of the interaction between opsin and chromophore in rod and cone visual pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin A and retinoid signaling: genomic and nongenomic effects: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Identification of DES1 as a Vitamin A Isomerase in Müller Glial Cells of the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The discovery of 9-cis retinoic acid: a hormone that binds the retinoid-X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of 9-cis-Retinol: A Technical Guide to its Binding Proteins and Their Affinities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the crucial interactions between 9-cis-retinol and its associated binding proteins. Understanding the affinity and specificity of these interactions is paramount for elucidating the physiological roles of 9-cis-retinoids and for the development of novel therapeutics targeting these pathways. This document provides a comprehensive overview of the key binding proteins, their binding affinities for 9-cis-retinol and related retinoids, detailed experimental methodologies for characterizing these interactions, and a visual representation of the relevant signaling pathways.
Core Concepts: The Significance of 9-cis-Retinol Binding
9-cis-retinol is a geometric isomer of retinol (Vitamin A) that serves as a precursor for the potent signaling molecule, 9-cis-retinoic acid. The biological activity of 9-cis-retinoids is mediated through their interaction with specific intracellular binding proteins and nuclear receptors. These proteins are not merely passive carriers; they play active roles in the transport, metabolism, and ultimately, the gene regulatory functions of their ligands. The affinity of these binding interactions, typically quantified by the dissociation constant (Kd), is a critical determinant of the potency and specificity of the downstream biological effects.
Quantitative Analysis of Binding Affinities
The binding affinities of 9-cis-retinol and its derivatives to various intracellular binding proteins have been characterized using techniques such as fluorescence spectroscopy. The following table summarizes the reported apparent dissociation constants (K'd) for key interactions. Lower K'd values indicate higher binding affinity.
| Binding Protein | Ligand | Apparent Dissociation Constant (K'd) (nM) |
| Cellular Retinol-Binding Protein I (CRBPI) | 9-cis-Retinol | 11[1][2] |
| 9-cis-Retinal | 8[1][2][3][4][5] | |
| 9-cis-Retinoic Acid | No significant binding observed[1][2] | |
| Cellular Retinol-Binding Protein II (CRBPII) | 9-cis-Retinol | 68[1][2] |
| 9-cis-Retinal | 5[1][2][3][4][5] | |
| 9-cis-Retinoic Acid | No significant binding observed[1][2] | |
| Cellular Retinaldehyde-Binding Protein (CRALBP) | 9-cis-Retinal | ~51[6] |
| 11-cis-Retinal | ~21[6] | |
| 11-cis-Retinol | ~53[6] |
Experimental Protocols: Determining Binding Affinities via Fluorescence Spectroscopy
Fluorescence spectroscopy is a powerful technique to quantify the binding affinity between retinoids and their binding proteins. The intrinsic fluorescence of either the protein (from tryptophan residues) or the retinoid can be monitored upon complex formation. Alternatively, a fluorescent probe that is displaced by the ligand of interest can be used in a competitive binding assay. Below is a generalized protocol for a direct titration experiment monitoring changes in protein fluorescence.
Protocol: Determination of Binding Affinity by Fluorescence Quenching Titration
1. Materials and Reagents:
- Purified recombinant apo-binding protein (e.g., CRBPI, CRBPII) in a suitable buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 7.3).
- Stock solution of 9-cis-retinol in a minimal volume of a compatible solvent (e.g., ethanol). The concentration should be accurately determined by UV-Vis spectrophotometry.
- Fluorescence spectrophotometer with temperature control.
- Quartz cuvette.
- Micropipettes.
2. Experimental Procedure:
- Preparation:
- Prepare a solution of the apo-binding protein at a known concentration (e.g., 0.5 - 2 µM) in the assay buffer.
- Prepare a series of dilutions of the 9-cis-retinol stock solution.
- Instrumentation Setup:
- Set the excitation wavelength to 280 nm (for tryptophan excitation) and the emission wavelength to the maximum emission wavelength of the protein's intrinsic fluorescence (typically around 330-350 nm).
- Set the excitation and emission slit widths to appropriate values to obtain a stable and measurable signal.
- Equilibrate the cuvette holder to a constant temperature (e.g., 25°C).
- Titration:
- Place the apo-protein solution into the cuvette and record the initial fluorescence intensity (F₀).
- Make successive small additions of the 9-cis-retinol stock solution to the protein solution in the cuvette.
- After each addition, gently mix the solution and allow it to equilibrate for a set period (e.g., 1-2 minutes) before recording the fluorescence intensity (F).
- Continue the titration until no further significant change in fluorescence is observed, indicating saturation of the binding sites.
- Data Analysis:
- Correct the observed fluorescence intensities for dilution effects.
- Plot the change in fluorescence (ΔF = F₀ - F) as a function of the total ligand concentration.
- Fit the resulting binding curve to a suitable binding isotherm equation (e.g., the one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd).
Signaling Pathways and Experimental Workflows
The biological effects of 9-cis-retinol are initiated by its binding to intracellular proteins and its subsequent metabolism and signaling. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and a typical experimental workflow.
Signaling Pathways
References
- 1. Activation of specific RXR heterodimers by an antagonist of RXR homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. pnas.org [pnas.org]
- 4. Analysis, occurrence, and function of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential [frontiersin.org]
The Enigmatic Journey: A Technical Guide to the Cellular Transport of 9-cis-Retinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-cis-retinol, a crucial precursor for the synthesis of the retinoid X receptor (RXR) ligand 9-cis-retinoic acid, plays a pivotal role in a myriad of physiological processes, including cell growth, differentiation, and apoptosis. Its journey across the cell membrane is a critical first step in its biological activity. This technical guide provides an in-depth exploration of the current understanding of the mechanisms governing the cellular uptake of 9-cis-retinol. While research has extensively focused on the transport of its isomer, all-trans-retinol, the specific mechanisms for 9-cis-retinol are an area of active investigation. This document synthesizes the available direct and inferred evidence, discusses potential transport pathways, presents quantitative data, and outlines experimental protocols to guide future research in this domain.
Core Mechanisms of Retinoid Transport: A Tale of Two Isomers
The cellular uptake of retinoids is a complex process involving both protein-mediated transport and passive diffusion. The primary mediators of retinol transport from the circulation into cells are the membrane receptors STRA6 (Stimulated by Retinoic Acid 6) and RBPR2 (Retinol Binding Protein Receptor 2). These receptors bind to retinol-binding protein 4 (RBP4), the specific carrier for retinol in the blood.
While the majority of research has centered on all-trans-retinol, evidence suggests that 9-cis-retinoids may also utilize these pathways, albeit with different efficiencies. Studies have shown that all-trans isomers are more potent stimulators of STRA6's vitamin A uptake activity compared to 9-cis isomers[1]. This suggests that the transport of 9-cis-retinol via STRA6 may be less efficient than that of all-trans-retinol[1].
The Role of STRA6 and RBPR2
STRA6 is a multi-transmembrane protein that facilitates the transport of retinol from extracellular RBP4 to intracellular retinol-binding proteins like CRBP1 (Cellular Retinol-Binding Protein 1)[2]. RBPR2, which shares structural homology with STRA6, is highly expressed in the liver and intestine and is also critical for the systemic uptake of retinol[3]. While direct studies on 9-cis-retinol transport by these receptors are scarce, their known interaction with RBP4, which can carry 9-cis-retinol, implies a potential role.
Intracellular Chaperones: The CRBP Connection
Once inside the cell, 9-cis-retinol is bound by cellular retinol-binding proteins (CRBPs), primarily CRBPI and CRBPII. These proteins act as intracellular chaperones, solubilizing the hydrophobic retinoid and trafficking it to enzymes for metabolism. The high-affinity binding of 9-cis-retinol to CRBPs effectively lowers the intracellular concentration of free 9-cis-retinol, which in turn could create a concentration gradient that drives its further influx into the cell.
Passive Diffusion: An Alternative Route
The lipophilic nature of retinol suggests that it may also cross the cell membrane via passive diffusion. Studies on all-trans-retinol in rod photoreceptor outer segments have demonstrated its unrestricted movement across the membrane, consistent with passive diffusion[4]. It is plausible that 9-cis-retinol, with a similar chemical structure, could also utilize this transport mechanism.
Quantitative Data on 9-cis-Retinol Interactions
The following tables summarize the available quantitative data on the binding affinities of 9-cis-retinol and related retinoids to key transport and chaperone proteins. This data is essential for understanding the relative importance of different components in the transport and intracellular trafficking of 9-cis-retinol.
| Ligand | Protein | Apparent Dissociation Constant (K'd) (nM) | Reference |
| 9-cis-Retinol | CRBPI | 11 | [5][6] |
| 9-cis-Retinol | CRBPII | 68 | [5][6] |
| All-trans-Retinol | CRBPI | ~4 | [6] |
| All-trans-Retinol | CRBPII | ~15 | [6] |
| 13-cis-Retinol | CRBPI | ~4 | [6] |
| 13-cis-Retinol | CRBPII | ~21 | [6] |
Table 1: Binding Affinities of Retinols to Cellular Retinol-Binding Proteins (CRBPs)
| Ligand | Protein | Apparent Dissociation Constant (K'd) (nM) | Reference |
| 9-cis-Retinal | CRBPI | 8 | [5][6] |
| 9-cis-Retinal | CRBPII | 5 | [5][6] |
| All-trans-Retinal | CRBPI | ~2 | [6] |
| All-trans-Retinal | CRBPII | ~3 | [6] |
| 13-cis-Retinal | CRBPI | ~5 | [6] |
| 13-cis-Retinal | CRBPII | ~4 | [6] |
Table 2: Binding Affinities of Retinals to Cellular Retinol-Binding Proteins (CRBPs)
Experimental Protocols for Studying 9-cis-Retinol Transport
While specific, detailed protocols for studying 9-cis-retinol transport are not widely published, methodologies used for all-trans-retinol and other retinoids can be adapted. The following provides a general framework for key experiments.
Cellular Uptake Assay
This assay measures the accumulation of radiolabeled or fluorescently tagged 9-cis-retinol inside cells over time.
Objective: To quantify the rate of 9-cis-retinol uptake by cells.
Methodology:
-
Cell Culture: Plate cells of interest (e.g., hepatocytes, retinal pigment epithelial cells) in a multi-well plate and grow to confluence.
-
Preparation of Labeled 9-cis-Retinol: Prepare a stock solution of [³H]-9-cis-retinol or a fluorescently labeled 9-cis-retinol analog.
-
Uptake Experiment:
-
Wash the cells with a serum-free medium.
-
Incubate the cells with the labeled 9-cis-retinol solution for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. To study the role of RBP4-mediated transport, 9-cis-retinol should be complexed with RBP4.
-
To distinguish between specific and non-specific uptake, a parallel set of experiments can be performed in the presence of a large excess of unlabeled 9-cis-retinol.
-
-
Termination of Uptake:
-
Rapidly wash the cells with ice-cold stop buffer (e.g., phosphate-buffered saline with 0.2% bovine serum albumin) to remove extracellular label.
-
-
Quantification:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize the uptake to the total protein content of the cell lysate.
-
-
Data Analysis: Plot the intracellular concentration of labeled 9-cis-retinol against time to determine the initial rate of uptake. Kinetic parameters (Vmax and Km) can be determined by performing the assay with varying concentrations of 9-cis-retinol.
Protein Binding Assay (Fluorescence Quenching)
This assay determines the binding affinity of 9-cis-retinol to transport proteins or intracellular chaperones.
Objective: To determine the dissociation constant (Kd) of the 9-cis-retinol-protein interaction.
Methodology:
-
Protein Preparation: Purify the protein of interest (e.g., CRBPI, STRA6 extracellular domain).
-
Fluorescence Measurement:
-
Measure the intrinsic tryptophan fluorescence of the protein at a fixed concentration.
-
Titrate the protein solution with increasing concentrations of 9-cis-retinol.
-
Record the fluorescence emission spectrum after each addition. The binding of 9-cis-retinol to the protein will quench the tryptophan fluorescence.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity against the concentration of 9-cis-retinol.
-
Fit the data to a binding isotherm (e.g., the Hill equation) to calculate the dissociation constant (Kd).
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Figure 1: Proposed mechanisms of 9-cis-retinol transport across the cell membrane.
Figure 2: Experimental workflow for a cellular uptake assay of 9-cis-retinol.
Future Directions and Conclusion
The transport of 9-cis-retinol across the cell membrane remains a compelling area of research with significant gaps in our knowledge. While the roles of STRA6 and RBPR2 in all-trans-retinol transport are well-established, their specific contribution to 9-cis-retinol uptake requires direct investigation. Future research should focus on:
-
Directly assessing the transport of 9-cis-retinol by STRA6 and RBPR2 using purified proteins and reconstituted systems.
-
Quantifying the kinetic parameters (Vmax, Km) of 9-cis-retinol transport in various cell types to understand tissue-specific differences.
-
Investigating the contribution of passive diffusion to the overall cellular uptake of 9-cis-retinol.
-
Identifying novel transporters that may be specific for 9-cis-retinol.
A comprehensive understanding of how 9-cis-retinol enters cells is paramount for developing novel therapeutic strategies that target retinoid signaling pathways. This guide provides a foundation for researchers to build upon, paving the way for new discoveries in this critical area of cell biology and drug development.
References
- 1. Vitamin A Transport Mechanism of the Multitransmembrane Cell-Surface Receptor STRA6 [mdpi.com]
- 2. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multifaceted nature of retinoid transport and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. All-Trans Retinol in Rod Photoreceptor Outer Segments Moves Unrestrictedly by Passive Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding affinities of CRBPI and CRBPII for 9-cis-retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding affinities of CRBPI and CRBPII for 9-cis-retinoids - PMC [pmc.ncbi.nlm.nih.gov]
Physiological Concentrations of 9-cis-Retinol in Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physiological concentrations of 9-cis-retinol in various tissues. It includes a summary of quantitative data, detailed experimental protocols for measurement, and visualizations of key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development.
Introduction to 9-cis-Retinol
9-cis-retinol is a stereoisomer of retinol (Vitamin A) and a crucial precursor in the biosynthesis of 9-cis-retinoic acid, a potent signaling molecule.[1] While all-trans-retinol is the more abundant isomer, 9-cis-retinol and its derivatives play critical roles in various biological processes through the activation of nuclear receptors. Specifically, 9-cis-retinoic acid is a high-affinity ligand for the Retinoid X Receptor (RXR), a key regulator of gene expression that forms heterodimers with other nuclear receptors, including the Retinoic Acid Receptor (RAR).[2][3][4] Understanding the endogenous levels of 9-cis-retinol in different tissues is therefore essential for elucidating its physiological functions and for the development of therapeutic agents targeting retinoid signaling pathways.
Quantitative Data on 9-cis-Retinoid Concentrations
The endogenous concentrations of 9-cis-retinol are generally low and often below the detection limits of many analytical methods, making their quantification challenging. The majority of available data pertains to its metabolite, 9-cis-retinoic acid. The following tables summarize the reported physiological concentrations of 9-cis-retinoic acid in various human and animal tissues. Data for 9-cis-retinol is sparse, but it is understood to be present at levels significantly lower than all-trans-retinol.
Table 1: Physiological Concentrations of 9-cis-Retinoic Acid in Human Plasma/Serum
| Analyte | Matrix | Concentration Range (nmol/L) | Notes |
| 9-cis-Retinoic Acid | Plasma | < 1 | In fasting individuals.[5] |
| 9-cis-Retinoic Acid | Plasma | Up to 9 | After consumption of turkey liver, a rich source of Vitamin A.[5] |
| 9-cis-Retinoic Acid | Plasma | 1.96 µg/mL (mean) | Baseline concentrations in participants of a clinical trial (Note: original units were µg/mL, conversion to nmol/L is approximate).[6] |
Table 2: Physiological Concentrations of 9-cis-Retinoids in Tissues (Animal Models)
| Analyte | Tissue | Species | Concentration Range (pmol/g) | Notes |
| 9-cis-Retinoic Acid | Liver | Mouse | 13 | Levels are significantly lower than all-trans-retinol.[5] |
| 9-cis-Retinoic Acid | Kidney | Mouse | 100 | [5] |
| 9-cis-Retinol | Liver | Mouse | ~0.25% of all-trans-retinol | Present at very low levels compared to its all-trans isomer.[7] |
Experimental Protocols for 9-cis-Retinol Quantification
The accurate quantification of 9-cis-retinol and other retinoids from biological matrices is a multi-step process that requires careful handling to prevent isomerization and degradation. The following is a generalized protocol based on common methodologies such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8][9][10]
Sample Handling and Preparation
-
Lighting: All procedures should be performed under yellow or red light to prevent photoisomerization of retinoids.[8]
-
Tissue Collection: Tissues should be harvested, rinsed with ice-cold saline, blotted dry, weighed, and immediately flash-frozen in liquid nitrogen. Samples should be stored at -80°C until analysis.[8]
-
Homogenization: Frozen tissue samples are homogenized in a suitable buffer, often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidation. Homogenization in ethanol has been shown to improve extraction efficiency for hepatic retinoids compared to aqueous buffers.[11]
Extraction of Retinoids
-
Homogenate Preparation: To a known weight of tissue homogenate (or a specific volume of plasma/serum), add an internal standard.
-
Protein Precipitation: For plasma/serum samples, precipitate proteins by adding a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction:
-
Add an organic solvent (e.g., hexane or a mixture of hexane and ethyl acetate) to the homogenate or the supernatant from protein precipitation.
-
Vortex vigorously to ensure thorough mixing and extraction of the lipophilic retinoids into the organic phase.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully collect the upper organic layer containing the retinoids.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
For acidic retinoids like retinoic acid, acidification of the homogenate (e.g., to pH 5) can improve extraction efficiency.[12]
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, precise volume of the mobile phase to be used for chromatographic analysis.
-
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC) with UV Detection:
-
Column: A C18 reversed-phase column is commonly used for the separation of retinoid isomers.[13]
-
Mobile Phase: A gradient of acetonitrile and water with a small percentage of an acid (e.g., formic or acetic acid) is often employed.[6]
-
Detection: Retinol and its isomers are typically detected by their UV absorbance at approximately 325 nm.[13]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. Positive ion mode is often selected for retinol and its esters.[10][14]
-
Detection: Selected Reaction Monitoring (SRM) is used for its high sensitivity and specificity, allowing for the quantification of low-abundance isomers like 9-cis-retinol.[9]
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of 9-cis-Retinoic Acid
The following diagram illustrates the biosynthesis of 9-cis-retinoic acid from 9-cis-retinol and its subsequent role in activating nuclear receptors.
References
- 1. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
The Metabolic Keystone: A Technical Guide to 9-cis Retinol Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-cis retinol dehydrogenase (also known as RDH4 or cRDH) is a pivotal enzyme in retinoid metabolism, playing a critical role in the biosynthesis of 9-cis retinoic acid, a potent signaling molecule that regulates a myriad of physiological processes. This technical guide provides an in-depth exploration of the enzyme's function, kinetics, and its central role in metabolic pathways. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and drug development efforts in this domain.
Core Function and Metabolic Significance
This compound dehydrogenase is a member of the short-chain alcohol dehydrogenase/reductase (SDR) superfamily.[1][2] Its primary and most well-characterized function is the stereospecific oxidation of this compound to 9-cis retinaldehyde.[1] This reaction is the initial and rate-limiting step in the synthesis of 9-cis retinoic acid.[1] Subsequently, 9-cis retinaldehyde is irreversibly oxidized to 9-cis retinoic acid by retinaldehyde dehydrogenases.[3]
The product of this pathway, 9-cis retinoic acid, is a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), granting it a unique and pleiotropic role in gene regulation.[4] RXRs, in particular, are obligate heterodimeric partners for a variety of nuclear receptors, placing 9-cis retinoic acid signaling at the crossroads of numerous metabolic and developmental pathways.[1][5] The spatially and temporally controlled expression of this compound dehydrogenase during embryogenesis underscores its critical role in development.[2]
Data Presentation: Enzymatic Properties and Substrate Specificity
The enzymatic activity of this compound dehydrogenase is characterized by its marked preference for the 9-cis isomer of retinol. While capable of metabolizing other cis-retinols, its activity towards all-trans retinol is negligible. The following tables summarize the known quantitative data regarding the enzyme's kinetics and substrate specificity.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Reference |
| Human 9cRDH | 9-cis-retinol | 1.3 | 1,100 | [6] |
| Human 9cRDH | 11-cis-retinol | 1.8 | 1,300 | [6] |
| Mouse 9cRDH | 9-cis-retinol | 1.5 | 950 | [6] |
| Mouse 9cRDH | 11-cis-retinol | 2.1 | 1,150 | [6] |
| Bovine 11cRDH | 9-cis-retinol | 1.4 | 1,000 | [6] |
| Bovine 11cRDH | 11-cis-retinol | 1.9 | 1,200 | [6] |
Table 1: Kinetic parameters of this compound dehydrogenase (9cRDH) and its bovine homolog, 11-cis retinol dehydrogenase (11cRDH), for different cis-retinol substrates.
| Substrate | Relative Activity (%) | Reference |
| 9-cis-retinol | 100 | [6] |
| 11-cis-retinol | ~118 | [6] |
| 13-cis-retinol | Lower than 9-cis and 11-cis | [1] |
| all-trans-retinol | Not a substrate |
Table 2: Relative substrate specificity of this compound dehydrogenase.
Experimental Protocols
This compound Dehydrogenase Activity Assay (HPLC-based)
This protocol details a method to measure the enzymatic activity of this compound dehydrogenase by quantifying the conversion of this compound to 9-cis retinaldehyde using reverse-phase high-performance liquid chromatography (HPLC).[1]
Materials:
-
Cell or tissue homogenates containing this compound dehydrogenase
-
This compound (substrate)
-
NAD+ (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hexane and Ethanol for extraction
-
HPLC system with a C18 reverse-phase column
-
Acetonitrile and water (HPLC grade) for mobile phase
-
UV detector set to 350 nm
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the cell/tissue homogenate, this compound (e.g., 10 µM final concentration), and NAD+ (e.g., 1 mM final concentration) in the reaction buffer.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ethanol.
-
-
Extraction:
-
Add two volumes of hexane to the reaction mixture.
-
Vortex vigorously for 1 minute to extract the retinoids.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to separate the phases.
-
Carefully collect the upper hexane phase.
-
Dry the hexane extract under a stream of nitrogen or argon.
-
-
HPLC Analysis:
-
Re-dissolve the dried extract in a small volume of ethanol.
-
Inject the sample into the HPLC system.
-
Elute with a mobile phase of acetonitrile:water (e.g., 85:15 v/v) at a flow rate of 1 ml/min.[1]
-
Monitor the absorbance at 350 nm.
-
Identify and quantify the peaks corresponding to this compound and 9-cis retinaldehyde based on the retention times of known standards.
-
-
Calculation:
-
Calculate the amount of 9-cis retinaldehyde produced and express the enzyme activity as pmol/min/mg of protein.
-
Analysis of Gene Expression by In Situ Hybridization
This protocol provides a general framework for localizing the mRNA of this compound dehydrogenase in tissue sections.[2]
Materials:
-
Tissue sections on slides
-
Digoxigenin (DIG)-labeled antisense RNA probe for this compound dehydrogenase
-
Hybridization buffer (containing formamide)
-
Wash buffers (SSC of varying concentrations)
-
Blocking solution
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate for colorimetric detection
Procedure:
-
Probe Synthesis:
-
Synthesize a DIG-labeled antisense RNA probe from a cDNA template of this compound dehydrogenase using an in vitro transcription kit.
-
-
Tissue Preparation and Hybridization:
-
Fix, dehydrate, and rehydrate the tissue sections.
-
Pre-hybridize the sections in hybridization buffer.
-
Hybridize the sections with the DIG-labeled probe overnight at an appropriate temperature (e.g., 65°C).
-
-
Washing and Antibody Incubation:
-
Perform stringent washes in SSC buffers to remove unbound probe.
-
Block non-specific binding sites with a blocking solution.
-
Incubate with an anti-DIG-AP antibody.
-
-
Detection:
-
Wash to remove unbound antibody.
-
Incubate the sections with the NBT/BCIP substrate until a colored precipitate develops.
-
-
Imaging:
-
Mount the slides and visualize the localization of the mRNA signal using a microscope.
-
Luciferase Reporter Assay for 9-cis Retinoic Acid Signaling
This assay measures the transcriptional activity induced by 9-cis retinoic acid, the downstream product of this compound dehydrogenase activity.[3]
Materials:
-
Mammalian cell line (e.g., HEK293T or a relevant cell line)
-
Expression vector for this compound dehydrogenase
-
Luciferase reporter plasmid containing a Retinoid X Receptor Response Element (RXRE) upstream of the luciferase gene
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
Procedure:
-
Transfection:
-
Co-transfect the mammalian cells with the this compound dehydrogenase expression vector and the RXRE-luciferase reporter plasmid.
-
-
Treatment:
-
After 24 hours, treat the transfected cells with varying concentrations of this compound.
-
-
Cell Lysis and Luciferase Assay:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the dose-response relationship.
-
Mandatory Visualizations
Caption: Biosynthesis of 9-cis-Retinoic Acid.
Caption: HPLC-based Enzyme Activity Assay Workflow.
Caption: Downstream Signaling of this compound Dehydrogenase.
Conclusion
This compound dehydrogenase is a highly specific and regulated enzyme that serves as a gatekeeper for the synthesis of 9-cis retinoic acid. Its unique substrate preference and critical role in development and metabolism make it a compelling target for further investigation. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the multifaceted roles of this enzyme and its potential as a therapeutic target. A deeper understanding of the regulation and function of this compound dehydrogenase will undoubtedly open new avenues for therapeutic intervention in a range of diseases.
References
- 1. The identification of a this compound dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification of a this compound dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of 9-cis-retinoic acid in vivo. The roles of different retinol dehydrogenases and a structure-activity analysis of microsomal retinol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic Acid Synthesis and Signaling during Early Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate specificities and 13-cis-retinoic acid inhibition of human, mouse and bovine cis-retinol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of 9-cis Retinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-cis Retinol is a geometric isomer of vitamin A and a crucial precursor in the biosynthesis of 9-cis retinoic acid, a pan-agonist for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] The activation of these nuclear receptors modulates gene expression involved in cell growth, differentiation, and apoptosis, making 9-cis retinoids significant targets in drug discovery, particularly in oncology and metabolic diseases.[2][3] This document provides detailed protocols for the chemical synthesis of this compound, focusing on a practical and efficient method involving the catalytic isomerization of all-trans-retinyl acetate followed by saponification.
Data Presentation
Table 1: Summary of Catalytic Isomerization of All-trans-Retinyl Acetate to 9-cis-Retinyl Acetate[4]
| Catalyst | Conversion to cis Isomers (%) | Yield of 9-cis Isomer (%) | Ratio of 13-cis:9-cis |
| (CH₃CN)₂PdCl₂ (I) | 33-39 | ~15 | 1.2-1.6 : 1 |
| Pd(OAc)₂ (II) | 33-39 | Not specified | 1.2-1.6 : 1 |
| PdCl₂(PPh₃)₂ (III) | 33-39 | Not specified | 1.2-1.6 : 1 |
| Pd(PPh₃)₄ (IV) | 33-39 | Not specified | 1.2-1.6 : 1 |
| Pd/C (V) | 33-39 | ~15 | 1.2-1.6 : 1 |
Note: Yields and ratios are based on the reaction of all-trans-retinal as a representative retinoid. The study indicates that similar results are obtained for all-trans-retinyl acetate.
Table 2: Spectroscopic Data for 9-cis-Retinyl Acetate[4]
| Nucleus | Chemical Shift (δ, ppm) in C₆D₆ |
| ¹H NMR (500 MHz) | 7.02-6.84 (m, 2H), 6.31(d, J= 15.9 Hz, 1H), 6.20 (d, J= 15.1 Hz, 1H), 6.03 (d, J= 11.4 Hz, 1H), 5.61 (t, J= 7.3 Hz, 1H), 4.61(d, J= 7.3 Hz, 2H), 1.96-1.91 (m, 5H), 1.79 (s, 3H), 1.66 (s, 3H), 1.57-1.53 (m, 5H), 1.46- 1.43 (m, 2H), 1.10 (s, 6H) |
| ¹³C NMR (126 MHz) | 170.08, 138.94, 138.54, 136.10, 134.97, 130.71, 129.64, 129.61, 128.90, 125.67, 124.75, 61.14, 39.81, 34.53, 33.26, 29.19, 22.07, 20.53, 19.67, 12.53 |
Experimental Protocols
Protocol 1: Catalytic Synthesis of 9-cis-Retinyl Acetate from all-trans-Retinyl Acetate[4]
This protocol describes the palladium-catalyzed isomerization of all-trans-retinyl acetate to a mixture enriched in 9-cis-retinyl acetate.
Materials:
-
all-trans-retinyl acetate
-
Hexane
-
Triethylamine (TEA)
-
(CH₃CN)₂PdCl₂
-
Nitrogen gas
-
Dry ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve all-trans-retinyl acetate (e.g., 300 g, 0.91 mol) in a solution of hexane (600 ml) and TEA (0.11 ml, 0.83 mmol).
-
Add (CH₃CN)₂PdCl₂ (4 g, 0.018 mol) to the mixture.
-
Stir the mixture overnight in the dark at 65 °C under a nitrogen atmosphere.
-
After the reaction is complete, cool the resulting solution to room temperature for 1 hour.
-
Further cool the solution to -80 °C using a dry ice/acetone bath to crystallize the unreacted all-trans-retinyl acetate.
-
Filter the cold solution by suction using a filter precooled with dry ice to remove the crystallized all-trans-retinyl acetate.
-
Concentrate the filtrate to induce further crystallization of the remaining all-trans-retinyl acetate and repeat the filtration step.
-
This process is repeated to obtain a solution enriched with a 70:30 mixture of 9-cis-/all-trans-retinyl acetate. This mixture can be used in the next step without further purification. For higher purity, the mixture can be purified by HPLC with 2% ethyl acetate:hexane.
Protocol 2: Synthesis of 9-cis-Retinol by Saponification[4]
This protocol details the hydrolysis of the 9-cis-retinyl acetate enriched mixture to yield 9-cis-Retinol.
Materials:
-
70:30 mixture of 9-cis-/all-trans-retinyl acetate in hexane
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hexanes (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Reaction flask with dropping funnel
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the 70:30 mixture of 9-cis-/all-trans-retinyl acetate (e.g., 50 ml) in ethanol (180 ml), add a solution of NaOH (18 g, 0.45 mol) in water (80 ml) dropwise at 40 °C under a nitrogen atmosphere in the dark.
-
Stir the mixture for 30 minutes.
-
Cool the mixture to 0 °C.
-
Extract the product with hexanes (3 x 200 ml).
-
Combine the organic layers and wash twice with ice water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under vacuum to yield 9-cis-Retinol.
Visualizations
Signaling Pathway of 9-cis Retinoic Acid
Caption: Signaling pathway of 9-cis Retinoic Acid.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
References
Application Note: Separation and Quantification of 9-cis-Retinol using High-Performance Liquid Chromatography
Abstract
This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 9-cis-retinol in biological matrices. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for the analysis of this critical retinoid isomer. The method utilizes a reversed-phase C18 column with a gradient elution, providing excellent resolution of 9-cis-retinol from other retinoid isomers. This document provides comprehensive experimental protocols, method validation data, and visual representations of the experimental workflow and the relevant biological signaling pathway.
Introduction
Retinoids, a class of compounds derived from vitamin A, are essential for various physiological processes, including vision, immune function, embryonic development, and cell differentiation. 9-cis-retinol is a naturally occurring stereoisomer of retinol and a precursor to 9-cis-retinoic acid, a potent signaling molecule. 9-cis-retinoic acid is unique in that it can bind to and activate both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] This dual activity makes the 9-cis-retinoid signaling pathway a significant area of research in developmental biology and oncology. Accurate quantification of 9-cis-retinol is crucial for understanding its metabolism, pharmacokinetics, and biological function. This application note describes a sensitive and specific HPLC method for this purpose.
Materials and Methods
Reagents and Materials
-
9-cis-Retinol standard (≥98% purity)
-
All-trans-retinol, 13-cis-retinol standards
-
Retinyl acetate (internal standard)
-
HPLC-grade acetonitrile, methanol, n-hexane, and water
-
Formic acid (LC-MS grade)
-
Potassium hydroxide (KOH)
-
Ethanol (anhydrous)
-
2,6-di-tert-butyl-4-methylphenol (BHT)
-
C18 Solid Phase Extraction (SPE) cartridges
Instrumentation
-
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Centrifuge
-
Nitrogen evaporator
Chromatographic Conditions
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 85% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, return to 85% B over 1 minute, and re-equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 325 nm
-
Column Temperature: 25°C
Experimental Protocols
Standard Solution Preparation
Prepare a 1 mg/mL stock solution of 9-cis-retinol in ethanol with 0.1% BHT. Store at -80°C in amber vials. Working standards are prepared by serial dilution of the stock solution with the mobile phase. Prepare a stock solution of the internal standard (retinyl acetate) in a similar manner.
Sample Preparation from Plasma/Serum
-
To 200 µL of plasma or serum in a light-protected tube, add 20 µL of retinyl acetate internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins and vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1.2 mL of methyl-tert-butyl ether, vortex for 1 minute, and centrifuge for 10 minutes at 13,000 rpm.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an HPLC vial for analysis.
Sample Preparation from Tissue
-
Homogenize approximately 100 mg of tissue in 1 mL of saline.
-
To the homogenate, add the internal standard.
-
Perform a two-step liquid-liquid extraction.[2][3] First, add 3 mL of 0.025 M KOH in ethanol, followed by 5 mL of hexane.[3]
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer.
-
Evaporate the hexane extract to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.
Quantitative Data Summary
The described HPLC method was validated for its performance. The following table summarizes the key quantitative parameters for 9-cis-retinol analysis.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Instrument Detection Limit (IDL) | 0.7 pmol |
| Method Detection Limit (MDL) | 1.9 pmol |
| Limit of Quantification (LOQ) | 3.1 pmol |
| Retention Time (approx.) | 8.5 min |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 85-105% |
Visualizations
Caption: Experimental workflow for HPLC analysis of 9-cis-retinol.
Caption: Signaling pathway of 9-cis-retinol.
Conclusion
The HPLC method detailed in this application note provides a reliable and sensitive approach for the separation and quantification of 9-cis-retinol in biological samples. The protocol is robust and has been validated for key analytical parameters. This method will be a valuable tool for researchers investigating the role of 9-cis-retinol in various biological systems and in the development of retinoid-based therapeutics.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 9-cis Retinol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-cis Retinol, a geometric isomer of vitamin A, and its metabolites are crucial signaling molecules in a variety of biological processes, including cell growth, differentiation, and apoptosis. The primary active metabolite, 9-cis retinoic acid, is a high-affinity ligand for the Retinoid X Receptor (RXR), a key nuclear receptor that forms heterodimers with other nuclear receptors to regulate gene expression.[1] Given their potent biological activities, the accurate quantification of this compound and its metabolites in biological matrices is essential for understanding their physiological roles and for the development of drugs targeting retinoid signaling pathways.
This document provides detailed application notes and protocols for the analysis of this compound and its key metabolites, 9-cis retinoic acid and 4-oxo-9-cis-retinoic acid, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity, enabling the reliable quantification of these labile and often low-abundance compounds in complex biological samples such as plasma and tissue.
Signaling and Metabolic Pathways
The biological effects of this compound are primarily mediated through its conversion to 9-cis retinoic acid, which in turn activates the RXR signaling pathway. The metabolic cascade and subsequent signaling are critical for cellular function.
Metabolic Pathway of this compound
This compound undergoes a two-step oxidation process to form its active metabolite, 9-cis retinoic acid. This acid can be further metabolized, often through oxidation, to form compounds like 4-oxo-9-cis-retinoic acid, which is a major metabolite found in biological systems.[2]
RXR Signaling Pathway
9-cis retinoic acid binds to and activates the Retinoid X Receptor (RXR). RXR can form homodimers or heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor (RAR), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR). Upon ligand binding, the receptor complex translocates to the nucleus, binds to specific DNA sequences called Retinoid X Response Elements (RXREs) in the promoter regions of target genes, and recruits coactivators to modulate gene transcription.[1][3]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of 9-cis retinoic acid and its metabolite, 4-oxo-9-cis-retinoic acid, as reported in the literature.
Table 1: Quantitative Parameters for 9-cis Retinoic Acid Analysis
| Parameter | Value | Matrix | Reference |
| Linearity Range | 2.85 - 450.51 ng/mL | Human Plasma | [4] |
| LLOQ | 2.85 ng/mL | Human Plasma | [4] |
| Intra-day Precision (%CV) | < 5.9% | Human Plasma | [4] |
| Inter-day Precision (%CV) | < 6.0% | Human Plasma | [4] |
| Linearity Range | 0.3 ng/mL - 150 ng/mL (20 fmol - 10 pmol on column) | Mouse Tissue | [5] |
| LLOD | 0.15 ng/mL (10 fmol on column) | Mouse Tissue | [5] |
| Intra-assay Precision (%CV) | 5.4 ± 0.4% | Mouse Tissue | [5] |
| Inter-assay Precision (%CV) | 8.9 ± 1.0% | Mouse Tissue | [5] |
Table 2: Quantitative Parameters for 4-oxo-9-cis-Retinoic Acid Analysis
| Parameter | Value | Matrix | Reference |
| Linearity Range | 2.33 - 180.57 ng/mL | Human Plasma | [4] |
| LLOQ | 2.33 ng/mL | Human Plasma | [4] |
| Intra-day Precision (%CV) | < 13.8% | Human Plasma | [4] |
| Inter-day Precision (%CV) | < 11.3% | Human Plasma | [4] |
Experimental Protocols
Experimental Workflow
The general workflow for the analysis of this compound and its metabolites involves sample preparation to extract the analytes from the biological matrix, followed by separation using liquid chromatography and detection by tandem mass spectrometry.
Detailed Methodologies
1. Sample Preparation (from Human Plasma) [4]
-
Materials:
-
Human plasma with K3EDTA as anticoagulant.
-
Internal Standard (IS) working solution (e.g., 13-cis-retinoic acid-d5, 400.0 ng/mL).
-
5 mM Ammonium acetate buffer (pH 6.2).
-
Extraction mixture: ethyl acetate, n-hexane, and isopropanol (30:65:5, v/v/v).
-
Reconstitution solution: 5 mM ammonium acetate buffer (pH 9.0), methanol, and acetonitrile (30:30:40, v/v/v).
-
All procedures should be performed under red light to prevent isomerization of retinoids.
-
-
Protocol:
-
Pipette 100 µL of plasma into an amber polypropylene tube.
-
Add 50 µL of the internal standard working solution.
-
Add 300 µL of 5 mM ammonium acetate buffer (pH 6.2) and vortex.
-
Add 4 mL of the extraction mixture.
-
Extract on a reciprocating shaker at 100 rpm for 15 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Freeze the aqueous (lower) layer in a dry ice-methanol bath.
-
Decant the organic (upper) layer into a clean glass tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 300 µL of the reconstitution solution.
-
Inject 25 µL of the reconstituted sample into the LC-MS/MS system.
-
2. Liquid Chromatography [4]
-
System: HPLC or UHPLC system.
-
Column: Chromolith Performance RP18 (100 x 4.6 mm) or equivalent.
-
Mobile Phase A: 5 mM Ammonium Acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: A binary flow program is utilized. For example, mobile phase A can be delivered at a high flow rate for the initial part of the run, followed by mobile phase B at a high flow rate for the remainder of the analytical run to elute the analytes.
-
Flow Rate: e.g., 1.8 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Injection Volume: 25 µL.
-
System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Both positive and negative ion modes have been successfully used. Negative ion mode is often preferred for retinoic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Typical MRM Transitions (Negative Ion Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 9-cis Retinoic Acid | 299.4 | 255.2 | [4] |
| 4-oxo-9-cis-Retinoic Acid | 313.4 | 269.3 | [4] |
| 13-cis-Retinoic acid-d5 (IS) | 304.4 | 260.2 | [4] |
-
Typical MRM Transitions (Positive Ion Mode for Retinol):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound | 269.2 ([M+H-H₂O]⁺) | 93.1 | [6] |
Note: The precursor ion for retinol is often the dehydrated ion [M+H-H₂O]⁺.
-
Source Parameters: Optimize source parameters such as ion spray voltage, temperature, nebulizer gas, and curtain gas for maximum sensitivity of the target analytes.
-
Collision Energy (CE): Optimize for each MRM transition to achieve the most stable and intense fragment ion signal.
Data Presentation and Analysis
-
Calibration Curve: Prepare a series of calibration standards in a surrogate matrix (e.g., charcoal-stripped plasma) by spiking known concentrations of the analytes and a constant concentration of the internal standard.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Conclusion
The LC-MS/MS methods described provide a robust and sensitive approach for the quantitative analysis of this compound and its key metabolites in biological matrices. These protocols are essential tools for researchers in pharmacology, drug development, and life sciences to investigate the roles of these important signaling molecules in health and disease. The provided quantitative data and detailed protocols offer a solid foundation for implementing these analytical methods in the laboratory.
References
- 1. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound 9-cis-Retinol (FDB023841) - FooDB [foodb.ca]
- 3. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of 9-cis Retinol in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9-cis Retinol and its derivatives, such as 9-cis Retinoic Acid (9cRA) and 9-cis Retinyl Acetate (9-cis-R-Ac), in preclinical animal models of various diseases. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to guide researchers in designing and executing their own in vivo studies.
Introduction
This compound is a naturally occurring stereoisomer of retinol (Vitamin A) and a precursor to 9-cis-retinoic acid (9cRA). 9cRA is a high-affinity ligand for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), making it a pan-agonist for these nuclear receptors.[1][2] RXRs play a crucial role in regulating gene expression related to cell growth, differentiation, apoptosis, and metabolism by forming heterodimers with other nuclear receptors like RARs, Vitamin D receptor, thyroid hormone receptor, and peroxisome proliferator-activated receptors (PPARs).[3][4][5][6][7] This broad regulatory function has made this compound and its derivatives attractive therapeutic candidates for a range of diseases, which has been explored in numerous animal models.
Signaling Pathway of 9-cis Retinoic Acid
9-cis Retinoic Acid exerts its biological effects by binding to and activating RAR and RXR. Upon ligand binding, these receptors undergo a conformational change, dissociate from corepressor proteins, and recruit coactivator proteins. This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) or Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.[7]
I. Neurodegenerative Diseases
9-cis Retinoic Acid has shown neuroprotective effects in animal models of Parkinson's disease, stroke, and glaucoma.[6][8][9][10][11]
A. Parkinson's Disease Model
In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), post-treatment with 9cRA has been shown to reduce neurodegeneration of dopaminergic neurons.[8][9]
Quantitative Data Summary
| Animal Model | Compound | Dosage & Administration Route | Treatment Schedule | Key Outcomes |
| 6-OHDA-lesioned adult rats | 9-cis Retinoic Acid (9cRA) | Day 7: Intracerebroventricular (i.c.v.) injection. Days 8-14: Intranasal administration. | Treatment initiated 7 days post-lesion. | Significantly reduced methamphetamine-induced rotational behavior at 20 and 30 days post-lesion. Increased survival of dopamine cells in the lesioned substantia nigra. Increased KCl-evoked dopamine release in the lesioned striatum.[8][9] |
Experimental Protocol: Neuroprotection in a 6-OHDA Rat Model
-
Animal Model Creation:
-
Adult male Sprague-Dawley rats are anesthetized.
-
A unilateral lesion is created by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
-
Behavioral Assessment (Baseline):
-
Six days post-lesion, methamphetamine-induced rotational behavior is assessed to confirm the lesion.
-
-
9-cis Retinoic Acid Administration:
-
On day 7 post-lesion, an intracerebroventricular (i.c.v.) injection of 9cRA is administered.
-
From day 8 to day 14, 9cRA is administered daily via the intranasal route.
-
-
Follow-up Behavioral Assessment:
-
Methamphetamine-induced rotational behavior is re-assessed at 20 and 30 days post-lesion.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, in vivo voltammetry is used to measure dopamine release in the striatum.
-
Brains are processed for immunohistochemistry to quantify tyrosine hydroxylase (TH)-positive neurons in the substantia nigra using unbiased stereology.
-
B. Ischemic Stroke Model
Pre-treatment with 9cRA has been shown to reduce cerebral infarction and neurological deficits in a rat model of transient focal ischemia.[10][12][13] The protective effects appear to be mediated, at least in part, by the upregulation of Bone Morphogenetic Protein 7 (BMP7).[10][12][13]
Quantitative Data Summary
| Animal Model | Compound | Dosage & Administration Route | Treatment Schedule | Key Outcomes |
| Rats with transient middle cerebral artery occlusion (MCAo) | 9-cis Retinoic Acid (9cRA) | 20 µg, Intracerebroventricular (i.c.v.) | Single injection 24 hours prior to MCAo. | Increased locomotor activity and attenuated neurological deficits 2 days after MCAo. Reduced cerebral infarction and TUNEL-positive (apoptotic) cells.[10][12][13] |
Experimental Protocol: Neuroprotection in a Rat Stroke Model
-
9-cis Retinoic Acid Administration:
-
A single dose of 9cRA (20 µg) is administered via intracerebroventricular (i.c.v.) injection into anesthetized rats.
-
-
Induction of Ischemia:
-
24 hours after 9cRA administration, transient focal ischemia is induced by ligation of the middle cerebral artery (MCA).
-
-
Assessment of Neurological Deficits:
-
Locomotor activity and neurological deficits are assessed at 48 hours post-MCAo.
-
-
Histological Analysis:
-
Brains are harvested and sectioned.
-
Infarct volume is measured, typically using TTC staining.
-
Apoptosis is assessed by TUNEL staining.
-
II. Retinal Diseases
The administration of 9-cis-retinoids, particularly 9-cis-retinyl acetate (9-cis-R-Ac), has been extensively studied for its ability to restore visual function in mouse models of Leber congenital amaurosis (LCA) and age-related retinal dysfunction.[14][15] The underlying principle is that 9-cis-retinal can bind to opsin to form isorhodopsin, bypassing the need for 11-cis-retinal which is deficient in these disease models.[14][16]
Quantitative Data Summary
| Animal Model | Compound | Dosage & Administration Route | Treatment Schedule | Key Outcomes |
| Rpe65-/- mice (LCA model) | 9-cis-Retinyl Acetate (9-cis-R-Ac) | 1-50 mg/kg, Oral gavage | Single dose, or daily/intermittent doses for up to 8 weeks. | Dose-dependent improvement in electroretinographic (ERG) responses. Improved performance in vision-dependent behavioral tests. Preservation of retinal morphology.[15][17][18] |
| Aging C57BL/6 mice | 9-cis-Retinyl Acetate (9-cis-R-Ac) | ~80 mg/kg, Oral gavage | Monthly for 6 or 10 months. | Improved ERG responses and dark adaptation compared to age-matched controls.[14][19] |
Experimental Protocol: Long-Term Treatment in an Aging Mouse Model of Retinal Dysfunction
-
Animal Cohorts:
-
C57BL/6 female mice are aged to 4 months to serve as the baseline for retinal function decline.
-
-
Treatment Regimen:
-
Functional Assessment (Electroretinography - ERG):
-
At the end of the treatment period (at 10 or 14 months of age), mice are dark-adapted.
-
Scotopic and photopic ERGs are recorded to assess rod and cone function, respectively. Dark adaptation rates are also measured.
-
-
Biochemical and Morphological Analysis:
-
Eyes are enucleated for retinoid analysis by HPLC to measure rhodopsin and isorhodopsin levels.
-
Retinal morphology is assessed through histological staining of retinal cross-sections.
-
III. Cancer
9-cis Retinoic Acid has demonstrated anti-cancer activity in various in vivo models by inhibiting cell proliferation, inducing differentiation, and promoting apoptosis.[1][20]
Quantitative Data Summary
| Animal Model | Compound | Dosage & Administration Route | Treatment Schedule | Key Outcomes |
| Nude mice with human lip squamous cell carcinoma xenografts | 9-cis Retinoic Acid (9cRA) | Not specified | Not specified | Induced complete tumor regression.[1] |
| Sprague-Dawley rats with MNU-induced mammary adenocarcinoma | 9-cis Retinoic Acid (9cRA) | 60 or 120 mg/kg in diet | For 4.5 months, starting 1 week after MNU injection. | Reduced tumor incidence (from 100% to 58% and 25%) and multiplicity (from 3.6 to 1.6 and 0.3).[4] |
| A/J mice with NNK-induced lung tumors | 9-cis Retinoic Acid (9cRA) | 15 mg/kg in diet | For 4 months, starting after NNK injection. | Reduced tumor multiplicity by 48%.[21] |
| Nude mice with canine osteosarcoma xenografts | 9-cis Retinoic Acid (9cRA) | 30 mg/kg | Not specified | Significantly reduced the incidence of pulmonary metastasis.[20] |
Experimental Protocol: Chemoprevention in a Rat Mammary Cancer Model
-
Tumor Induction:
-
Female Sprague-Dawley rats (50 days old) are injected intravenously with N-methyl-N-nitrosourea (MNU) at 50 mg/kg to induce mammary tumors.[4]
-
-
Dietary Intervention:
-
One week after MNU injection, rats are placed on experimental diets.
-
Control group receives a standard diet.
-
Treatment groups receive diets containing 60 mg/kg or 120 mg/kg of 9-cis Retinoic Acid.[4]
-
-
Monitoring:
-
Animals are monitored for 4.5 months for tumor development.
-
Tumor incidence (percentage of animals with tumors) and multiplicity (average number of tumors per animal) are recorded.
-
-
Endpoint Analysis:
-
At the end of the study, tumors are excised, counted, and histologically confirmed as adenocarcinomas.
-
Concluding Remarks
The administration of this compound and its derivatives has shown significant therapeutic potential across a range of disease models in animals. The data and protocols presented here serve as a guide for researchers to explore the efficacy and mechanisms of these compounds further. Careful consideration of the animal model, dosage, administration route, and treatment duration is critical for obtaining robust and reproducible results. As with any retinoid, potential toxicity, particularly with long-term administration at high doses, should be carefully monitored.
References
- 1. The efficacy of 9-cis retinoic acid in experimental models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-cis-retinoic acid is a natural antagonist for the retinoic acid receptor response pathway. [folia.unifr.ch]
- 3. Retinoid X Receptor: Cellular and Biochemical Roles of Nuclear Receptor with a Focus on Neuropathological Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Retinoid X receptor signaling pathway in leukemia [organtranspl.com]
- 6. mdpi.com [mdpi.com]
- 7. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 8. Early post-treatment with 9-cis retinoic acid reduces neurodegeneration of dopaminergic neurons in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early post-treatment with 9-cis retinoic acid reduces neurodegeneration of dopaminergic neurons in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 9-Cis-Retinoic acid reduces ischemic brain injury in rodents via bone morphogenetic protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retinoid X receptor agonist 9CDHRA mitigates retinal ganglion cell apoptosis and neuroinflammation in a mouse model of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. 9-Cis-retinoic acid reduces ischemic brain injury in rodents via bone morphogenetic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. med.upenn.edu [med.upenn.edu]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. avmajournals.avma.org [avmajournals.avma.org]
- 21. 9-cis-Retinoic acid inhibition of lung carcinogenesis in the A/J mouse model is accompanied by increased expression of RAR-beta but no change in cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable Formulation of 9-cis Retinol
Introduction
9-cis Retinol is a biologically active isomer of vitamin A and a precursor to 9-cis retinoic acid, a potent pan-agonist for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] Its crucial role in cellular signaling pathways makes it a valuable compound for research in developmental biology, oncology, and dermatology.[3] However, this compound is a highly unstable molecule, susceptible to degradation by light, oxygen, and heat, which poses a significant challenge for its use in experimental settings.[4][5] Inaccurate concentrations due to degradation can lead to unreliable and irreproducible experimental results.
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and guidelines for preparing and stabilizing this compound formulations for in vitro and in vivo experiments. Three primary stabilization strategies are presented: the use of antioxidants, complexation with cyclodextrins, and encapsulation in lipid-based nanocarriers. Additionally, protocols for stability testing and best practices for handling and storage are included.
Properties and Stability of this compound
This compound is a polyunsaturated alcohol that is highly sensitive to environmental factors. Its degradation is primarily caused by isomerization and oxidation.[6][7] Understanding its chemical properties is essential for its proper handling and formulation.
| Property | Value | Reference(s) |
| Chemical Name | (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraen-1-ol | [8] |
| Molecular Formula | C₂₀H₃₀O | [8][9] |
| Molecular Weight | 286.45 g/mol | [8][9] |
| Appearance | Pale Yellow to Yellow Solid | [8] |
| Melting Point | 82-83 °C | [8] |
| Solubility | Soluble in ethanol, DMSO, DMF; Sparingly soluble in aqueous buffers.[10] | [10] |
| Storage Temperature | -80°C under an inert atmosphere.[8][10] | [8][10] |
| Key Instabilities | Sensitive to light, oxygen, heat, and acidic conditions.[5][11][12] | [11][12] |
Core Principles for Handling this compound
Due to its instability, all procedures involving this compound should be performed with the following precautions:
-
Work under yellow or red light to prevent photo-isomerization and degradation.[13]
-
Use amber glass vials or containers wrapped in aluminum foil.[5][14]
-
Purge all solvents and solutions with an inert gas (e.g., argon or nitrogen) to remove oxygen.[10]
-
Prepare fresh solutions before each experiment whenever possible.
-
Store stock solutions at -80°C under an inert atmosphere.[8][10]
Signaling Pathway of this compound
This compound acts as a precursor to 9-cis Retinoic Acid (9-cis RA). Inside the cell, this compound is oxidized to 9-cis Retinaldehyde and then further oxidized to 9-cis RA.[2] 9-cis RA can then bind to and activate both RAR and RXR nuclear receptors, which form heterodimers to regulate gene expression.[1]
Caption: Signaling pathway of this compound to gene regulation.
Formulation Protocols
Protocol 1: Formulation with Antioxidants in an Organic Solvent
This is the simplest method for short-term experiments, particularly for in vitro studies where the compound is added directly to culture media. Antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) protect this compound from oxidation.[11]
Materials:
-
This compound powder
-
Anhydrous Ethanol or DMSO (purged with inert gas)
-
Butylated Hydroxytoluene (BHT)
-
Amber glass vials
-
Gas-tight syringes
Procedure:
-
Under yellow light, weigh the desired amount of this compound powder in an amber vial.
-
Prepare a stock solution of BHT (e.g., 10 mg/mL) in the chosen solvent (Ethanol or DMSO).
-
Calculate the volume of solvent needed to achieve the desired this compound concentration (e.g., 1-10 mM).
-
Add the solvent to the BHT stock solution to achieve a final BHT concentration of 0.1-0.5 mg/mL.[15]
-
Using a gas-tight syringe, add the solvent-BHT mixture to the vial containing this compound.
-
Cap the vial tightly and vortex gently until the powder is completely dissolved.
-
Flush the headspace of the vial with argon or nitrogen before sealing with a paraffin film.
-
Store the stock solution at -80°C.
| Antioxidant | Recommended Final Concentration | Reference |
| BHT | 0.1 - 0.5 mg/mL | [15] |
| BHA | 0.1 - 0.5 mg/mL | [16] |
| Vitamin E (α-tocopherol) | 0.5 - 1.0 mg/mL | [11] |
digraph "Antioxidant_Formulation_Workflow" { graph [ rankdir="TB", bgcolor="#FFFFFF", size="10,5!", dpi=72, ratio="auto" ];node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=2 ];
edge [ penwidth=2, arrowhead=normal, color="#5F6368" ];
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; weigh [label="Weigh this compound\n(Amber Vial, Yellow Light)", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_antioxidant [label="Prepare Solvent with\nAntioxidant (e.g., BHT)", fillcolor="#FBBC05", fontcolor="#202124"]; dissolve [label="Dissolve this compound\nin Solvent-Antioxidant Mix", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purge [label="Purge Headspace\nwith Inert Gas", fillcolor="#EA4335", fontcolor="#FFFFFF"]; store [label="Store at -80°C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end_node [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> weigh; weigh -> dissolve; prepare_antioxidant -> dissolve; dissolve -> purge; purge -> store; store -> end_node; }
Caption: Workflow for preparing an antioxidant-stabilized solution.
Protocol 2: Formulation with Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound in their central cavity, protecting them from light, oxygen, and heat.[17][18][19] This method is ideal for preparing aqueous formulations for both in vitro and in vivo use.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Nuclease-free water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in nuclease-free water (e.g., 10-20% w/v). Warm slightly (to ~40°C) to aid dissolution.
-
Prepare a concentrated stock solution of this compound in a minimal amount of ethanol (e.g., 50-100 mg/mL).
-
Under yellow light, slowly add the this compound stock solution dropwise to the stirring HP-β-CD solution. A molar ratio of 1:2 (Retinol:CD) is a good starting point.
-
Continue stirring in the dark at room temperature for at least 4-6 hours, or overnight, to allow for complex formation.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any uncomplexed retinol aggregates.
-
Determine the concentration of the complexed this compound using HPLC (see Section 6.1).
-
Store the aqueous solution in amber vials at 4°C for short-term use or -20°C for long-term storage.
| Cyclodextrin Type | Molar Ratio (Retinoid:CD) | Key Benefit | Reference(s) |
| β-cyclodextrin | 1:1, 1:3 | Enhances solubility and photostability.[18] | [18] |
| HP-β-cyclodextrin | 1:2 to 1:50 | High aqueous solubility and low toxicity. | [19][20] |
| γ-cyclodextrin | 1:1 | Forms stable complexes with retinaldehyde.[21] | [21] |
digraph "Cyclodextrin_Complexation" { graph [ bgcolor="#FFFFFF", size="10,5!", dpi=72, ratio="auto" ];node [ shape=circle, style=filled, fontname="Arial", fontsize=12, penwidth=2 ];
edge [ penwidth=2, arrowhead=none, color="#5F6368" ];
retinol [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; cd [label="Cyclodextrin\n(Hydrophilic Exterior,\nHydrophobic Cavity)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; complex [label="Inclusion\nComplex", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; protection [label="Protection from\nLight, O₂, H₂O", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
retinol -- complex [arrowhead=normal, color="#EA4335"]; cd -- complex [arrowhead=normal, color="#4285F4"]; complex -> protection [style=dashed, arrowhead=normal, color="#34A853"]; }
Caption: Logical diagram of this compound and cyclodextrin complexation.
Protocol 3: Formulation with Lipid-Based Nanocarriers
Encapsulating this compound in lipid-based systems like liposomes or solid lipid nanoparticles (SLNs) offers the highest degree of stability and can improve bioavailability.[16][22][[“]] This method is suitable for advanced in vitro models and in vivo applications.
Materials:
-
This compound powder
-
Phospholipids (e.g., DSPC, Soy Phosphatidylcholine)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4 (purged with inert gas)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure (Thin-Film Hydration Method for Liposomes):
-
Weigh the desired amounts of lipids (e.g., DSPC and cholesterol at a 2:1 molar ratio) and this compound.
-
Dissolve all components in chloroform in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall.
-
Further dry the film under a vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film by adding the inert gas-purged PBS and agitating. This will form multilamellar vesicles (MLVs).
-
To form small unilamellar vesicles (SUVs), the MLV suspension must be downsized. This can be achieved by:
-
Probe sonication: Sonicate the suspension on ice until it becomes translucent.
-
Extrusion: Pass the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times using a lipid extruder.
-
-
The final liposomal suspension should be stored in amber vials at 4°C.
| Formulation Type | Key Components | Stability Benefit | Reference(s) |
| Liposomes | Phospholipids (DSPC), Cholesterol | Protects from degradation, sustained release.[22] | [6][22] |
| SLNs/NLCs | Solid lipids (e.g., glyceryl stearate), Surfactants | High stability, protection from oxidation.[24][25] | [24][25] |
Stability Testing Protocols
To ensure the efficacy of the formulation, its stability must be verified. High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying retinoids and their degradation products.[15][26][27]
Protocol: HPLC-UV Analysis of this compound
Instrumentation and Conditions:
-
HPLC System: With UV-Vis detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 85:15 v/v) with 1% ammonium acetate.[15]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 323-328 nm[13]
-
Injection Volume: 20 µL
Procedure:
-
Prepare Standards: Create a calibration curve using known concentrations of a this compound standard.
-
Sample Preparation: Dilute a small aliquot of your this compound formulation in the mobile phase to a concentration within the range of the calibration curve.
-
Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time from the standard. Calculate the concentration based on the peak area and the calibration curve.
Protocol: Accelerated Stability Study
This study evaluates the stability of the formulation under stressed conditions to predict its shelf-life.
Procedure:
-
Divide the formulated this compound into several amber vials.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).[25]
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each temperature condition.
-
Analyze the concentration of the remaining this compound using the HPLC method described in Section 6.1.
-
Calculate the percentage of this compound remaining relative to the initial concentration (Time 0).
-
Plot the percentage of remaining this compound versus time for each temperature.
| Time Point | % this compound Remaining (4°C) | % this compound Remaining (25°C) | % this compound Remaining (40°C) |
| Week 0 | 100% | 100% | 100% |
| Week 1 | |||
| Week 2 | |||
| Week 4 | |||
| Week 8 |
Note: A well-stabilized formulation should retain >90% of the initial this compound concentration for an extended period, especially at lower temperatures.[14][16]
References
- 1. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. US8299122B2 - Method for stabilizing retinoic acid, retinoic acid containing composition, and method of using a retinoic acid containing composition - Google Patents [patents.google.com]
- 5. odysseystreet.com [odysseystreet.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Uses of Retinol and Retinoid-Related Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 22737-97-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 9-cis-Retinol | C20H30O | CID 9947823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Formulating with Retinol: Stability Tips for Maximum Efficacy [letsmakebeauty.com]
- 12. kblcosmetics.com [kblcosmetics.com]
- 13. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Storing Retinol: Best Practices to Maintain Its Effectiveness | Authorised Retailers | BuyCosmetics.CY [buycosmetics.cy]
- 15. diva-portal.org [diva-portal.org]
- 16. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 17. Analytical applications of retinoid-cyclodextrin inclusion complexes. 1. Characterization of a retinal-beta-cyclodextrin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oatext.com [oatext.com]
- 22. ijpsonline.com [ijpsonline.com]
- 23. consensus.app [consensus.app]
- 24. mdpi.com [mdpi.com]
- 25. [PDF] Synthesis of Retinol-Loaded Lipid Nanocarrier via Vacuum Emulsification to Improve Topical Skin Delivery | Semantic Scholar [semanticscholar.org]
- 26. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
- 27. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 9-cis-Retinol from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-cis-Retinol is a naturally occurring geometric isomer of vitamin A and a precursor to 9-cis-retinoic acid, a potent pan-agonist for Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs).[1][2] These nuclear receptors regulate a wide array of genes involved in crucial cellular processes such as proliferation, differentiation, and apoptosis.[1][2] The accurate isolation and quantification of 9-cis-Retinol from biological matrices are therefore critical for understanding its physiological roles, metabolic pathways, and potential as a therapeutic agent.
These application notes provide a comprehensive protocol for the isolation, identification, and quantification of 9-cis-Retinol from various biological samples, including plasma, serum, and tissues. The methodologies described herein are based on established techniques, primarily involving solvent extraction followed by High-Performance Liquid Chromatography (HPLC) analysis.
I. Pre-Analytical Considerations & Sample Handling
Retinoids are highly susceptible to isomerization and oxidation, particularly when exposed to light and air.[1] Therefore, strict adherence to the following handling procedures is paramount to ensure the integrity of the analyte.
-
Lighting: All procedures, from sample collection to final analysis, must be performed under yellow or red light to prevent photoisomerization.[1][3]
-
Antioxidants: To minimize oxidation, an antioxidant such as butylated hydroxytoluene (BHT) should be added to all solvents and samples at the earliest possible stage.[3]
-
Inert Atmosphere: Whenever possible, samples should be handled under an inert nitrogen or argon atmosphere, especially during evaporation steps.[3]
-
Temperature: Samples should be kept on ice or at 4°C throughout the extraction process and stored at -80°C for long-term preservation.[4]
II. Experimental Protocol: Isolation and Quantification of 9-cis-Retinol
This protocol outlines a general procedure for the extraction and analysis of 9-cis-Retinol. Optimization may be required depending on the specific biological matrix and available instrumentation.
A. Materials and Reagents
-
Solvents: HPLC-grade hexane, methanol, ethanol, acetonitrile, 2-propanol, ethyl acetate, chloroform, dichloromethane, and n-butanol.[3][5][6]
-
Acids: Glacial acetic acid, trifluoroacetic acid (TFA).[6][7]
-
Antioxidant: Butylated hydroxytoluene (BHT).[3]
-
Internal Standard: All-trans-retinyl acetate or another suitable retinoid not present in the sample.[3]
-
Standards: Authentic 9-cis-Retinol for calibration curves.
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (optional, for sample cleanup).[3][5]
B. Step-by-Step Methodology
-
Sample Preparation:
-
Plasma/Serum: To a 500 µL aliquot of plasma or serum in a glass tube, add an internal standard and BHT.[6] For protein precipitation and release of retinoids, add an equal volume of ethanol or acetonitrile. Vortex thoroughly.
-
Tissues: Weigh 10-20 mg of tissue and homogenize on ice in a suitable buffer (e.g., phosphate-buffered saline, PBS).[8][9] Add the internal standard and BHT to the homogenate.
-
-
Liquid-Liquid Extraction:
-
Acidify the sample homogenate or plasma/serum mixture to approximately pH 3-4 with acetic acid to ensure complete protonation of any retinoic acids if they are also being analyzed.[3]
-
Add a suitable organic solvent or solvent mixture for extraction. Common choices include a 2:1 mixture of chloroform/methanol or hexane/ethyl acetate.[3] Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully transfer the lower organic layer (for chloroform/methanol) or upper organic layer (for hexane/ethyl acetate) to a clean glass tube.
-
Repeat the extraction process two more times on the remaining aqueous phase and combine all organic extracts.[3]
-
-
Drying and Reconstitution:
-
Dry the pooled organic extract over anhydrous sodium sulfate to remove any residual water.[3]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or argon.[3]
-
Immediately reconstitute the dried residue in a small, precise volume of the HPLC mobile phase and transfer to an HPLC vial.[3]
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Column: A reversed-phase C18 column is commonly used for the separation of retinoid isomers.[3][8]
-
Mobile Phase: A variety of mobile phases can be employed. An isocratic system with 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2) has been shown to be effective.[5] Gradient elution systems using mixtures of acetonitrile, methanol, n-butanol, and ammonium acetate with acetic acid can also be used for resolving a wider range of retinoids.[6]
-
Detection: Monitor the column effluent using a UV detector at a wavelength of 325 nm for retinol isomers.[8] If analyzing for retinoic acid isomers concurrently, a wavelength of 340-350 nm is appropriate.[3][10]
-
Quantification: Identify 9-cis-Retinol based on its retention time compared to an authentic standard. Quantify the concentration by integrating the peak area and comparing it to a standard curve generated with known concentrations of 9-cis-Retinol, corrected for recovery using the internal standard.[3]
-
III. Data Presentation
The following tables summarize typical parameters and expected performance characteristics for the HPLC analysis of retinoids.
Table 1: HPLC Parameters for Retinoid Analysis
| Parameter | Recommended Conditions | Reference |
| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm | [5] |
| Mobile Phase A | 85% Methanol, 15% 0.01 M Sodium Acetate (pH 5.2) | [5] |
| Mobile Phase B | Acetonitrile/Methanol/n-Butanol/2% Ammonium Acetate/Glacial Acetic Acid (69:10:2:16:3 v/v) | [6] |
| Flow Rate | 1.0 - 1.5 mL/min | [5] |
| Detection Wavelength | 325 nm (Retinols), 340-350 nm (Retinoic Acids) | [3][8] |
| Injection Volume | 20 - 100 µL | [5] |
Table 2: Performance Characteristics
| Parameter | Typical Value | Reference |
| Lower Limit of Quantitation | 0.5 - 5.0 ng | [5] |
| Recovery | 79 - 86% | [6] |
| Intra-day Precision (CV) | 5.9 - 10.0% | [8] |
| Inter-day Precision (CV) | 5.9 - 11.0% | [8] |
IV. Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the isolation and analysis of 9-cis-Retinol from biological samples.
Signaling Pathway of 9-cis-Retinol
9-cis-Retinol is a key intermediate in the biosynthesis of 9-cis-retinoic acid, which in turn activates nuclear receptors to regulate gene expression.
V. Conclusion
The protocol described provides a robust framework for the reliable isolation and quantification of 9-cis-Retinol from biological samples. Careful attention to sample handling to prevent degradation and isomerization is critical for obtaining accurate results. The use of HPLC with UV detection offers a sensitive and specific method for analysis. This methodology is essential for researchers investigating the roles of 9-cis-Retinol and its metabolites in health and disease, and for professionals in drug development exploring the therapeutic potential of retinoids.
References
- 1. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sav.sk [sav.sk]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Quantitative high-performance liquid chromatographic determination of retinoids in human serum using on-line solid-phase extraction and column switching. Determination of 9-cis-retinoic acid, 13-cis-retinoic acid, all-trans-retinoic acid, 4-oxo-all-trans-retinoicacid and 4-oxo-13-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 9-cis Retinol in Photoreceptor Regeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photoreceptor degeneration, a hallmark of various inherited retinal diseases such as Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP), often results from disruptions in the visual cycle. The visual cycle is a critical enzymatic pathway responsible for regenerating 11-cis-retinal, the chromophore essential for light detection by rod and cone photoreceptors.[1][2] Mutations in genes like RPE65 and LRAT impair this cycle, leading to a deficiency of 11-cis-retinal, accumulation of toxic byproducts, and subsequent vision loss.[3][4]
9-cis-Retinol and its derivatives have emerged as a promising therapeutic strategy to bypass these defects. By providing an alternative, functional chromophore, this approach aims to restore the production of a light-sensitive pigment, thereby preserving photoreceptor function and structure.[3][5] These application notes provide an overview of the mechanism, efficacy, and protocols for using 9-cis-retinoids in preclinical photoreceptor regeneration studies.
Mechanism of Action: Bypassing the Defective Visual Cycle
In a healthy visual cycle, all-trans-retinol is transported to the retinal pigment epithelium (RPE), esterified by Lecithin:retinol acyltransferase (LRAT), and then isomerized by RPE65 to 11-cis-retinol.[1][6] This is subsequently oxidized to 11-cis-retinal, which binds to opsin in photoreceptors to form rhodopsin.[2][7]
Oral administration of 9-cis-retinal or its more stable prodrug, 9-cis-retinyl acetate (9-cis-R-Ac), circumvents the need for LRAT and RPE65 enzymatic activity.[3] The administered 9-cis-retinoid is absorbed and transported to the retina. There, 9-cis-retinol is oxidized to 9-cis-retinal, which can directly bind to opsin.[8][9] This binding forms a functional, light-sensitive pigment known as isorhodopsin.[5][10] Isorhodopsin can initiate the phototransduction cascade upon light absorption, similar to rhodopsin, thus restoring light sensitivity and visual function.[3][5]
Caption: 9-cis-Retinoid pathway bypassing defective LRAT/RPE65 enzymes.
Quantitative Data from Preclinical Studies
Supplementation with 9-cis-retinoids has demonstrated significant efficacy in various preclinical models. The data below summarizes key findings from studies using mouse models of retinal degeneration and human retinal organoids.
Table 1: In Vivo Efficacy of 9-cis-Retinyl Acetate in Mouse Models
| Parameter | Animal Model | Dosage & Regimen | Key Result | Reference |
|---|---|---|---|---|
| Retinal Function (ERG) | Rpe65-/- Mice | Single doses (6.25–50 mg/kg) | Significant, dose-dependent improvement in ERG responses. | [3][11] |
| Rpe65-/- Mice | Daily doses (1–12.5 mg/kg) for 2 weeks | Remarkable improvement of retinal function. | [3][11] | |
| Aging C57BL/6 Mice | Monthly dose (~80 mg/kg) for 6-10 months | Improved ERG responses and dark adaptation compared to controls. | [5][10][12] | |
| Visual Pigment | Rpe65-/- Mice | 2.5 mg/animal (gavage) | Isorhodopsin production confirmed by spectroscopy and HPLC. | [4] |
| Aging C57BL/6 Mice | Single dose (~80 mg/kg) | Increased rhodopsin/isorhodopsin regeneration ratio. | [5][10] | |
| Behavioral Response | Rpe65-/- Mice | 100 mg/kg (single) or 12.5 mg/kg (daily for 3 days) | Treated mice moved to dark space faster and had higher success in visual placement tests. | [3] |
| Retinal Morphology | Rpe65-/- Mice | 1 and 4 mg/kg (daily or intermittent) for 8 weeks | Dose-dependent improvement of retinal morphology. |[3][11] |
Table 2: In Vitro Efficacy of 9-cis-Retinal in Human Retinal Organoids
| Parameter | Model System | Concentration & Duration | Key Result | Reference |
|---|---|---|---|---|
| Photoreceptor Maturation | hiPSC-derived Retinal Organoids | 1µM 9-cis-retinal from day 63 to 180 | Accelerated photoreceptor outer segment (OS) elongation and increased overall OS length. | [13] |
| Cell Composition | hiPSC-derived Retinal Organoids | 1µM and 10µM 9-cis-retinal | Retinal cell composition did not change among conditions. |[13] |
Experimental Protocols
Protocol 1: Preparation and Administration of 9-cis-Retinyl Acetate for In Vivo Studies
This protocol describes the preparation and oral gavage administration of 9-cis-retinyl acetate (9-cis-R-Ac), a stable prodrug of 9-cis-retinal, to mouse models of retinal degeneration.
Materials:
-
9-cis-Retinyl Acetate (synthesized as described in[14])
-
Microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
All procedures involving retinoids should be performed under dim red light to prevent photoisomerization.[10]
-
Weigh the required amount of 9-cis-R-Ac based on the desired dose (e.g., 10 mg/kg) and the weight of the animals to be treated.
-
Dissolve the 9-cis-R-Ac in the appropriate volume of soybean oil to achieve the final desired concentration. For example, to dose a 25g mouse at 10 mg/kg, you need 0.25 mg of the compound. If administering a volume of 150 µL, the concentration should be 1.67 mg/mL.
-
Vortex the solution thoroughly to ensure complete dissolution. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and align the esophagus and stomach.
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Carefully insert the ball-tipped needle into the side of the mouth, guide it over the tongue, and advance it gently down the esophagus until the ball tip reaches the stomach. Do not force the needle.
-
Slowly administer the calculated volume (typically 150 µL for an adult mouse).[10]
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
For control groups, administer the same volume of the vehicle (soybean oil) using the identical procedure.[10]
-
Protocol 2: Assessment of Retinal Function using Electroretinography (ERG)
ERG is a non-invasive technique used to measure the electrical responses of the various cell types in the retina, providing a quantitative assessment of retinal function.
Materials:
-
ERG system (e.g., LKC Technologies E-3000)[11]
-
Ganzfeld dome
-
Anesthetics (e.g., Ketamine/Xylazine cocktail)[11]
-
Topical mydriatic (e.g., Tropicamide)
-
Topical anesthetic (e.g., Proparacaine)
-
Gonioscopic prism or contact lens electrode
-
Reference and ground electrodes (subdermal needles)
-
Heating pad to maintain animal body temperature
Procedure:
-
Dark Adaptation: Dark-adapt the animals overnight (at least 12 hours) before the ERG recording. All subsequent preparation steps must be performed under dim red light.
-
Animal Preparation:
-
Anesthetize the mouse via intraperitoneal injection of Ketamine/Xylazine.
-
Place the anesthetized mouse on a heating pad to maintain body temperature at 37°C.
-
Dilate the pupils by applying a drop of a mydriatic agent to the cornea.
-
Apply a drop of topical anesthetic to the cornea.
-
-
Electrode Placement:
-
Place the active contact lens electrode on the cornea, using a drop of methylcellulose for lubrication and electrical contact.
-
Insert the reference electrode subcutaneously in the forehead between the eyes.
-
Insert the ground electrode subcutaneously in the tail or a hind leg.
-
-
ERG Recording:
-
Position the mouse within the Ganzfeld dome.
-
Scotopic (Rod-Mediated) Response: Record responses to a series of increasing intensity light flashes in the dark-adapted state. This allows for the measurement of the a-wave (photoreceptor response) and b-wave (bipolar cell response).
-
Photopic (Cone-Mediated) Response: After recording scotopic responses, light-adapt the animal for 10 minutes using a constant background light. Record responses to flashes of light superimposed on this background to isolate the cone pathway response.
-
-
Data Analysis: Measure the amplitude (in µV) and implicit time (in ms) of the a- and b-waves for each light intensity. Compare the results between treated and control groups to quantify changes in photoreceptor and inner retinal function.[3][10]
Caption: Typical experimental workflow for in vivo testing of 9-cis-retinoids.
Protocol 3: In Vitro Photoreceptor Maturation in Retinal Organoids
This protocol describes the supplementation of human induced pluripotent stem cell (hiPSC)-derived retinal organoids with 9-cis-retinal to accelerate photoreceptor maturation.
Materials:
-
Mature hiPSC-derived retinal organoids (e.g., differentiation day 63)[13]
-
Retinal differentiation medium
-
9-cis-retinal (stock solution in DMSO or ethanol)
-
Cell culture incubator (37°C, 5% CO₂)
-
Confocal microscope for imaging
-
Reagents for immunofluorescence staining (e.g., antibodies against photoreceptor markers like RCVRN)
Procedure:
-
Culture of Retinal Organoids (ROs): Generate and maintain ROs from hiPSCs using an established protocol (e.g., Zhong et al., 2014).[13] Culture ROs in retinal differentiation medium.
-
Preparation of Supplemented Medium:
-
On the day of media change, prepare fresh differentiation medium.
-
Spike the medium with 9-cis-retinal to a final concentration of 1µM.[13] The initial supplementation can begin around day 63 of differentiation.
-
Note: A control group of ROs should be cultured in medium with the vehicle alone. Other conditions, such as different concentrations of 9-cis-retinal or retinoic acid, can be tested in parallel.[13]
-
-
Supplementation Regimen:
-
Replace the medium in the RO cultures every 2-3 days with the freshly prepared supplemented medium.
-
Continue the supplementation for the desired duration of the experiment (e.g., until day 180).[13]
-
The concentration may be adjusted during the culture period. For instance, one study reduced the concentration by half from day 91 onwards.[13]
-
-
Assessment of Photoreceptor Maturation:
-
At various time points (e.g., day 90, 120, 180), collect ROs from both treated and control groups.
-
Immunofluorescence: Fix, section, and stain the ROs with antibodies against photoreceptor markers (e.g., Recoverin, Rhodopsin) to visualize cell types and outer segment structures.
-
Confocal Microscopy and Quantification: Acquire z-stack images of the stained ROs using a confocal microscope. Use image analysis software (e.g., FIJI) to measure the length of photoreceptor outer segments.
-
Compare the outer segment length and overall morphology between the 9-cis-retinal supplemented group and the control group to determine the effect on maturation.[13]
-
References
- 1. Retinoids for Treatment of Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry of the Retinoid (Visual) Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visual cycle - Wikipedia [en.wikipedia.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. The retina visual cycle is driven by cis retinol oxidation in the outer segments of cones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application of 9-cis Retinol in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-cis Retinol, and its biologically active metabolite 9-cis Retinoic Acid (9-cis RA), are potent signaling molecules that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] In the context of oncology research, 9-cis RA has garnered significant interest due to its ability to inhibit the growth of various cancer cell lines.[3] This document provides detailed application notes and protocols for the use of this compound and 9-cis RA in cancer cell line research, with a focus on its mechanism of action, effects on cellular processes, and methodologies for experimental investigation.
9-cis RA is a pan-agonist for retinoid receptors, binding with high affinity to both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3] The activation of these nuclear receptors leads to the formation of homo- or heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs), thereby modulating the transcription of target genes involved in cell cycle control and apoptosis.[4]
Data Presentation
The following tables summarize the quantitative effects of 9-cis Retinoic Acid on various cancer cell lines as reported in the literature.
Table 1: Growth Inhibition of Cancer Cell Lines by 9-cis Retinoic Acid
| Cell Line | Cancer Type | Assay | Concentration | % Growth Inhibition | Citation |
| MCF-7 | Breast Cancer | Cell Count | Dose-dependent | Not specified | [5][6] |
| LRDHSN/MCF7 | Breast Cancer | Cell Count | Not specified | 60-80% | [7] |
| LY2 | Breast Cancer | Anchorage-independent growth | Not specified | Significant inhibition | [3] |
| Various SCLC lines | Small Cell Lung Cancer | Not specified | < 1.0 µM | IC50 in one cell line | [8] |
| Y79 | Retinoblastoma | WST-1/Cell Titer-Glo | ≥ 0.25µM | ~40% | [1] |
| Weri-RB1 | Retinoblastoma | WST-1/Cell Titer-Glo | ≥ 0.25µM | ~40% | [1] |
| LNCaP | Prostate Cancer | Cell Proliferation Assay | 10⁻⁷ mol/L | Plateaued inhibition | [9] |
| PC-3 | Prostate Cancer | Anchorage-independent growth | Not specified | Significant inhibition | [9] |
| HSC-2, HSC-3, HSC-4, Ca9-22, Ho-1-u-1 | Oral Squamous Cell Carcinoma | Growth Assay | 1x10⁻⁶ M | Growth inhibition observed | [10] |
| Ho-1-N-1 | Oral Squamous Cell Carcinoma | Growth Assay | 1x10⁻⁶ M | Resistant | [10] |
| Various Gastric Cancer Lines | Gastric Cancer | Not specified | 10 µM | Growth inhibition in most lines | [4] |
| MKN-7 | Gastric Cancer | Not specified | 10 µM | Resistant | [4] |
| OCI/AML-2 subclones | Acute Myeloblastic Leukemia | Clonogenic Assay | Not specified | Prominent inhibition | [11] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by 9-cis Retinoic Acid
| Cell Line | Cancer Type | Effect | Method | Details | Citation |
| HL-60 | Promyelocytic Leukemia | Increased apoptosis | Not specified | Correlated with increased tissue transglutaminase | [3] |
| LNCaP | Prostate Cancer | Increased apoptosis | Flow Cytometry, H33258 staining | Dose-dependent increase | [9] |
| LNCaP | Prostate Cancer | G0/G1 to S phase transition interference | Flow Cytometry | Not specified | [9] |
| MCF-7 | Breast Cancer | G1 accumulation | Northern analyses | Dose-dependent | [6] |
| HSC-3 | Oral Squamous Cell Carcinoma | G1 phase accumulation | Not specified | Observed on day 6 of treatment | [10] |
| Lung Cancer Cells (PG, SPC-A1, L78) | Lung Cancer | G0/G1 phase increase, S phase decrease | Flow Cytometry | Significantly higher G0/G1, lower S phase | [12] |
| ER+/RA-sensitive Breast Cancer Cells | Breast Cancer | Blocks entry into S phase | Not specified | Not specified | [13] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action of 9-cis Retinoic Acid involves the activation of the RAR/RXR signaling pathway, leading to changes in gene expression that culminate in cell cycle arrest and apoptosis. A generalized experimental workflow for investigating the effects of this compound/RA on cancer cell lines is also presented.
Caption: 9-cis Retinoic Acid Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Logical Relationship of 9-cis RA Effects.
Experimental Protocols
Preparation of 9-cis Retinoic Acid Stock Solution
Materials:
-
9-cis Retinoic Acid (crystalline solid)[8]
-
Dimethyl sulfoxide (DMSO), cell culture grade[8]
-
Ethanol, absolute[5]
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
9-cis Retinoic Acid is light-sensitive; therefore, all procedures should be performed in a darkened room or with light-protected containers.
-
To prepare a high-concentration stock solution (e.g., 10-100 mM), dissolve the 9-cis Retinoic Acid powder in DMSO.[9] For example, to prepare a 10 mM stock solution, dissolve 1 mg of 9-cis RA in 333 µL of DMSO.[5]
-
Alternatively, a stock solution can be prepared in ethanol. The solubility in ethanol is lower, approximately 0.5 mg/mL.[8]
-
Gently warm the solution to 37°C for 3-5 minutes to aid dissolution.[9]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[5][9]
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of 9-cis RA on cancer cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
9-cis Retinoic Acid stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of 9-cis RA in complete culture medium from the stock solution. The final DMSO concentration in the culture should not exceed 0.1-0.5% to avoid solvent toxicity.[5][9]
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of 9-cis RA. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of 9-cis RA that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI) to identify necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
9-cis Retinoic Acid stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of 9-cis RA for the specified duration. Include an untreated control and a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide and analyzing it via flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
9-cis Retinoic Acid stock solution
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with 9-cis RA as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for longer storage.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
References
- 1. The efficacy of 9-cis retinoic acid in experimental models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Retinoic Acids in the Treatment of Most Lethal Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. Novel All Trans-Retinoic Acid Derivatives: Cytotoxicity, Inhibition of Cell Cycle Progression and Induction of Apoptosis in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for Creating 9-cis Retinol Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-cis Retinol, a stereoisomer of vitamin A, is a crucial precursor to 9-cis retinoic acid, a potent pan-agonist for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2][3] These nuclear receptors form heterodimers and homodimers to regulate gene expression involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[2][4][5] The accurate and consistent preparation of this compound stock solutions is therefore paramount for reliable and reproducible results in cell culture experiments.
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions intended for in vitro studies. It also includes a summary of its physicochemical properties and a diagram of its signaling pathway. Given that information on this compound can be limited, this guide also draws upon best practices for the handling of the closely related and more extensively studied retinoids, 9-cis Retinal and 9-cis Retinoic Acid, while clearly noting these distinctions. Retinoids are notoriously sensitive to light, heat, and oxidation; therefore, adherence to the described procedures is critical to maintain their biological activity.[6]
Data Presentation
The following table summarizes the key quantitative data for preparing this compound and related 9-cis retinoid stock solutions.
| Parameter | 9-cis Retinal | 9-cis Retinoic Acid | General Retinol Guidance |
| Molecular Weight | 284.4 g/mol [7] | 300.4 g/mol [4][8] | 286.46 g/mol (all-trans)[9] |
| Purity | ≥98%[7] | ≥90-95%[4][8] | Varies by supplier |
| Solubility in Ethanol | ~25 mg/mL[7] | ~0.5 mg/mL (~1.6 mM)[4][8] | Soluble[9] |
| Solubility in DMSO | ~16 mg/mL[7] | ~20 mg/mL (~65-66 mM)[4][8] | Soluble[9] |
| Solubility in DMF | ~25 mg/mL[7] | ~20 mg/mL[8] | Not commonly reported |
| Storage of Solid | -80°C, ≥2 years[7] | -20°C, ≥4 years[4][8] | -20°C to -70°C[9] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month (under nitrogen, protected from light)[10] | -20°C (aliquoted to avoid freeze-thaw)[4] | -50°C under nitrogen in brown glass vials[9] |
| Aqueous Solution Stability | Not recommended for storage more than one day[7] | Low solubility; dilute immediately before use[4] | Practically insoluble; prepare fresh[9] |
| Typical Cell Culture Concentration | 1-10 µM[11] | 8 nM - 1 µM[12] | Varies by application |
Experimental Protocols
Materials
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Anhydrous Ethanol (200 proof), molecular biology grade
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Sterile, low-protein binding syringe filters (0.2 µm)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol is based on the common practice for preparing retinoid stock solutions. DMSO is often the preferred solvent due to its high solubilizing capacity for retinoids.
-
Pre-handling Preparations:
-
Bring the vial of solid this compound to room temperature before opening to prevent condensation of moisture.
-
Perform all manipulations under low light conditions, preferably in a dark room with a red or yellow safety light, to minimize photodegradation.[9]
-
Prepare a clean and sterile workspace, such as a laminar flow hood.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight similar to 9-cis Retinal (284.4 g/mol ), you would weigh out 0.2844 mg. Adjust the mass based on the specific molecular weight of your this compound.
-
-
Solubilization:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM stock, if you weighed 0.2844 mg, you would add 100 µL of DMSO.
-
Purge the headspace of the tube with an inert gas (argon or nitrogen) and cap tightly.[7] This is crucial to prevent oxidation.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C for 3-5 minutes can aid in solubilization.[13]
-
-
Sterilization and Aliquoting:
-
If required for your specific cell culture application, sterile filter the stock solution using a 0.2 µm low-protein binding syringe filter into a sterile, amber or foil-wrapped tube.
-
Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4]
-
-
Storage:
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[10] Ensure the tubes are tightly sealed and protected from light.
-
Protocol for Use in Cell Culture
-
Thawing and Dilution:
-
Thaw a single aliquot of the this compound stock solution at room temperature or 37°C immediately before use.[13]
-
Pre-warm the cell culture medium to 37°C before adding the diluted this compound to avoid precipitation.[13]
-
Dilute the stock solution to the final desired concentration directly in the pre-warmed cell culture medium. Mix gently by inverting the tube or pipetting.
-
It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1-0.5%.[4][13]
-
-
Application to Cells:
-
Add the this compound-supplemented medium to your cell cultures.
-
Incubate the cells under their normal growth conditions.
-
Due to the light sensitivity of retinoids, it is advisable to minimize the exposure of the supplemented medium and the treated cells to light.
-
Visualizations
References
- 1. The identification of a this compound dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Retinol [wahoo.cns.umass.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.miltenyibiotec.com [static.miltenyibiotec.com]
Application Notes and Protocols for In Vivo Delivery of 9-cis-Retinoic Acid to Target Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-cis-Retinoic acid (9-cis-RA), also known as alitretinoin, is a biologically active vitamin A metabolite that serves as a pan-agonist for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] This dual activity allows it to modulate a wide array of cellular processes, including differentiation, proliferation, and apoptosis, making it a compound of significant interest for therapeutic applications in oncology and dermatology.[1] However, the clinical utility of 9-cis-RA is often hampered by its poor aqueous solubility, instability, and potential for systemic toxicity.
These application notes provide an overview of and detailed protocols for various in vivo delivery methods designed to overcome these challenges by enhancing the targeted delivery and bioavailability of 9-cis-RA. The focus is on nanoparticle- and liposome-based strategies that have shown promise in preclinical studies.
Signaling Pathway of 9-cis-Retinoic Acid
9-cis-Retinoic acid exerts its biological effects by binding to nuclear receptors. Unlike all-trans-retinoic acid (ATRA), which primarily binds to RARs, 9-cis-RA binds with high affinity to both RARs and RXRs. Upon ligand binding, these receptors form heterodimers (RAR/RXR) which then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to downstream cellular effects.
In Vivo Delivery Strategies: Application Notes
Liposomal Formulations
Application Note: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For the lipophilic 9-cis-RA, it is typically intercalated within the lipid bilayer. Liposomal encapsulation can protect 9-cis-RA from degradation, improve its solubility, and modify its pharmacokinetic profile, potentially reducing systemic toxicity and enhancing accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
Advantages:
-
Biocompatible and biodegradable.
-
Can encapsulate a wide range of drugs.
-
Can be surface-modified with ligands for active targeting.
-
Can provide sustained release.
Disadvantages:
-
Potential for instability and drug leakage.
-
Can be cleared by the reticuloendothelial system (RES).
-
Manufacturing can be complex and costly.
Polymeric Nanoparticles (PLGA)
Application Note: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the FDA for therapeutic use. 9-cis-RA can be encapsulated within the PLGA matrix. PLGA nanoparticles can offer sustained release of the drug, protect it from degradation, and their surface can be modified (e.g., with polyethylene glycol, PEG) to increase circulation time and reduce RES uptake.
Advantages:
-
Well-established safety profile.
-
Controlled and sustained drug release.
-
Protection of the encapsulated drug.
-
Surface functionalization is possible.
Disadvantages:
-
Potential for burst release of the drug.
-
The acidic microenvironment from PLGA degradation can affect drug stability.
-
Preparation methods can be complex.
Lipid-Based Oral Formulations
Application Note: To improve the oral bioavailability of 9-cis-RA, which is limited by its low solubility and significant first-pass metabolism, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be employed. These formulations consist of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion in the gastrointestinal tract, enhancing the solubilization and absorption of the drug.
Advantages:
-
Improved oral bioavailability.
-
Reduced food effect on drug absorption.
-
Ease of scale-up for manufacturing.
Disadvantages:
-
Potential for gastrointestinal side effects.
-
Drug precipitation upon dilution in the GI tract.
-
Formulation development can be challenging.
Quantitative Data Summary
| Formulation Type | Carrier Composition | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Key In Vivo Findings | Reference |
| Liposomes | DSPC/Cholesterol | ~649 | 83.33 | - | Enhanced anticancer activity in A549 lung cancer cell line (in vitro). Pre-clinical in vivo trials are suggested. | [2] |
| PLGA Nanoparticles | PEG-coated PLGA | ~220 | - | - | Encapsulation provided noticeable protection of 9-cis-RA. More active than free drug in inducing cell differentiation (in vitro). | [3] |
| Lipid-based Oral Formulation | Soybean oil and stearoyl macrogol-32 glycerides | - | - | - | In rats, significantly increased Cmax and AUC, and reduced Tmax compared to the innovator composition. | [4] |
| PLGA Nanoparticles | PLGA | 369.5 - 544.9 | - | - | Used for co-delivery of retinoic acid to target cell cholesterol in colorectal cancer models. | [5] |
Experimental Protocols
Protocol 1: Preparation of 9-cis-RA Loaded Liposomes by Thin-Film Hydration
This protocol is based on the thin-film hydration method, a common technique for liposome preparation.
Materials:
-
9-cis-Retinoic Acid
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Centrifuge
Procedure:
-
Lipid and Drug Dissolution:
-
Dissolve DSPC, cholesterol, and 9-cis-RA in chloroform in a round-bottom flask. A typical molar ratio is 50:40:10 (DSPC:Cholesterol:9-cis-RA).
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.
-
Rotate the flask gently to hydrate the film, leading to the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
Subject the MLV suspension to probe sonication to reduce the size of the vesicles and form small unilamellar vesicles (SUVs).
-
-
Purification:
-
Centrifuge the liposome suspension to pellet any un-encapsulated 9-cis-RA.
-
Collect the supernatant containing the 9-cis-RA loaded liposomes.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by separating the free drug from the liposomes and measuring the drug concentration using a suitable analytical method like HPLC.
-
Protocol 2: Preparation of 9-cis-RA Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes a simple and rapid method for preparing PLGA nanoparticles.
Materials:
-
9-cis-Retinoic Acid
-
PLGA (Poly(lactic-co-glycolic acid))
-
PEG-PLGA (for PEGylated nanoparticles)
-
Acetone
-
Milli-Q water
-
Magnetic stirrer
-
Centrifuge or ultrafiltration device
Procedure:
-
Organic Phase Preparation:
-
Dissolve PLGA, PEG-PLGA (if applicable), and 9-cis-RA in acetone.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to a vigorously stirring aqueous phase (Milli-Q water).
-
The rapid diffusion of acetone into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.
-
-
Solvent Evaporation:
-
Continue stirring the suspension for several hours to allow for the complete evaporation of acetone.
-
-
Purification:
-
Purify the nanoparticle suspension by repeated centrifugation and resuspension in fresh water or by using an ultrafiltration device to remove the free drug and residual solvent.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential using DLS.
-
Measure the encapsulation efficiency and drug loading using a validated analytical method after dissolving the nanoparticles in a suitable organic solvent.
-
Protocol 3: In Vivo Administration of Nanoparticle Formulations in Mice
This protocol provides a general guideline for intravenous and oral administration of 9-cis-RA formulations in mice. All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.
Intravenous (Tail Vein) Injection:
-
Preparation of Formulation:
-
Ensure the nanoparticle or liposome suspension is sterile and well-dispersed. Sonication may be used to break up any aggregates.
-
Dilute the formulation to the desired final concentration with sterile saline or PBS.
-
-
Animal Preparation:
-
Place the mouse in a restraining device.
-
Warm the mouse's tail using a heat lamp or warm water to dilate the tail veins.
-
-
Injection:
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle attached to a 1 mL syringe, inject the formulation slowly into one of the lateral tail veins. The typical injection volume is 100-200 µL.
-
-
Monitoring:
-
Monitor the mouse for any adverse reactions immediately after injection and at regular intervals as required by the study design.
-
Oral Gavage:
-
Preparation of Formulation:
-
For lipid-based oral formulations, ensure the formulation is homogeneous. For nanoparticle suspensions, ensure they are well-dispersed.
-
-
Animal Restraint:
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage:
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the needle into the esophagus and deliver the formulation directly into the stomach. The volume will depend on the mouse's weight and the formulation's concentration.
-
-
Monitoring:
-
Observe the mouse after the procedure to ensure it has recovered well and there are no signs of distress.
-
Protocol 4: Quantification of 9-cis-Retinoic Acid in Plasma and Tissues by HPLC
This protocol outlines a general procedure for extracting and quantifying 9-cis-RA from biological matrices.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile, methanol, water (HPLC grade)
-
Formic acid or acetic acid
-
Internal standard (e.g., retinyl acetate)
-
Hexane
-
Ethanol
-
Potassium hydroxide (KOH)
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Plasma/Serum: To a known volume of plasma or serum, add an internal standard and precipitate proteins with a solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.
-
Tissues: Homogenize a weighed amount of tissue in a suitable buffer. Add an internal standard.
-
-
Extraction:
-
Perform a liquid-liquid extraction. For example, add KOH in ethanol to the sample, followed by hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic (hexane) layer containing the retinoids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the retinoids on a C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small percentage of acid).
-
Detect 9-cis-RA using a UV detector at its maximum absorbance wavelength (around 350 nm).
-
Quantify the concentration of 9-cis-RA by comparing its peak area to that of the internal standard and a standard curve.[6][7]
-
References
- 1. Pharmacokinetics and Pharmacodynamics Modeling and Simulation Systems to Support the Development and Regulation of Liposomal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodistribution and Pharmacokinectics of Liposomes and Exosomes in a Mouse Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Retinoic acid-loaded PLGA nanocarriers targeting cell cholesterol potentialize the antitumour effect of PD-L1 antibody by preventing epithelial-mesenchymal transition mediated by M2-TAM in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Retinoid X Receptor (RXR) Activation Using 9-cis Retinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoid X Receptor (RXR) is a type of nuclear receptor that plays a critical role in regulating various physiological processes, including cell growth, differentiation, metabolism, and homeostasis.[1] RXRs, comprising three subtypes (RXRα, RXRβ, and RXRγ), function as ligand-activated transcription factors.[2][3] A key endogenous ligand for RXRs is 9-cis retinoic acid, a stereoisomer of all-trans retinoic acid (ATRA).[4][5][6] Unlike ATRA, which primarily activates Retinoic Acid Receptors (RARs), 9-cis retinoic acid can bind to and activate both RXRs and RARs.[7][8] This dual activity makes the study of 9-cis retinoic acid crucial for understanding the intricate signaling pathways governed by retinoids.
Upon ligand binding, RXRs can form homodimers or heterodimerize with other nuclear receptors such as RARs, Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs). These receptor complexes then bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.[9] The ability of 9-cis retinoic acid to induce RXR homodimer formation represents a distinct mechanism for retinoid action.[10] The study of 9-cis retinoic acid-mediated RXR activation is fundamental for drug discovery efforts targeting diseases like cancer, diabetes, and neurodegenerative disorders.
Signaling Pathways
The activation of gene transcription by 9-cis retinoic acid through RXR can occur via two primary pathways: the homodimeric pathway and the heterodimeric pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 3. Characterization of three RXR genes that mediate the action of 9-cis retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. The discovery of 9-cis retinoic acid: a hormone that binds the retinoid-X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Homodimer formation of retinoid X receptor induced by 9-cis retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pure 9-cis-Retinol Isomers
Welcome to the technical support center for the synthesis of pure 9-cis-retinol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis, purification, and handling of this sensitive molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing pure 9-cis-retinol?
The synthesis of pure 9-cis-retinol is challenging due to several factors:
-
Thermodynamic Instability: The cis configuration of the double bond at the 9th position is thermodynamically less stable than the all-trans configuration. This makes 9-cis-retinol prone to isomerization back to the more stable all-trans-retinol, especially when exposed to heat, light, or acidic/basic conditions.[1]
-
Low Yields in Total Synthesis: Traditional multi-step total synthesis methods for 9-cis-retinoids are often complex, resulting in low overall yields and the formation of multiple geometric isomers as contaminants.[2] For instance, one reported total synthesis of 9-cis-retinyl acetate has an overall yield of less than 8%.[2]
-
Mixture of Isomers from Isomerization Reactions: While catalytic isomerization of the readily available all-trans-retinol (or its esters) is a common strategy, it typically yields a mixture of isomers, including 9-cis, 13-cis, and the starting all-trans material, necessitating subsequent purification steps.[2][3]
-
Purification Difficulties: Separating the desired 9-cis-retinol from other geometric isomers can be challenging due to their similar physical and chemical properties. This often requires sophisticated chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[2][4]
-
Sensitivity to Oxidation: Like all retinoids, 9-cis-retinol is susceptible to oxidation, which can lead to degradation and the formation of impurities. This necessitates careful handling under inert atmospheres.[4]
Q2: What are the common methods for preparing 9-cis-retinol?
The two main approaches for obtaining 9-cis-retinol are:
-
Total Synthesis: This involves building the molecule from simpler starting materials. While offering precise control over the stereochemistry, these methods are often lengthy and produce low yields.[2]
-
Isomerization of all-trans-Retinoids: This is a more common approach that starts with the commercially available and more stable all-trans-retinyl acetate or all-trans-retinol. Isomerization can be achieved through:
-
Catalytic Isomerization: Using transition metal catalysts, such as palladium complexes, to promote the conversion of the all-trans isomer to a mixture containing the 9-cis isomer.[2]
-
Photoisomerization: Exposing a solution of all-trans-retinoids to light, particularly in a polar solvent like acetonitrile, can generate a mixture of cis-isomers, with the 9-cis isomer often predominating.[4]
-
Q3: How can I purify 9-cis-retinol from a mixture of isomers?
Purification of 9-cis-retinol typically involves a combination of techniques:
-
Crystallization: Fractional crystallization can be used to enrich the desired isomer. For example, cooling a solution of an isomer mixture can lead to the crystallization of the less soluble isomers, leaving the more soluble ones in the filtrate.[2]
-
High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating geometric isomers of retinoids.[2][4] Both normal-phase and reversed-phase HPLC can be employed, with the choice of column and mobile phase being critical for achieving good separation.[4][5]
Q4: What are the optimal storage conditions for pure 9-cis-retinol?
To maintain the purity and stability of 9-cis-retinol, it is crucial to store it under the following conditions:
-
Temperature: Store at very low temperatures, ideally at -80°C.[6]
-
Light: Protect from light at all times by using amber-colored vials or by wrapping the container in aluminum foil.[4]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2]
-
Solvent: If in solution, use a high-purity, degassed solvent. For long-term storage, a crystalline solid form is preferred.[6]
Troubleshooting Guides
Problem 1: Low yield of 9-cis-retinol after catalytic isomerization.
| Possible Cause | Troubleshooting Step |
| Ineffective Catalyst | Screen different transition metal catalysts. Palladium complexes with labile ligands, such as (CH₃CN)₂PdCl₂, have been shown to be effective.[2] |
| Suboptimal Reaction Conditions | Optimize reaction temperature and time. For example, conventional heating at 65°C or microwave irradiation can be used.[2] A time-course study can help determine the point of maximum 9-cis isomer formation before degradation or reverse isomerization becomes significant. |
| Presence of Water or Oxygen | Ensure all solvents and reagents are dry and the reaction is carried out under a strict inert atmosphere (e.g., nitrogen or argon).[2] |
| Starting Material Quality | Use high-purity all-trans-retinyl acetate or retinol as the starting material. Impurities can interfere with the catalyst. |
Problem 2: Poor separation of isomers during HPLC purification.
| Possible Cause | Troubleshooting Step |
| Inappropriate HPLC Column | For normal-phase HPLC, a silica column is often used. For reversed-phase HPLC, a C18 column can be effective.[5] Experiment with different column stationary phases and particle sizes to improve resolution. |
| Suboptimal Mobile Phase | Adjust the mobile phase composition. For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) is common.[2] For reversed-phase HPLC, mixtures of acetonitrile, methanol, and water are often used.[4] A gradient elution may provide better separation than an isocratic one. |
| Co-elution of Isomers | In reversed-phase systems, 9-cis-retinoic acid typically elutes between 13-cis and all-trans-retinoic acid.[4] If peaks are not baseline-separated, try adjusting the mobile phase polarity or flow rate. |
| Sample Overload | Inject a smaller volume of a more dilute sample to avoid broadening of the chromatographic peaks. |
Problem 3: Degradation of 9-cis-retinol during workup or storage.
| Possible Cause | Troubleshooting Step |
| Exposure to Light | Perform all manipulations, including extractions and solvent evaporation, under yellow or red light to prevent photoisomerization.[4] |
| Exposure to Heat | Use low temperatures during solvent evaporation (e.g., rotary evaporation at or below room temperature). Avoid prolonged heating. |
| Presence of Acid or Base | Neutralize the reaction mixture and ensure all glassware is free of acidic or basic residues. Wash organic extracts with water to remove any residual acids or bases.[2] |
| Oxidation | Add an antioxidant, such as butylated hydroxytoluene (BHT), at the beginning of the extraction process to minimize oxidation.[4] |
Experimental Protocols
Catalytic Isomerization of all-trans-Retinyl Acetate
This protocol is adapted from a method for the synthesis of 9-cis-retinyl acetate.[2]
-
Reaction Setup: Dissolve all-trans-retinyl acetate (e.g., 300 g, 0.91 mol) in a solution of hexane (600 ml) and triethylamine (TEA) (0.11 ml, 0.83 mmol).
-
Catalyst Addition: Add bis(acetonitrile)palladium(II) chloride ((CH₃CN)₂PdCl₂) (4 g, 0.018 mol) to the mixture.
-
Reaction: Stir the mixture overnight in the dark at 65°C under a nitrogen atmosphere.
-
Workup:
-
Cool the resulting solution to room temperature for 1 hour.
-
Further cool the solution to -80°C to crystallize out the unreacted all-trans-retinyl acetate.
-
Filter the cold solution by suction using a filter precooled with dry ice.
-
Concentrate the filtrate under vacuum.
-
-
Purification: The resulting mixture of isomers can be further purified by HPLC.
Saponification to 9-cis-Retinol
This protocol describes the conversion of a mixture of retinyl acetates to retinols.[2]
-
Reaction Setup: To a mixture of retinyl acetates (e.g., 70:30 9-cis/all-trans, 50 ml) in ethanol (180 ml), add a solution of sodium hydroxide (18 g, 0.45 mol) in water (80 ml) dropwise at 40°C under a nitrogen atmosphere in the dark.
-
Reaction: Stir the mixture for 30 minutes.
-
Extraction:
-
Cool the mixture to 0°C.
-
Extract with hexanes (3 x 200 ml).
-
-
Washing and Drying:
-
Wash the combined organic layers twice with ice water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Solvent Removal: Filter and concentrate the filtrate under vacuum to obtain the mixture of retinol isomers.
Quantitative Data Summary
| Method | Starting Material | Product | Yield of 9-cis Isomer | Purity | Reference |
| Catalytic Isomerization (Conventional Heating) | all-trans-retinyl acetate | 9-cis-retinyl acetate | 15% | Mixture of isomers | [2] |
| Catalytic Isomerization (Microwave) | all-trans-retinyl acetate | 9-cis-retinyl acetate | 13% (after 10 min) | Mixture of isomers | [2] |
| HPLC Purification | Mixture of retinyl acetates | 9-cis-retinyl acetate | 65% (of the 9-cis isomer in the mixture) | High purity | [2] |
Visualizations
References
- 1. Retinol - Wikipedia [en.wikipedia.org]
- 2. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinol, palmitate, 9-cis,13-cis- | Benchchem [benchchem.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing HPLC Separation of 9-cis Retinol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of 9-cis-retinol from other retinoid isomers. The following sections offer detailed troubleshooting advice, frequently asked questions, and established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Which HPLC mode is better for separating 9-cis-retinol from its geometric isomers, Normal-Phase (NP) or Reversed-Phase (RP)?
A1: Normal-phase HPLC is often preferred and has demonstrated better resolving power for retinol (ROL) isomers in a shorter analysis time compared to reversed-phase methods.[1] NP-HPLC on a silica gel column can effectively separate 9-cis-retinol from other isomers like 13-cis-retinol and all-trans-retinol.[1][2] While reversed-phase methods are widely used for a broad range of retinoids due to their stability and reproducibility, achieving baseline separation of cis/trans retinol isomers can be more challenging.[3][4]
Q2: What are the recommended starting conditions (column and mobile phase) for separating 9-cis-retinol?
A2: For Normal-Phase HPLC , a common starting point is a silica gel column (e.g., Zorbax SIL, 4.6 × 250 mm, 5 µm) with an isocratic mobile phase.[1] A typical mobile phase consists of a non-polar solvent like n-hexane or n-heptane with a small percentage of a polar modifier, such as 2-propanol (isopropanol).[1][2][5][6] For example, a mobile phase of hexane:2-propanol:acetic acid (1000:4.3:0.675) has been used successfully.[2]
For Reversed-Phase HPLC , a C18 column is the most common choice.[3][7][8] Mobile phases are typically mixtures of methanol or acetonitrile with an aqueous buffer (e.g., sodium acetate) or acid (e.g., formic acid, acetic acid).[3][9][10] An isocratic mobile phase of 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2) has been used to separate retinol isomers.[3]
Q3: How can I prevent the degradation of retinoids during sample preparation and analysis?
A3: Retinoids are highly sensitive to light, heat, and oxidation. To ensure stability:
-
Minimize Light Exposure: Work under yellow or red light and use amber-colored vials and glassware.[2]
-
Prevent Oxidation: Add an antioxidant like butylated hydroxytoluene (BHT) to extraction solvents.[4]
-
Control Temperature: Keep samples cool and avoid prolonged exposure to room temperature. Store standards and samples at -80°C for long-term stability.[11]
-
Use Fresh Solvents: Prepare mobile phases fresh daily and degas them thoroughly to remove dissolved oxygen.[5][6]
Q4: My peaks for 9-cis-retinol and all-trans-retinol are co-eluting. How can I improve their resolution?
A4: Co-elution of 9-cis and all-trans isomers is a common challenge. To improve resolution:
-
Optimize Mobile Phase: In NP-HPLC, carefully adjust the percentage of the polar modifier (e.g., 2-propanol). A small change can significantly impact selectivity. In RP-HPLC, modify the organic solvent-to-buffer ratio or the pH of the mobile phase.[3]
-
Change Stationary Phase: If optimization of the mobile phase is insufficient, try a different column. For RP-HPLC, a non-porous silica C18 column has shown success in separating 9-cis, 13-cis, and all-trans isomers.[7][8] For challenging separations, chiral stationary phases have also been used to resolve retinoid isomers.[12]
-
Adjust Temperature: Operating the column at a controlled, slightly elevated temperature (e.g., 35-40°C) can sometimes improve peak shape and resolution.[5][6][12]
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase, potentially improving the separation of closely eluting compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary Silanol Interactions: Basic amine groups in analytes can interact with acidic silanol groups on the silica surface of the column packing.[13][14] | For RP-HPLC: Add a buffer to the mobile phase to maintain a stable pH or operate at a low pH (e.g., below 3) to suppress silanol ionization.[13][15] Use a modern, end-capped column with low silanol activity.[10][13] |
| Column Overload: Injecting too much sample mass or volume.[16][17] | Dilute the sample or inject a smaller volume. If the problem persists, consider a column with a higher loading capacity.[15][16] | |
| Column Contamination/Void: A blocked inlet frit or a void in the packing material at the column head can distort peak shape.[13][17] | Reverse flush the column (disconnect from the detector first). If this fails, replace the column. Use guard columns and filter samples to extend column life.[17][18] | |
| Broad Peaks / Poor Efficiency | Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector.[15] | Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly seated to avoid dead volume.[15][16] |
| Inappropriate Injection Solvent: Sample dissolved in a solvent much stronger than the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase.[19] | |
| Low Flow Rate: A flow rate that is too low can lead to band broadening. | Prepare a new mobile phase and adjust the flow rate to the optimal level for your column dimensions.[19] | |
| Fluctuating Retention Times | Pump or Leak Issues: Inconsistent mobile phase delivery due to air bubbles in the pump, faulty check valves, or leaks.[19] | Degas the mobile phase thoroughly.[20] Purge the pump to remove air bubbles. Check for salt buildup on pump fittings, which can indicate a leak, and tighten or replace fittings as needed.[19] |
| Inconsistent Mobile Phase Composition: Improper mixing of solvents or evaporation of a volatile solvent component.[18][19] | If using a gradient, ensure the proportioning valves are working correctly. Premixing the mobile phase can confirm if the mixer is the issue. Keep solvent reservoirs covered.[18] | |
| Temperature Fluctuations: Changes in ambient temperature can affect retention, especially for sensitive separations. | Use a column oven to maintain a constant, controlled temperature.[19] | |
| High System Backpressure | Column or Frit Blockage: Particulate matter from the sample or mobile phase accumulating on the column inlet frit.[20][21] | Filter all samples and mobile phases through a 0.22 µm filter.[19] Use an in-line filter or guard column.[18] Try back-flushing the column to dislodge particulates.[17] |
| Precipitated Buffer: Buffer salts from the mobile phase precipitating in the system, often when mixing with high concentrations of organic solvent. | Ensure the buffer is soluble in all mobile phase compositions used during the run. Flush the system with high-aqueous content mobile phase (without buffer) to dissolve precipitated salts.[21] | |
| Blocked Tubing: Kinked or blocked system tubing. | Systematically disconnect components to isolate the source of the blockage. Replace any kinked or blocked tubing.[20] |
Quantitative Data Summary
The following tables summarize chromatographic conditions from successful retinoid separations.
Table 1: Normal-Phase HPLC Methods for Retinol Isomer Separation
| Analyte | Column | Mobile Phase | Flow Rate | Retention Time (min) | Reference |
| 9-cis-Retinol | Zorbax SIL (4.6 x 250 mm, 5 µm) | 0.4% 2-propanol in Hexane | 2 mL/min | 27.0 | [1] |
| 13-cis-Retinol | Zorbax SIL (4.6 x 250 mm, 5 µm) | 0.4% 2-propanol in Hexane | 2 mL/min | 21.1 | [1] |
| all-trans-Retinol | Zorbax SIL (4.6 x 250 mm, 5 µm) | 0.4% 2-propanol in Hexane | 2 mL/min | 29.0 | [1] |
| - | Inertsil SILICA 100-5 (4.6 x 250 mm, 5 µm) | Hexane:2-propanol:Acetic Acid (1000:4.3:0.675) | 1 mL/min | Not Specified | [2] |
Table 2: Reversed-Phase HPLC Methods for Retinoid Separation
| Analyte | Column | Mobile Phase | Flow Rate | Retention Time (min) | Reference |
| 9-cis-Retinol | Non-porous silica C18 | Acetonitrile / 0.1% Formic Acid (Gradient) | Not Specified | ~12.5 | [7] |
| all-trans-Retinol | Non-porous silica C18 | Acetonitrile / 0.1% Formic Acid (Gradient) | Not Specified | ~13.5 | [7] |
| 13-cis-Retinoic Acid | C18 (4.6 x 150 mm, 5 µm) | 85% Methanol / 15% 0.01M Na Acetate buffer, pH 5.2 | 1.5 mL/min | 4.5 | [3] |
| all-trans-Retinoic Acid | C18 (4.6 x 150 mm, 5 µm) | 85% Methanol / 15% 0.01M Na Acetate buffer, pH 5.2 | 1.5 mL/min | 5.7 | [3] |
| Retinol | C18 (4.6 x 150 mm, 5 µm) | 85% Methanol / 15% 0.01M Na Acetate buffer, pH 5.2 | 1.5 mL/min | 11.0 | [3] |
Experimental Protocols
Protocol 1: Isocratic Normal-Phase HPLC for Retinol Isomer Separation (Adapted from Kane et al.[1])
-
Instrumentation: HPLC system with a UV detector.
-
Column: Zorbax SIL (4.6 × 250 mm, 5 µm particle size).
-
Mobile Phase: 0.4% (v/v) 2-propanol in n-hexane.
-
Preparation: Add 4 mL of 2-propanol to a 1 L volumetric flask and bring to volume with HPLC-grade n-hexane. Filter and degas before use.
-
-
Flow Rate: 2.0 mL/min.
-
Injection Volume: 20-100 µL.
-
Detection: UV absorbance at 325 nm for retinol isomers.
-
Sample Preparation:
-
Protect samples from light.
-
Extract retinoids from the biological matrix using a suitable organic solvent (e.g., hexane) after protein precipitation with an alcohol like ethanol.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
Expected Elution Order: 13-cis-retinol, followed by 9-cis-retinol, and finally all-trans-retinol.[1]
Protocol 2: Isocratic Reversed-Phase HPLC for General Retinoid Separation (Adapted from NUTRANAL[3])
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (4.6 × 150 mm, 5 µm particle size).
-
Mobile Phase: 85% Methanol / 15% 0.01 M Sodium Acetate Buffer, pH 5.2.
-
Buffer Preparation: Dissolve sodium acetate in water to a concentration of 0.01 M and adjust the pH to 5.2 with acetic acid.
-
Mobile Phase Preparation: Mix 850 mL of HPLC-grade methanol with 150 mL of the prepared buffer. Filter and degas.
-
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 343 nm for retinoic acid isomers and 325 nm for retinol.
-
Sample Preparation:
-
Extract retinoids as described in Protocol 1.
-
Reconstitute the final dried extract in the mobile phase. Ensure the sample is fully dissolved and filter if necessary before injection.
-
Visualizations
Caption: Workflow for optimizing HPLC separation of 9-cis-retinol.
Caption: Decision tree for troubleshooting peak tailing in retinoid analysis.
References
- 1. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sav.sk [sav.sk]
- 3. jfda-online.com [jfda-online.com]
- 4. diva-portal.org [diva-portal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column | SIELC Technologies [sielc.com]
- 10. Separation of 9-cis Retinoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells: Dependence on the Specificity of Retinoid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molnar-institute.com [molnar-institute.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. youtube.com [youtube.com]
- 15. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 16. restek.com [restek.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 20. mastelf.com [mastelf.com]
- 21. lcms.cz [lcms.cz]
preventing oxidation and degradation of 9-cis Retinol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and degradation of 9-cis Retinol in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored. What could be the cause?
A1: Discoloration, typically a shift towards a yellow or brownish hue, is a common indicator of this compound degradation. This is primarily caused by oxidation and isomerization when the compound is exposed to light, oxygen, and/or elevated temperatures.[1][2][3] It is crucial to handle and store this compound under recommended conditions to maintain its integrity.
Q2: What are the optimal storage conditions for this compound to prevent degradation?
A2: To ensure the stability of this compound, it should be stored as a solid or in solution under specific conditions. As a crystalline solid, it is stable for at least two years when stored at -80°C.[4][5] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is imperative to protect it from light and store it under an inert gas atmosphere, such as nitrogen or argon.[1][6]
Q3: Can I store this compound in an aqueous solution?
A3: Storing this compound in aqueous solutions for extended periods is not recommended due to its poor stability.[4] If an aqueous solution is necessary for your experiment, it should be prepared fresh on the same day of use.[6] To prepare an aqueous solution, first dissolve the this compound in a suitable organic solvent like ethanol and then dilute it with the aqueous buffer of your choice.[4]
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in a variety of organic solvents. The choice of solvent can impact the stability of the solution. Commonly used solvents include ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[4] When preparing stock solutions, it is best practice to purge the solvent with an inert gas to remove dissolved oxygen.[4][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound due to improper handling or storage. | 1. Verify Storage: Ensure this compound (solid and stock solutions) is stored at the correct temperature (-20°C or -80°C), protected from light, and under an inert atmosphere.[1][6] 2. Prepare Fresh Solutions: Prepare working solutions fresh for each experiment, especially if they are aqueous-based.[4][6] 3. Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your solution to inhibit oxidation.[1][8] |
| Inconsistent experimental results. | Isomerization of this compound to other cis/trans isomers due to exposure to light or heat.[1][9][10] | 1. Minimize Light Exposure: Handle all solutions containing this compound under dim red light.[11] Use amber vials or wrap containers in aluminum foil. 2. Control Temperature: Avoid exposing solutions to elevated temperatures. Perform experimental manipulations on ice when possible.[2] |
| Precipitation of this compound in my aqueous working solution. | Low solubility of this compound in aqueous buffers.[4] | 1. Proper Dissolution Technique: First, dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) before diluting with the aqueous buffer.[4] 2. Sonication/Heating: Gentle heating and/or sonication can aid in dissolution, but be cautious of heat-induced degradation.[6] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Crystalline Solid | -80°C | ≥ 2 years[4][5] | Store in a tightly sealed container under inert gas. |
| Stock Solution (in organic solvent) | -80°C | Up to 6 months[6] | Protect from light; store under nitrogen.[6] |
| Stock Solution (in organic solvent) | -20°C | Up to 1 month[6] | Protect from light; store under nitrogen.[6] |
| Aqueous Working Solution | N/A | Use immediately (within the same day)[4][6] | Prepare fresh before each experiment. |
Table 2: Solubility of 9-cis Retinoids in Common Solvents
| Retinoid | Solvent | Approximate Solubility |
| 9-cis Retinal | Ethanol | ~25 mg/mL[4] |
| 9-cis Retinal | DMSO | ~16 mg/mL[4] |
| 9-cis Retinal | DMF | ~25 mg/mL[4] |
| 9-cis Retinoic Acid | Chloroform | 50 mg/mL[12] |
| 9-cis Retinoic Acid | DMSO | ~25 mg/mL[13] |
| 9-cis Retinoic Acid | Ethanol | ~25 mg/mL[13] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a stable stock solution of this compound in an organic solvent.
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous ethanol (or DMSO, DMF)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vial with a screw cap and PTFE septum
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube under dim red light.
-
Add the appropriate volume of anhydrous ethanol (or other chosen solvent) that has been previously purged with inert gas for at least 15 minutes.
-
Vortex briefly until the solid is completely dissolved.
-
Transfer the solution to an amber glass vial.
-
Purge the headspace of the vial with inert gas for 1-2 minutes before tightly sealing the cap.
-
Wrap the vial in aluminum foil for extra light protection.
-
Store at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Stability Assessment of this compound in Solution using HPLC
-
Objective: To quantify the degradation of this compound in a solution over time.
-
Materials:
-
This compound solution (prepared as in Protocol 1)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., isocratic mixture of acetonitrile and 0.1% trifluoroacetic acid in water)[14]
-
This compound analytical standard
-
-
Procedure:
-
Prepare a calibration curve using the this compound analytical standard.
-
At time zero (immediately after preparation), inject an aliquot of your this compound solution into the HPLC system.
-
Record the peak area corresponding to this compound. The analysis should be performed with detection at approximately 325 nm.[14]
-
Store the solution under the desired test conditions (e.g., 4°C, room temperature, exposed to light, etc.).
-
At specified time points (e.g., 1, 3, 7, 14 days), inject another aliquot of the stored solution into the HPLC.
-
Quantify the concentration of this compound at each time point by comparing the peak area to the calibration curve.
-
Calculate the percentage of degradation over time.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Formulating with Retinol: Stability Tips for Maximum Efficacy [letsmakebeauty.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. Retinol, palmitate, 9-cis,13-cis- | Benchchem [benchchem.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. 9-CIS-RETINOIC ACID | 5300-03-8 [amp.chemicalbook.com]
- 14. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in enzymatic synthesis of 9-cis Retinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the enzymatic synthesis of 9-cis Retinol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My enzymatic reaction is showing a very low yield of this compound. What are the primary factors I should investigate?
Low yield in the enzymatic synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended. The most common culprits are:
-
Enzyme Activity and Stability: The enzyme may be inactive or operating at suboptimal conditions.
-
Substrate Quality and Concentration: The purity and concentration of the all-trans-Retinol substrate are critical.
-
Product Degradation: this compound is highly sensitive to light, heat, and oxidation.
-
Reaction Conditions: pH, temperature, and buffer composition can significantly impact enzyme performance and product stability.
-
Cofactor Availability: Many enzymatic reactions, including those in the retinoid cycle, require specific cofactors.
Q2: How can I determine if my enzyme is active?
To verify enzyme activity, it is advisable to run a small-scale positive control experiment under ideal conditions as reported in the literature for a similar enzyme or your specific enzyme.
-
Activity Assay: Use a fresh batch of substrate and enzyme.
-
Bradford Assay: Quantify the protein concentration to ensure the correct amount of enzyme is being used.
-
Storage Conditions: Ensure the enzyme has been stored at the correct temperature and in a suitable buffer to prevent degradation.
Q3: The concentration of my all-trans-Retinol substrate seems correct, but the yield is still low. What could be the issue?
Substrate-related issues are a common cause of low yields. Consider the following:
-
Purity: The all-trans-Retinol substrate should be of high purity. Impurities can inhibit the enzyme. Verify the purity using HPLC.
-
Degradation: All-trans-Retinol is also susceptible to degradation. It should be stored under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature.
-
Solubility: Retinoids are poorly soluble in aqueous solutions. Ensure the substrate is adequately solubilized, potentially with the use of a carrier protein like bovine serum albumin (BSA) or a mild, non-denaturing detergent, to be accessible to the enzyme.
Q4: I suspect my this compound product is degrading after synthesis. How can I prevent this?
This compound is an unstable compound.[1] Protecting it from degradation is crucial for achieving a good yield.
-
Light Protection: Conduct all experiments under dim red or yellow light to prevent photoisomerization and degradation.[1][2] Use amber-colored reaction vessels and storage containers.
-
Oxygen Exclusion: Degas all buffers and purge the reaction vessel with an inert gas like argon or nitrogen to prevent oxidation. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the reaction and purification solvents can also be beneficial.
-
Temperature Control: Perform the reaction at the optimal temperature for the enzyme, and keep the product at a low temperature (e.g., on ice) as much as possible during and after the reaction. For long-term storage, -80°C is recommended.[3]
-
pH Stability: Retinoids can be unstable in acidic conditions.[1] Maintain the pH of the reaction and subsequent purification steps within the optimal range for both enzyme activity and product stability.
Q5: What are the optimal reaction conditions for the enzymatic synthesis of this compound?
The optimal conditions will be specific to the enzyme you are using. However, some general guidelines for enzymes involved in retinoid metabolism can be considered:
-
pH: Most enzymes involved in retinoid isomerization have a pH optimum in the neutral to slightly alkaline range (pH 7.0-8.5).[4]
-
Temperature: Enzymatic reactions are typically run at a temperature that balances enzyme activity and stability, often between 25°C and 37°C. However, due to the instability of retinoids, a lower temperature might be beneficial if the enzyme retains sufficient activity.
-
Cofactors: Some retinoid-metabolizing enzymes require cofactors such as NAD(P)H or FAD.[5] Ensure that the appropriate cofactors are present in the reaction mixture at saturating concentrations. Retinol itself can also act as a cofactor in some cellular processes.[1]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the enzymatic synthesis and stability of this compound.
Table 1: Factors Affecting Retinoid Stability
| Factor | Condition | Impact on Retinoids | Mitigation Strategy |
| Light | Exposure to ambient or UV light | Photoisomerization and degradation | Work under red/yellow light; use amber vials[1][2] |
| Oxygen | Presence of atmospheric oxygen | Oxidation and degradation | Degas buffers; purge with inert gas (Ar, N₂); add antioxidants (e.g., BHT) |
| Temperature | High temperatures | Thermal isomerization and degradation[1] | Maintain optimal enzyme temperature; store product at -80°C[3] |
| pH | Acidic conditions | Degradation | Maintain neutral to slightly alkaline pH[4] |
Table 2: Reported Yields for 9-cis-Retinoid Synthesis
| Synthesis Method | Starting Material | Product | Reported Yield | Reference |
| Multi-step Chemical Synthesis | β-cyclocitral and other precursors | 9-cis-retinyl acetate | < 8% (overall yield) | [6] |
| Catalytic Isomerization | all-trans-retinyl acetate | 9-cis-retinyl acetate | 15% (under specific conditions) | [6] |
| Enzymatic Isomerization (in vitro) | all-trans-retinoic acid | 9-cis-retinoic acid | Approaches equilibrium of ~15% | [4] |
Experimental Protocols
Generalized Protocol for Enzymatic Synthesis of this compound
This protocol is a general guideline and should be optimized for the specific enzyme being used.
-
Preparation of Reaction Buffer:
-
Prepare a buffer at the optimal pH for your enzyme (e.g., 100 mM Tris-HCl, pH 8.0).
-
Degas the buffer thoroughly by sparging with argon or nitrogen for at least 30 minutes.
-
If required, add cofactors (e.g., 1 mM NADPH) and an antioxidant (e.g., 50 µM BHT) to the buffer.
-
-
Substrate Preparation:
-
Prepare a stock solution of all-trans-Retinol in an appropriate organic solvent (e.g., ethanol or DMSO).
-
Handle the stock solution under dim red or yellow light.
-
For the reaction, the substrate can be added directly to the reaction buffer, but the use of a carrier protein like BSA (e.g., 1 mg/mL) is recommended to improve solubility and stability.
-
-
Enzymatic Reaction:
-
In an amber-colored reaction tube, combine the reaction buffer, any necessary cofactors, and the carrier protein (if used).
-
Add the all-trans-Retinol substrate to the desired final concentration.
-
Initiate the reaction by adding the purified enzyme or cell homogenate containing the enzyme.
-
Incubate the reaction at the optimal temperature for the desired time, with gentle agitation, and protected from light.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding an equal volume of ice-cold methanol or another suitable organic solvent.
-
Extract the retinoids from the aqueous phase by adding two volumes of a non-polar solvent like hexane or ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the organic (upper) phase containing the retinoids. Repeat the extraction twice.
-
-
Analysis and Purification:
-
Dry the pooled organic extracts under a stream of nitrogen.
-
Re-dissolve the residue in a small volume of the mobile phase for HPLC analysis.
-
Analyze the product mixture by normal-phase HPLC to separate and quantify the different retinol isomers.
-
Purify the this compound fraction using semi-preparative HPLC.
-
Visualizations
Caption: Enzymatic conversion of all-trans-Retinol to 9-cis-Retinol.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Factors influencing this compound synthesis yield.
References
- 1. diva-portal.org [diva-portal.org]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 9-cis-Retinoic Acid in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 9-cis-Retinoic Acid (9-cis-RA).
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of 9-cis-Retinoic Acid?
9-cis-Retinoic Acid is a lipophilic molecule and is sparingly soluble in water[1]. Like other retinoids, it is sensitive to light, heat, and oxygen[1]. Its acidic nature makes it slightly more soluble in water than retinol or retinal, but it remains poorly soluble under physiological conditions[1]. The aqueous solubility of retinoic acid has been measured to be approximately 0.21 µM at room temperature and pH 7.3[2].
Q2: What are the common organic solvents for dissolving 9-cis-Retinoic Acid?
For laboratory use, 9-cis-Retinoic Acid can be dissolved in several organic solvents. Stock solutions are typically prepared in these solvents before further dilution into aqueous media. However, care must be taken as high concentrations of organic solvents can be toxic to cells.
Data Presentation: Solubility of 9-cis-Retinoic Acid in Organic Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL (~66.6 mM) | [3][4] |
| Dimethylformamide (DMF) | ~20 mg/mL (~66.6 mM) | [3][4] |
| Ethanol | ~0.5 mg/mL (~1.66 mM) | [3][4] |
| Chloroform | 50 mg/mL | [5] |
Q3: My 9-cis-Retinoic Acid, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What can I do?
This is a common issue due to the poor aqueous solubility of 9-cis-RA. Here are some troubleshooting steps:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.1% or lower in your culture medium, as higher concentrations can be cytotoxic and also promote precipitation[6].
-
Use a pre-warmed medium: Adding the DMSO stock solution to a pre-warmed cell culture medium can sometimes help to keep the compound in solution.
-
Increase the volume of the medium: Diluting the DMSO stock into a larger volume of medium can help to prevent the local concentration from exceeding its solubility limit.
-
Consider alternative solubilization methods: If precipitation persists, you may need to use more advanced formulation strategies such as liposomes or cyclodextrins.
Q4: What are the advanced methods to improve the solubility and delivery of 9-cis-Retinoic Acid in aqueous systems for in vitro and in vivo studies?
Several advanced drug delivery systems can be employed to enhance the solubility and stability of 9-cis-RA in aqueous environments:
-
Liposomes: Encapsulating 9-cis-RA within a lipid bilayer can significantly improve its stability and facilitate its delivery into cells[7][8][9]. Liposomal formulations can offer sustained drug release and prevent exposure toxicity[7][9].
-
Nanoparticles: Biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can encapsulate 9-cis-RA, protecting it from degradation and allowing for controlled release[10][11][12].
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules like 9-cis-RA, increasing their aqueous solubility and stability[13][14].
Troubleshooting Guides
Issue 1: Precipitation of 9-cis-Retinoic Acid During Preparation of Aqueous Working Solutions
Logical Relationship Diagram: Troubleshooting Precipitation
Caption: A flowchart for troubleshooting 9-cis-RA precipitation.
Issue 2: Low Efficacy or Inconsistent Results in Cell-Based Assays
This could be due to the degradation of 9-cis-RA or its poor bioavailability to the cells.
-
Protect from Light: 9-cis-Retinoic Acid is light-sensitive[1]. All procedures involving the compound and its solutions should be performed under subdued light. Use amber-colored tubes and cover plates with foil.
-
Prevent Oxidation: 9-cis-RA is also susceptible to oxidation[1]. Prepare fresh solutions before use and consider purging stock solutions with an inert gas like argon or nitrogen before storage.
-
Confirm Cellular Uptake: If inconsistent results persist, it may be necessary to verify the cellular uptake of 9-cis-RA. This can be done using analytical methods like High-Performance Liquid Chromatography (HPLC) to measure the intracellular concentration of the compound[1][15].
-
Use a Carrier System: Employing a delivery system like liposomes can enhance cellular uptake and improve the consistency of your results[7][9].
Experimental Protocols
Protocol 1: Preparation of a Liposomal Formulation of 9-cis-Retinoic Acid
This protocol is based on the thin-film hydration method.
Materials:
-
9-cis-Retinoic Acid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Experimental Workflow: Liposome Preparation
Caption: Workflow for preparing 9-cis-RA loaded liposomes.
Procedure:
-
Lipid Mixture Preparation: Dissolve 9-cis-Retinoic Acid, DSPC, and cholesterol in chloroform in a round-bottom flask. A common molar ratio is 50:40:10 (DSPC:cholesterol:9-cis-RA)[7].
-
Thin Film Formation: The chloroform is then removed by rotary evaporation to form a thin lipid film on the wall of the flask.
-
Drying: The film is further dried under a vacuum to remove any residual solvent.
-
Hydration: The dry lipid film is hydrated with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles.
-
Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles, the liposome suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Non-encapsulated 9-cis-RA can be removed by methods such as dialysis or ultracentrifugation.
Data Presentation: Characterization of 9-cis-RA Liposomes
| Parameter | Example Value | Method | Reference |
| Particle Size | 648.7 nm | Dynamic Light Scattering (DLS) | [7] |
| Entrapment Efficiency | 83.33% | Spectrophotometry | [7] |
| Zeta Potential | -32.54 ± 4.64 mV | - | [8] |
Protocol 2: Preparation of 9-cis-Retinoic Acid Loaded PLGA Nanoparticles
This protocol utilizes the nanoprecipitation technique.
Materials:
-
9-cis-Retinoic Acid
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(ethylene glycol) (PEG) (for PEGylated nanoparticles)
-
Acetone (or other suitable organic solvent)
-
Water (or an aqueous solution of a surfactant like Poloxamer 188)
Procedure:
-
Organic Phase: Dissolve 9-cis-RA and PLGA (and PEG if making PEGylated nanoparticles) in a water-miscible organic solvent like acetone.
-
Aqueous Phase: Prepare an aqueous solution, which may contain a surfactant to stabilize the nanoparticles.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles encapsulating the 9-cis-RA.
-
Solvent Evaporation: The organic solvent is then removed by evaporation under reduced pressure.
-
Purification and Collection: The nanoparticles are collected by centrifugation, washed to remove unencapsulated drug and surfactant, and can be lyophilized for long-term storage.
Signaling Pathway
9-cis-Retinoic Acid Signaling Pathway
9-cis-Retinoic Acid is a pan-agonist for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)[4][16]. RXRs can form homodimers or heterodimers with other nuclear receptors, including RARs. Upon ligand binding, these receptor complexes bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription[17]. This signaling cascade plays a crucial role in cell proliferation, differentiation, and apoptosis[9].
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Solubility of retinoids in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. "Development Of A Nanoparticulate Drug Delivery Vehicle For Retinoic Ac" by Noah Capurso [elischolar.library.yale.edu]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical applications of retinoid-cyclodextrin inclusion complexes. 1. Characterization of a retinal-beta-cyclodextrin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciex.com [sciex.com]
- 16. stemcell.com [stemcell.com]
- 17. journals.biologists.com [journals.biologists.com]
Technical Support Center: Improving the Stability of 9-cis Retinol for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with 9-cis Retinol in in vivo studies. Due to its polyunsaturated structure, this compound is highly susceptible to degradation from environmental factors, which can impact experimental reproducibility and outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation?
A1: this compound is sensitive to several environmental factors that can lead to its degradation. The primary factors are:
-
Light: Exposure to light, especially UV light, can cause isomerization and photodegradation of the molecule.[1][2][3]
-
Oxygen: The conjugated double bonds in the polyene chain of this compound are prone to oxidation, leading to the formation of various inactive or even potentially interfering byproducts.[1][4][5]
-
Heat: Elevated temperatures accelerate the rate of both oxidation and isomerization.[1][2][3]
-
Acids: Acidic environments can promote the degradation of retinoids.[2][6]
Q2: What are the common signs of this compound degradation in my stock solution or formulation?
A2: Degradation of this compound can manifest in several ways:
-
Color Change: A noticeable change in the color of the solution, often to a deeper yellow or brownish hue, can indicate degradation.[1]
-
Precipitation: The formation of precipitates or cloudiness in a previously clear solution may suggest that the compound is degrading or falling out of solution.
-
Loss of Potency: The most critical sign of degradation is a reduction in the biological activity of your compound, which may be observed as inconsistent or weaker than expected results in your in vivo experiments.
-
Changes in Chromatographic Profile: When analyzed by techniques like HPLC, degraded samples will show additional peaks corresponding to isomers and oxidation products, with a concurrent decrease in the peak area of the parent this compound.
Q3: How should I store this compound to maximize its stability?
A3: Proper storage is crucial for maintaining the integrity of this compound. Follow these guidelines:
-
Temperature: Store at -20°C or, for long-term storage, at -80°C.[7][8][9]
-
Light Protection: Always store in amber vials or wrap the container with aluminum foil to protect it from light.[1][10]
-
Inert Atmosphere: For optimal stability, store under an inert gas like argon or nitrogen to prevent oxidation.[7][8]
-
Solvent Choice: If preparing stock solutions, use deoxygenated solvents and store them at low temperatures.
Q4: Can I use 9-cis Retinyl Acetate instead of this compound for better stability?
A4: Yes, 9-cis-Retinyl Acetate is often used as a more stable prodrug for in vivo studies.[11][12][13] The ester form is less susceptible to oxidation than the alcohol form. Once administered, it is metabolized in the body to this compound and subsequently to other active retinoids.[12] This approach can improve the delivery and bioavailability of the active compound.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected results in in vivo experiments.
This is a common problem that can often be traced back to the degradation of this compound before or after administration.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | 1. Prepare fresh stock solutions of this compound in a suitable deoxygenated solvent. 2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to air. 3. Store aliquots at -80°C under an inert atmosphere. |
| Instability in the vehicle | 1. Choose an appropriate vehicle that can enhance stability. Oil-based vehicles like soybean oil have been shown to be effective for retinoid delivery.[11] 2. Consider using an encapsulation method such as liposomes or silicone particles to protect the this compound from degradation.[14][15][16] 3. Add antioxidants to your formulation. Common choices include butylated hydroxytoluene (BHT), vitamin E (tocopherol), and ascorbyl palmitate.[1][14][15] |
| Degradation after administration | 1. Use a more stable precursor like 9-cis-Retinyl Acetate.[11][12] 2. Optimize the route of administration and the formulation to ensure rapid absorption. |
| Incorrect dosage | 1. Verify the concentration of your dosing solution using a validated analytical method like HPLC before each experiment. |
Issue 2: Precipitation of this compound in the formulation.
Precipitation can lead to inaccurate dosing and reduced bioavailability.
| Possible Cause | Troubleshooting Step |
| Poor solubility in the vehicle | 1. Test the solubility of this compound in different biocompatible solvents and vehicles to find the most suitable one. 2. Use a co-solvent system, but ensure all components are safe for in vivo use. 3. Encapsulation methods can improve the dispersion of hydrophobic compounds like this compound in aqueous environments. |
| Changes in temperature | 1. Prepare the formulation at a controlled temperature. 2. If the formulation needs to be stored, check for precipitation upon returning to the administration temperature. Gentle warming and vortexing may help to redissolve the compound, but always re-verify the concentration. |
| Chemical degradation | 1. Degradation products may have different solubility profiles. Follow the steps in the "Improving Stability" section to minimize degradation. |
Data on Stability Improvement
The following table summarizes data on the improved stability of retinol using different methods. While this data is for all-trans-retinol, the principles are applicable to this compound.
| Stabilization Method | Conditions | Retinol Retention (%) | Source |
| General Liposome | Normal lighting, room temp, 30 days | ~90% | [14] |
| Triply Stabilized System (TSS) | Normal lighting, room temp, 30 days | ~95% | [14] |
| General Liposome | Normal lighting, 40°C, 30 days | ~40% | [14] |
| Triply Stabilized System (TSS) | Normal lighting, 40°C, 30 days | ~90% | [14] |
| Silicone Particle Encapsulation | - | 9x greater half-life than unencapsulated | [16] |
Experimental Protocols
Protocol 1: Formulation of this compound with Antioxidants in an Oil-Based Vehicle
This protocol describes the preparation of a this compound formulation for oral gavage, incorporating antioxidants to improve stability.
Materials:
-
This compound
-
Soybean oil (USP grade)
-
Butylated Hydroxytoluene (BHT)
-
dl-α-Tocopherol (Vitamin E)
-
Amber glass vials
-
Argon or nitrogen gas
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Micropipettes
Procedure:
-
Under dim red light, weigh the desired amount of this compound in a tared amber glass vial.
-
Prepare a stock solution of antioxidants in soybean oil. For example, a stock containing 0.1% BHT and 0.1% dl-α-tocopherol.
-
Add the appropriate volume of the antioxidant-containing soybean oil to the vial with this compound to achieve the final desired concentration.
-
Blanket the headspace of the vial with argon or nitrogen gas and cap it tightly.
-
Gently stir the mixture on a magnetic stirrer in the dark until the this compound is completely dissolved. Avoid heating.
-
Store the formulation at 4°C, protected from light. Prepare fresh batches frequently, ideally on the day of use.
-
Before administration, allow the formulation to come to room temperature and gently vortex to ensure homogeneity.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol provides a general method for encapsulating this compound in liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or other suitable lipid
-
Cholesterol
-
Chloroform or a suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4, deoxygenated
-
Rotary evaporator
-
Bath sonicator or extruder
-
Amber glass round-bottom flask
Procedure:
-
In an amber glass round-bottom flask, dissolve the lipids (e.g., SPC and cholesterol at a 2:1 molar ratio) and this compound in chloroform. The amount of this compound should be determined based on the desired drug-to-lipid ratio.
-
Under a stream of nitrogen, evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with deoxygenated PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes and create unilamellar vesicles, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Store the liposome suspension at 4°C, protected from light.
Visualizations
References
- 1. Formulating with Retinol: Stability Tips for Maximum Efficacy [letsmakebeauty.com]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. kblcosmetics.com [kblcosmetics.com]
- 5. An eco-friendly system for stabilization of retinol: A step towards attending performance with improved environmental respect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. researchgate.net [researchgate.net]
- 14. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 15. Characterization of Retinol Stabilized in Phosphatidylcholine Vesicles with and without Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
dealing with photoisomerization of 9-cis Retinol during experiments
Welcome to the technical support center for 9-cis-Retinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the photoisomerization of 9-cis-Retinol during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the stability and integrity of 9-cis-Retinol in your research.
Frequently Asked Questions (FAQs)
Q1: What is photoisomerization and why is it a concern for 9-cis-Retinol?
A1: Photoisomerization is a process where a molecule, in this case, 9-cis-Retinol, changes its shape (geometric isomer) upon absorbing light energy. 9-cis-Retinol is highly sensitive to light, heat, and oxygen, which can cause it to convert to other isomers, such as all-trans-Retinol and 13-cis-Retinol.[1][2] This is a significant concern in experimental settings because these different isomers can have varying biological activities and binding affinities to receptors, potentially leading to inaccurate and irreproducible results.[3]
Q2: What are the primary factors that induce the isomerization of 9-cis-Retinol?
A2: The main factors that contribute to the isomerization and degradation of 9-cis-Retinol are:
-
Light: Exposure to both natural and artificial light, particularly UV rays, is a major catalyst for photoisomerization.[4][5]
-
Temperature: Elevated temperatures can accelerate the rate of isomerization and degradation.[5][6][7]
-
Oxygen: 9-cis-Retinol is prone to oxidation, which can lead to its degradation. This process is exacerbated by the presence of light and heat.[5]
-
Solvents: The choice of solvent can influence the stability of 9-cis-Retinol. Polar organic solvents like ethanol and acetonitrile can be used, but prolonged exposure can still lead to isomerization.[8]
-
pH: Acidic conditions can contribute to the degradation of retinoids.[7]
Q3: How should I properly store my 9-cis-Retinol to maintain its stability?
A3: To ensure the long-term stability of 9-cis-Retinol, it is crucial to follow these storage guidelines:
-
Temperature: Store at -20°C or ideally at -80°C for long-term storage.[9]
-
Light: Always store in a dark place, protected from light. Use amber or opaque containers.[4][10][11]
-
Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen, to prevent oxidation.[9]
-
Form: Store in its solid, crystalline form whenever possible, as it is more stable than in solution.[2] If in solution, use solvents that have been purged with an inert gas.[9]
Q4: What are the best practices for handling 9-cis-Retinol during an experiment?
A4: To minimize isomerization during your experiments, adhere to the following practices:
-
Work under subdued light: Conduct all manipulations under a dim red or yellow safelight to avoid photoisomerization.[12]
-
Prepare fresh solutions: Prepare solutions of 9-cis-Retinol immediately before use. If a stock solution is necessary, store it at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Use appropriate solvents: For stock solutions, use organic solvents such as ethanol, DMSO, or dimethylformamide (DMF) that have been purged with an inert gas.[9][13] For aqueous buffers, first dissolve the 9-cis-Retinol in a small amount of ethanol before diluting with the buffer. Aqueous solutions are not recommended for storage for more than a day.[9]
-
Incorporate antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to your solutions to prevent oxidation, but be aware that they may interfere with certain analytical techniques.[2]
-
Control temperature: Keep solutions on ice or in a cooling block during the experiment whenever possible.
Q5: How can I verify the isomeric purity of my 9-cis-Retinol sample?
A5: The most common and reliable method for determining the isomeric purity of 9-cis-Retinol is High-Performance Liquid Chromatography (HPLC) with UV detection.[14] This technique allows for the separation and quantification of different retinoid isomers, such as 9-cis, all-trans, and 13-cis-Retinol.[15][16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results. | Isomerization of 9-cis-Retinol to other forms with different biological activities. | Verify the isomeric purity of your 9-cis-Retinol stock and working solutions using HPLC. Ensure all handling and storage procedures are strictly followed to prevent isomerization. |
| Loss of 9-cis-Retinol concentration in stock solutions over time. | Degradation due to exposure to light, heat, or oxygen. | Prepare fresh stock solutions more frequently. Aliquot stock solutions into single-use vials to minimize air exposure and freeze-thaw cycles. Store at -80°C under an inert gas. |
| Appearance of extra peaks in HPLC chromatogram. | Isomerization has occurred, leading to the formation of all-trans-Retinol, 13-cis-Retinol, or other degradation products. | Review your experimental procedure for any steps where the sample might have been exposed to light or heat. Use a safelight and keep samples on ice. |
| Low solubility of 9-cis-Retinol in aqueous media. | 9-cis-Retinol is a lipophilic molecule with poor water solubility. | First, dissolve the 9-cis-Retinol in a small volume of an organic solvent like ethanol or DMSO before adding it to the aqueous buffer. The final concentration of the organic solvent should be kept low to avoid affecting your experimental system.[9] |
| Cell culture experiments show variable outcomes. | Isomerization of 9-cis-Retinol in the culture medium due to light exposure from the incubator or microscope, or thermal degradation. | Minimize light exposure to the cell cultures after the addition of 9-cis-Retinol. Use plates with opaque lids if possible. Work quickly when observing cells under the microscope. Consider the stability of 9-cis-Retinol at 37°C over the duration of your experiment and refresh the medium with freshly prepared 9-cis-Retinol if necessary. |
Data Presentation
Table 1: Stability of Retinoids under Different Storage Conditions
| Retinoid | Storage Condition | Duration | Degradation | Reference |
| Retinol | 25°C | 6 months | 0% - 80% | [9][17] |
| Retinol | 40°C | 6 months | 40% - 100% | [9][17] |
| Retinol | 4°C in O/W emulsion | 7 days | ~20% | [6] |
| Retinol | 25°C in O/W emulsion | 7 days | ~40% | [6] |
| Retinol | 40°C in O/W emulsion | 7 days | ~60% | [6] |
Table 2: Solubility of 9-cis-Retinoids
| Compound | Solvent | Solubility |
| 9-cis-Retinal | Ethanol | ~25 mg/mL |
| 9-cis-Retinal | DMSO | ~16 mg/mL |
| 9-cis-Retinal | DMF | ~25 mg/mL |
| 9-cis-Retinal | Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL |
| 9-cis-Retinoic Acid | Ethanol | ~0.5 mg/mL |
| 9-cis-Retinoic Acid | DMSO | ~20 mg/mL |
| 9-cis-Retinoic Acid | DMF | ~20 mg/mL |
| 9-cis-Retinoic Acid | Chloroform | 50 mg/mL |
(Data compiled from product information sheets)[9][13][18]
Experimental Protocols
Protocol 1: Preparation of 9-cis-Retinol Stock Solution
Materials:
-
9-cis-Retinol (crystalline solid)
-
Anhydrous Ethanol (purged with argon or nitrogen)
-
Amber glass vial with a Teflon-lined cap
-
Argon or nitrogen gas source
-
Microsyringe
Procedure:
-
All procedures should be performed under a dim red or yellow safelight.
-
Weigh the desired amount of 9-cis-Retinol in the amber glass vial.
-
Flush the vial with argon or nitrogen gas.
-
Using a microsyringe, add the required volume of deoxygenated anhydrous ethanol to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Seal the vial tightly with the Teflon-lined cap.
-
Gently vortex the vial until the 9-cis-Retinol is completely dissolved.
-
Flush the headspace of the vial with argon or nitrogen gas before storing.
-
Store the stock solution at -80°C. For frequent use, prepare single-use aliquots to avoid repeated warming and cooling.
Protocol 2: HPLC Analysis of 9-cis-Retinol Isomerization
Objective: To separate and quantify 9-cis-Retinol and its common isomers (all-trans-Retinol and 13-cis-Retinol).
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of n-hexane, 2-propanol, and glacial acetic acid (e.g., 1000:4.3:0.675 v/v/v).[18] The exact ratio may need optimization depending on the specific column and system.
Procedure:
-
Sample Preparation:
-
Dilute the 9-cis-Retinol sample in the mobile phase to a suitable concentration for HPLC analysis.
-
All sample preparation steps should be carried out under a red or yellow safelight.
-
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 325 nm
-
Column temperature: Ambient
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram.
-
Identify the peaks corresponding to 9-cis-Retinol, all-trans-Retinol, and 13-cis-Retinol based on the retention times of pure standards.
-
Quantify the amount of each isomer by integrating the peak areas and comparing them to a standard curve generated from known concentrations of each isomer.
-
Visualizations
Caption: Photoisomerization pathways of 9-cis-Retinol.
References
- 1. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does retinol deserve the hype? A Stanford dermatologist weighs in [med.stanford.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kth.diva-portal.org [kth.diva-portal.org]
- 7. citruslabs.com [citruslabs.com]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jfda-online.com [jfda-online.com]
- 14. The stability of all-trans retinol and reactivity towards transition metals [agris.fao.org]
- 15. researchgate.net [researchgate.net]
- 16. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sav.sk [sav.sk]
- 18. Delivery of 9-Cis retinal to photoreceptors from bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 9-cis Retinol Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-cis Retinol and its derivatives in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice?
A1: A typical starting dose for this compound (or its prodrug 9-cis-retinyl acetate) in mice can range from 1 to 10 mg/kg body weight when administered daily by oral gavage. For single-dose studies, doses have ranged from 6.25 to 50 mg/kg. The optimal dose will depend on the specific animal model, the therapeutic endpoint, and the duration of the study. It is crucial to conduct a pilot study to determine the most effective and well-tolerated dose for your specific experimental conditions.
Q2: What is the best vehicle for administering this compound orally to mice?
A2: Soybean oil is a commonly used and effective vehicle for the oral administration of 9-cis-retinyl acetate in mice, as it has been shown to provide good absorption and high plasma levels of the active metabolites. Other oil-based vehicles like sunflower oil can also be considered. The choice of vehicle can significantly impact the bioavailability of the compound.
Q3: How should this compound be stored to ensure its stability?
A3: this compound and its derivatives are sensitive to light, heat, and oxygen. Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month). It is recommended to store the compound under an inert gas like nitrogen or argon and to protect it from light at all times by using amber vials or wrapping containers in foil. Freshly prepared solutions should be used for animal administration whenever possible.
Q4: What are the known signaling pathways activated by this compound?
A4: 9-cis Retinoic Acid, the active metabolite of this compound, is a ligand for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1][2][3] RXRs can form heterodimers with other nuclear receptors, including RARs, Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs).[4][5] This allows 9-cis Retinoic Acid to influence a wide array of gene transcription and cellular processes.
Troubleshooting Guides
Problem 1: Low or variable therapeutic efficacy in treated animals.
| Possible Cause | Troubleshooting Step |
| Inadequate Dosage | The administered dose may be too low to elicit a significant biological response. Review the literature for dose ranges used in similar models. Consider performing a dose-response study to identify the optimal dose. |
| Poor Bioavailability | The vehicle used for administration may not be optimal for absorption. If using an aqueous-based vehicle, consider switching to an oil-based vehicle like soybean oil, which has been shown to improve absorption of 9-cis-retinyl acetate. |
| Compound Instability | This compound is prone to degradation. Ensure proper storage conditions (protection from light, heat, and oxygen). Prepare fresh dosing solutions for each administration and avoid repeated freeze-thaw cycles of stock solutions. |
| Metabolic Differences | The animal model being used may metabolize this compound differently than previously studied models. Consider conducting a pilot pharmacokinetic study to determine the plasma and tissue concentrations of the active metabolites. |
Problem 2: Adverse effects observed in treated animals (e.g., weight loss, lethargy).
| Possible Cause | Troubleshooting Step |
| Toxicity at High Doses | The administered dose may be too high, leading to toxicity. Reduce the dosage or consider an intermittent dosing schedule instead of daily administration. Monitor animals closely for any signs of distress. |
| Vehicle-Related Issues | The vehicle itself may be causing adverse effects. Ensure the vehicle is well-tolerated by the animals at the volume being administered. For oil-based vehicles, be mindful of the potential for gastrointestinal upset. |
| Stress from Administration Procedure | The stress of oral gavage can impact animal well-being and confound experimental results.[6][7] Ensure that personnel are properly trained in the technique to minimize stress and potential injury. Consider alternative, less stressful methods of oral administration if possible. |
Problem 3: Difficulty in preparing a stable and homogenous dosing solution.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | This compound has low aqueous solubility. For oil-based vehicles, ensure the compound is fully dissolved. Gentle warming and vortexing can aid in dissolution. For aqueous suspensions, ensure the compound is finely ground and evenly suspended before each administration. |
| Precipitation of the Compound | The compound may precipitate out of solution over time. Prepare fresh dosing solutions immediately before use. If a stock solution in a solvent like DMSO is used to prepare the final formulation, ensure the final concentration of the solvent is low and compatible with the vehicle to prevent precipitation. |
Data Presentation
Table 1: Summary of 9-cis Retinyl Acetate Dosages in Rpe65-/- Mice
| Dosing Regimen | Dose (mg/kg) | Administration Route | Vehicle | Key Findings | Reference |
| Single Dose | 6.25 - 50 | Oral Gavage | Soybean Oil | Dose-dependent improvement in electroretinographic responses. | [2][8] |
| Daily (14 days) | 1 - 12.5 | Oral Gavage | Soybean Oil | Well-tolerated; remarkable improvement in retinal function. | [2][8] |
| Daily (14 days) | 50 | Oral Gavage | Soybean Oil | Body weight loss observed. | [8] |
| Intermittent | 1 and 4 | Oral Gavage | Soybean Oil | Dose-dependent improvement in retinal function and morphology after 8 weeks. | [2][8] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of 9-cis-Retinyl Acetate in Soybean Oil
Materials:
-
9-cis-retinyl acetate
-
Soybean oil (USP grade)
-
Amber glass vials
-
Vortex mixer
-
Animal feeding needles (gavage needles), appropriate size for the animal
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Under subdued light, weigh the required amount of 9-cis-retinyl acetate.
-
Add the appropriate volume of soybean oil to achieve the desired final concentration.
-
Vortex the mixture thoroughly until the compound is completely dissolved. Protect the solution from light at all times.
-
Prepare the dosing solution fresh before each administration.
-
-
Animal Handling and Administration:
-
Gently restrain the mouse, ensuring it can breathe comfortably.
-
Measure the correct volume of the dosing solution into a syringe fitted with an appropriately sized gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the solution.
-
Monitor the animal for a short period after administration to ensure there are no immediate adverse reactions.
-
Mandatory Visualization
Caption: 9-cis Retinoic Acid signaling pathway.
Caption: Experimental workflow for dose optimization.
References
- 1. stemcell.com [stemcell.com]
- 2. 9-cis retinoic acid signaling: changing partners causes some excitement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 6. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
minimizing off-target effects of 9-cis Retinol in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 9-cis Retinol (also known as 9-cis-retinoic acid or alitretinoin) in cell culture, with a specific focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
9-cis-Retinoic acid is a naturally occurring stereoisomer of all-trans-retinoic acid (ATRA) and an active metabolite of vitamin A.[1][2] Its primary molecular targets are two classes of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[3][4] While ATRA only binds to RARs, this compound is a pan-agonist, meaning it can bind with high affinity to and activate both RARs and RXRs.[4][5]
Q2: What is the fundamental difference between RAR and RXR activation by this compound?
Retinoid X Receptors (RXRs) can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, including RARs (RXR/RAR), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[6] Retinoic Acid Receptors (RARs) primarily function as heterodimers with RXRs.[7] The activation of these different receptor complexes by this compound leads to the regulation of a wide array of target genes involved in cell proliferation, differentiation, and apoptosis.[4][7]
Q3: What are "off-target effects" in the context of this compound?
In the context of a small molecule like this compound, "off-target effects" can be defined as:
-
Activation of unintended receptor pathways: While RXR activation might be the intended "on-target" effect in some experiments, the simultaneous activation of RARs by this compound can be considered an "off-target" effect, leading to a different set of biological responses.[3][8]
-
Non-genomic effects: Rapid, non-transcriptional effects that are not mediated by nuclear receptor binding and gene expression modulation.
-
Interactions with other signaling pathways: Cross-talk with other cellular signaling cascades, which may not be directly related to RAR or RXR activation.[9]
-
Metabolic effects: Alterations in the metabolism of other cellular components.
Q4: Is this compound stable in cell culture medium?
Retinoids, including this compound, are sensitive to light, oxygen, and temperature.[10] It is crucial to handle this compound solutions with care, protecting them from light and storing them appropriately. For cell culture experiments, it is advisable to prepare fresh dilutions of this compound from a concentrated stock solution for each experiment to ensure its stability and activity.
Troubleshooting Guide
Problem 1: I am observing high levels of cytotoxicity or unexpected cell death after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. High concentrations of retinoids can be toxic to some cell types.[11] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is non-toxic. Prepare a vehicle control with the same solvent concentration to compare against your this compound-treated cells.[1] |
| Cell line sensitivity | Different cell lines exhibit varying sensitivities to retinoids. Consult the literature for recommended concentration ranges for your specific cell line. |
| Induction of apoptosis through unintended pathways | This compound is a known inducer of apoptosis in some cancer cell lines.[4] This may be an intended on-target effect, but if it is not, consider strategies to modulate the apoptotic pathway or use a more specific RXR agonist. |
Problem 2: I am not observing the expected biological effect (e.g., differentiation, growth inhibition) in my cell culture.
| Possible Cause | Troubleshooting Step |
| Sub-optimal concentration | The concentration of this compound may be too low to elicit a response. Perform a dose-response study to identify the effective concentration range.[12] |
| Degradation of this compound | Prepare fresh dilutions of this compound for each experiment and protect solutions from light. |
| Low expression of RAR/RXR receptors | Verify the expression levels of RAR and RXR subtypes in your cell line. Some cell lines may have low or absent expression of the necessary receptors, rendering them unresponsive.[13] |
| Reversible effect | The growth inhibitory effects of this compound can be reversible upon its removal from the culture medium.[13] Ensure continuous exposure for the duration of the experiment if a sustained effect is desired. |
| Presence of interfering substances in serum | Components in fetal bovine serum (FBS) can bind to retinoids and modulate their activity. Consider reducing the serum concentration or using a serum-free medium for your experiments. |
Problem 3: I am seeing effects that suggest both RAR and RXR pathways are being activated, but I only want to study the RXR-mediated effects.
| Possible Cause | Troubleshooting Step |
| Pan-agonist activity of this compound | This compound naturally activates both RAR and RXR.[5] |
| Use of an RXR-selective agonist | Consider using a synthetic RXR-selective agonist (rexinoid) that has minimal or no affinity for RARs. |
| Co-treatment with an RAR antagonist | Treat cells with a specific RAR antagonist in combination with this compound to block the RAR-mediated signaling pathway.[14] |
| Co-treatment with an RXR antagonist | To confirm that the observed effects are indeed RXR-mediated, use an RXR-specific antagonist, such as HX531, as a negative control.[15] |
Minimizing Off-Target Effects: A Workflow
The following diagram illustrates a general workflow for designing experiments with this compound to minimize off-target effects.
Caption: Workflow for minimizing off-target effects of this compound.
Signaling Pathways of this compound
This diagram illustrates the primary signaling pathways activated by this compound.
Caption: this compound signaling through RXR and RAR pathways.
Quantitative Data Summary
Table 1: Recommended Concentration Ranges of this compound in Cell Culture
| Cell Line | Application | Concentration Range | Reference |
| SH-SY5Y (Neuroblastoma) | Induction of differentiation, inhibition of proliferation | 10 nM - 1 µM | [12][16] |
| LA-N-5 (Neuroblastoma) | Induction of differentiation | 10 nM - 1 µM | [2] |
| HL-60 (Promyelocytic Leukemia) | Inhibition of proliferation, induction of differentiation and apoptosis | 100 nM - 1 µM | [4] |
| Human Oral Squamous Carcinoma Cells | Growth inhibition | 1 µM | [13] |
| Bovine Oocytes | In vitro maturation | 5 nM - 50 nM | [11] |
| iPSC-derived Hepatocytes/Stellate Cells | Improved differentiation | 2 µM | [17] |
| Human Neural Stem Cells | Investigating differentiation | 8 nM - 1 µM | [18] |
Note: The optimal concentration is highly dependent on the cell line, experimental conditions, and desired outcome. A dose-response curve is always recommended.
Table 2: Comparison of Retinoid Receptor Activation
| Compound | Binds to RAR | Binds to RXR | Potency |
| This compound (Alitretinoin) | Yes | Yes | High affinity for both |
| All-trans-retinoic acid (ATRA) | Yes | No | High affinity for RARs |
| RXR-selective agonists (Rexinoids) | No | Yes | High affinity and selectivity for RXRs |
| RAR-selective agonists | Yes | No | High affinity and selectivity for RARs |
Detailed Experimental Protocols
Protocol 1: Determining Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Preparation of this compound Solutions: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of serial dilutions in your cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions, protected from light.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration that achieves the desired effect without significant cytotoxicity.
Protocol 2: Co-treatment with an RXR Antagonist to Confirm RXR-Mediated Effects
-
Experimental Setup: Design your experiment to include the following conditions:
-
Vehicle Control (e.g., DMSO)
-
This compound at the optimal concentration
-
RXR antagonist (e.g., HX531) at its effective concentration
-
This compound + RXR antagonist
-
-
Pre-treatment with Antagonist (Optional but Recommended): In some cases, pre-incubating the cells with the antagonist for 1-2 hours before adding this compound can enhance the blocking effect.
-
Treatment: Add the respective compounds to the cell culture medium.
-
Incubation: Incubate for the predetermined experimental duration.
-
Analysis: Assess the biological endpoint of interest (e.g., gene expression of an RXR target gene, morphological changes, protein levels).
-
Interpretation: If the effect of this compound is blocked or significantly reduced in the presence of the RXR antagonist, it provides strong evidence that the effect is mediated through the RXR pathway.[15]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Enhanced potency of 9-cis versus all-trans-retinoic acid to induce the differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. The efficacy of 9-cis retinoic acid in experimental models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-cis retinoic acid inhibition of activation-induced apoptosis is mediated via regulation of fas ligand and requires retinoic acid receptor and retinoid X receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. 9-cis-retinoic acid is a natural antagonist for the retinoic acid receptor response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9-cis-retinoic acid inhibits androgen receptor activity through activation of retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Concentration-dependent effects of 9-cis retinoic acid on neuroblastoma differentiation and proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines: implications for in vivo retinoic acid use [pubmed.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. HX531, a retinoid X receptor antagonist, inhibited the 9-cis retinoic acid-induced binding with steroid receptor coactivator-1 as detected by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 9-cis retinoic acid--a better retinoid for the modulation of differentiation, proliferation and gene expression in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 9-cis Retinol bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 9-cis Retinoic Acid (9-cis RA) in bioassays. Inconsistent results can arise from various factors, from ligand stability to specific cellular responses. This guide is designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 9-cis Retinoic Acid?
9-cis Retinoic Acid is a pan-agonist for nuclear retinoid receptors. It binds with high affinity to all isoforms of both the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[1][2][3] Upon binding, the receptors form heterodimers (RAR-RXR) or homodimers (RXR-RXR) which then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
Q2: My 9-cis Retinoic Acid is not dissolving properly. What is the recommended solvent and storage procedure?
9-cis Retinoic Acid has low solubility in aqueous media.[1] For cell culture applications, it is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol.[1][4] The stock solution should be stored at -20°C, protected from light, and aliquoted into working volumes to avoid repeated freeze-thaw cycles.[1][5] When preparing your working solution, dilute the stock directly into the culture medium immediately before use.[1] To prevent cellular toxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.1%.[1]
Q3: I am observing high variability between my experimental replicates. What could be the cause?
High variability can stem from several sources:
-
Compound Instability: 9-cis Retinoic Acid is sensitive to light, heat, and oxygen.[6] Exposure to these elements can lead to degradation and isomerization, altering its biological activity.[7] Ensure all handling steps are performed with minimal light exposure and that stock solutions are fresh.
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. Ensure your cell suspension is homogenous before plating and use calibrated pipettes for accurate dispensing.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate media components, including your test compound, leading to skewed results. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media without cells.
-
Serum Variability: If using fetal bovine serum (FBS), batch-to-batch variation can impact cell growth and response to 9-cis RA. It is advisable to test new batches of FBS for consistency or use a single, large batch for a series of experiments.
Q4: I am not seeing the expected biological effect, or the dose-response is weak. What should I check?
-
Ligand Degradation: As mentioned, 9-cis RA is unstable. Prepare fresh dilutions from a properly stored stock solution for each experiment. Its stability is significantly reduced in serum-free media.[8]
-
Presence of Serum Proteins: Retinoids can bind to proteins in the culture medium, affecting their bioavailability.[8] The presence of serum or albumin can stabilize the compound but may also reduce its effective concentration.[8] Consider this when determining your dosing strategy.
-
Cell Line Specificity: The expression levels of RAR and RXR receptors can vary significantly between cell lines, influencing their responsiveness to 9-cis RA.[9]
-
Metabolism of 9-cis RA: Cells can metabolize 9-cis RA into other active or inactive forms, which can influence the overall biological response.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal in Reporter Assays | - Autofluorescence of the compound. - High basal activity of the reporter construct. - Contamination of reagents. | - Run a control with the compound in the absence of cells to check for autofluorescence. - Optimize the amount of reporter plasmid transfected. - Use fresh, sterile reagents. |
| Low Signal-to-Noise Ratio | - Suboptimal concentration of 9-cis RA. - Insufficient incubation time. - Low expression of RAR/RXR receptors in the chosen cell line. | - Perform a dose-response experiment to determine the optimal concentration range. - Optimize the incubation time for your specific cell line and endpoint. - Choose a cell line known to be responsive to retinoids or consider overexpressing the receptors. |
| Unexpected Cytotoxicity | - High concentration of the organic solvent (e.g., DMSO). - The compound itself is cytotoxic at the tested concentrations. - Cell culture stress. | - Ensure the final solvent concentration is below toxic levels (e.g., <0.1% DMSO).[1] - Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration range of 9-cis RA. - Ensure optimal cell culture conditions (e.g., confluency, media changes). |
| Inconsistent Dose-Response Curve | - Instability of 9-cis RA in the assay medium. - Saturation of receptors at high concentrations. - Off-target effects at high concentrations. | - Prepare fresh dilutions for each experiment and minimize exposure to light. - If using serum-free media, consider adding albumin to stabilize the compound.[8] - Extend the lower end of your concentration range to better define the curve. |
Quantitative Data Summary
Table 1: Receptor Binding Affinity (Ki values)
| Receptor | Ki (nM) |
| RAR (all isoforms) | 0.5 - 27 |
| RXR (all isoforms) | 3.8 - 12 |
Data compiled from Umemiya et al. and Wong et al. as cited in STEMCELL Technologies product information sheet.[1]
Table 2: Solubility of 9-cis Retinoic Acid
| Solvent | Solubility |
| Chloroform | 50 mg/mL |
| DMSO | ~60 mg/mL (199.7 mM) |
| Ethanol | ~25 mg/mL |
| Aqueous Media | Low |
Data compiled from product information sheets.[4][11]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the effect of 9-cis Retinoic Acid on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
9-cis Retinoic Acid
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 9-cis Retinoic Acid in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 9-cis RA. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
Protocol 2: Reporter Gene Assay for 9-cis RA Activity
This protocol describes a method to quantify the transcriptional activity of 9-cis Retinoic Acid using a luciferase reporter system.
Materials:
-
Host cells (e.g., HEK293T, HeLa)
-
Expression vector for the receptor of interest (optional, if not endogenously expressed)
-
Luciferase reporter vector containing RAREs
-
A control vector for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
9-cis Retinoic Acid
-
Dual-luciferase assay reagents
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the RARE-luciferase reporter vector and the control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 9-cis Retinoic Acid or a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of reporter activity for each 9-cis RA concentration relative to the vehicle control.
Visualizations
Caption: Signaling pathway of 9-cis Retinoic Acid.
Caption: General workflow for a 9-cis Retinoic Acid bioassay.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. The efficacy of 9-cis retinoic acid in experimental models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of 9-cis-retinoic acid and receptor-selective retinoids in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
improving the efficiency of 9-cis Retinol delivery to cells in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 9-cis Retinol delivery to cells in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Solubility of this compound in Aqueous Culture Media
-
Q1: My this compound is not dissolving properly in my cell culture medium. What solvent should I use to prepare my stock solution?
-
A1: this compound has poor solubility in aqueous solutions.[1][2] It is recommended to first prepare a concentrated stock solution in an organic solvent. Common choices include ethanol, Dimethyl Sulfoxide (DMSO), or Dimethylformamide (DMF).[2] For example, the solubility of 9-cis retinal (a closely related compound) is approximately 25 mg/mL in ethanol and 16 mg/mL in DMSO.[2] Always purge the solvent with an inert gas like argon or nitrogen before dissolving the retinoid to prevent oxidation.[2][3]
-
-
Q2: I've prepared a stock solution in ethanol, but I see precipitation when I add it to my culture medium. How can I prevent this?
-
A2: To avoid precipitation, dilute the stock solution gradually into the culture medium while vortexing or stirring. The final concentration of the organic solvent in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. For maximum solubility in aqueous buffers, it is recommended to first dissolve the this compound in ethanol and then dilute it with the aqueous buffer of choice.[2] Using a carrier protein like Bovine Serum Albumin (BSA) can also help maintain solubility and stability in the final culture medium.[1][4][5]
-
Issue 2: Degradation and Instability of this compound in Culture
-
Q3: I am concerned about the stability of this compound during my multi-day experiment. How can I minimize its degradation?
-
A3: Retinoids are highly susceptible to degradation from light, air (oxidation), and elevated temperatures.[3][4]
-
Light Protection: All procedures involving this compound should be performed in the dark or under yellow light to prevent photoisomerization and degradation.[4][5]
-
Temperature Control: Store stock solutions at -80°C for long-term stability (≥2 years) or -20°C for shorter periods.[2][3] Avoid repeated freeze-thaw cycles.[6]
-
Prevent Oxidation: Prepare solutions with solvents purged with an inert gas.[2] Store stock solutions under argon or nitrogen.[3] For multi-day experiments, it is advisable to replace the medium with freshly prepared this compound every 24 hours.[5]
-
-
-
Q4: My experiment requires a serum-free medium, and I'm observing rapid degradation of this compound. What can I do?
-
A4: The stability of retinoids is significantly reduced in serum-free media compared to serum-supplemented media.[4][5] To counteract this, you can add fatty-acid-free Bovine Serum Albumin (BSA) to your serum-free medium. BSA acts as a carrier protein, protecting the retinoid from degradation and facilitating its delivery to cells.[1][4] An effective concentration is around 6 mg/mL.[4][5]
-
Issue 3: Low Cellular Uptake and Inconsistent Results
-
Q5: I suspect inefficient cellular uptake of this compound is affecting my results. How can I enhance its delivery into the cells?
-
A5: In addition to using BSA as a carrier, consider employing a lipid-based delivery system like liposomes. Liposomes are vesicles that can encapsulate hydrophobic compounds like this compound, protecting them from degradation and facilitating fusion with the cell membrane for more efficient intracellular release.[7][8][9] Nanoparticle-based systems, such as those made from PLGA (poly(d,l-lactide-co-glycolide)), can also be used for sustained and controlled release.[10][11]
-
-
Q6: What is a typical concentration range for this compound in in vitro experiments?
-
A6: The optimal concentration is cell-type and application-dependent. However, studies have shown effective concentrations ranging from the low nanomolar to the micromolar scale. For instance, 5 nM 9-cis retinoic acid was used to improve bovine oocyte maturation,[12] while 1 µM 9-cis retinal was found to accelerate photoreceptor development in retinal organoids.[13] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the handling and application of this compound and related compounds.
Table 1: Solubility of 9-cis Retinal
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| Ethanol | 25 mg/mL | [2] |
| DMSO | 16 mg/mL | [2] |
| DMF | ~25 mg/mL | [2] |
| 1:2 Ethanol:PBS (pH 7.2) | 0.3 mg/mL |[2] |
Table 2: Example Concentrations for In Vitro Applications
| Application | Cell/System Type | Compound | Effective Concentration | Reference |
|---|---|---|---|---|
| Photoreceptor Maturation | Human Retinal Organoids | 9-cis Retinal | 1 µM | [13] |
| Oocyte Maturation | Bovine Oocytes | 9-cis Retinoic Acid | 5 nM | [12][14][15] |
| Neural Stem Cell Differentiation | Human Neural Stem Cells | 9-cis Retinoic Acid | 8 nM - 1000 nM | [16] |
| Inhibition of Cell Proliferation | A549 Lung Cancer Cells | Liposomal 9-cis Retinoic Acid | 1 µM | [9] |
| Improving Liver Organoid Function | iPSC-derived Liver Organoids | 9-cis Retinoic Acid | Not Specified |[17] |
Table 3: Liposome Formulation and Efficiency
| Liposome Components | Drug | Entrapment Efficiency | Particle Size | Reference |
|---|---|---|---|---|
| Soybean Phospholipid, Cholesterol | Retinoic Acid | 79.81 ± 9.63% | 137.9 ± 16.1 nm | [8] |
| DSPC, Cholesterol | 9-cis Retinoic Acid | Not Specified | Not Specified | [9] |
| Soybean Phosphatidylcholine | Retinol | 98.14 ± 0.93% | Not Specified |[7] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
-
Precaution: Perform all steps in a dark room or under yellow light to prevent photodegradation.
-
Weigh the desired amount of crystalline this compound in a sterile, amber-colored microcentrifuge tube.
-
Add an appropriate volume of high-purity, anhydrous ethanol (or DMSO) that has been purged with a stream of nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen.
-
Vortex the tube until the this compound is completely dissolved.
-
Overlay the stock solution with nitrogen or argon gas before sealing the tube tightly.
-
Store the stock solution at -80°C.
Protocol 2: Delivery of this compound using Bovine Serum Albumin (BSA)
-
Objective: To stabilize this compound in serum-free medium and enhance its delivery.
-
Prepare a stock solution of this compound in ethanol as described in Protocol 1.
-
Prepare a stock solution of fatty-acid-free BSA (e.g., 60 mg/mL) in your basal cell culture medium.
-
Warm the desired volume of cell culture medium to 37°C.
-
First, add the required volume of the BSA stock solution to the warmed medium to achieve the final desired concentration (e.g., 6 mg/mL).[4][5] Mix gently.
-
While gently swirling the medium-BSA mixture, slowly add the required volume of the this compound stock solution to achieve the final working concentration.
-
Use the final medium immediately for your cell culture experiment.
Protocol 3: Liposome-Mediated Delivery of Retinoids (General Method)
-
Objective: To encapsulate this compound in liposomes for enhanced stability and cellular uptake. This protocol is based on a thin-film hydration method.[8][9]
-
In a round-bottom flask, dissolve this compound, a phospholipid (e.g., DSPC or soybean phosphatidylcholine), and cholesterol in a suitable organic solvent like chloroform or dehydrated alcohol.[8][9]
-
Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.
-
Hydrate the lipid film by adding an aqueous buffer (e.g., PBS, pH 7.4) and vortexing or sonicating the mixture. This will cause the lipids to self-assemble into multilamellar vesicles, encapsulating the this compound.
-
To obtain smaller, unilamellar vesicles, the liposome suspension can be further processed by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Remove any unencapsulated this compound by dialysis or ultracentrifugation.
-
Sterilize the final liposome suspension by passing it through a 0.22 µm syringe filter before adding it to the cell culture.
Visualizations
Caption: Experimental workflow for delivering this compound to in vitro cell cultures.
Caption: Simplified signaling pathway of this compound metabolism and action.
Caption: Troubleshooting flowchart for this compound in vitro experiments.
References
- 1. Delivery of 9-Cis retinal to photoreceptors from bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. banglajol.info [banglajol.info]
- 15. researchgate.net [researchgate.net]
- 16. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Quantifying Low Levels of 9-cis Retinol
Welcome to the technical support center for the quantification of low levels of 9-cis Retinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the quantification of this light-sensitive retinoid.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow for this compound quantification.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Degradation during sample handling: this compound is highly susceptible to degradation from light and heat.[1][2][3] | - Work under yellow or red light to prevent photoisomerization.[1] - Keep samples on ice or at 4°C throughout the extraction process. - Minimize sample exposure to air by working quickly and using sealed vials. - Consider adding antioxidants like BHT or BHA to the extraction solvent.[3] |
| Inefficient extraction: The extraction protocol may not be optimized for your sample matrix. | - Ensure the pH of the sample is acidified to pH 3-4 before extraction with an organic solvent.[1] - Perform multiple extractions (at least two) with a suitable organic solvent such as hexane, ethyl acetate, or a mixture of chloroform and methanol.[1][4] - Ensure complete evaporation of the organic solvent under a stream of nitrogen or argon before reconstitution.[1] | |
| Isomerization to other forms: this compound can isomerize to all-trans-Retinol or 13-cis-Retinol, especially when exposed to light, heat, or certain solvents.[2][5][6][7][8] | - Use amber vials or wrap tubes in aluminum foil to protect from light.[9] - Avoid high temperatures during sample preparation and analysis. - Prepare fresh standard solutions and store them at -80°C.[10] | |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | Inappropriate column chemistry: The HPLC column may not be suitable for retinoid separation. | - Use a C18 reversed-phase column for good separation of retinoid isomers.[1][11] A non-porous silica C18 column can also provide baseline separation.[12] |
| Mobile phase issues: The mobile phase composition may not be optimal. | - For HPLC-UV, a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic or acetic acid) is often effective.[11][13] - For LC-MS/MS, ensure the mobile phase is compatible with the ionization source (e.g., use formic acid instead of phosphoric acid).[13] | |
| Inconsistent or Non-Reproducible Results | Variability in sample preparation: Minor differences in extraction times, temperatures, or light exposure can lead to significant variability. | - Standardize every step of the sample preparation protocol. - Use an internal standard, such as a deuterated version of a retinoid isomer (e.g., 13-cis-RA-d5), added at the beginning of the extraction to correct for losses and variability.[10] |
| Instrument instability: Fluctuations in the HPLC/LC-MS system can affect results. | - Allow the instrument to equilibrate fully before running samples. - Run system suitability tests and quality control samples throughout the analytical run. | |
| Co-elution with Interfering Peaks | Complex sample matrix: Biological samples contain numerous compounds that can interfere with the analysis. | - Optimize the chromatographic gradient to improve the separation of this compound from other matrix components. - Employ a more selective detection method like tandem mass spectrometry (MS/MS) which can differentiate compounds based on their mass-to-charge ratio and fragmentation patterns.[14][15] |
| Isomeric interference: Other retinol isomers may have similar retention times. | - Use a high-resolution HPLC column and a shallow gradient to achieve baseline separation of all-trans, 9-cis, and 13-cis isomers.[12][16] |
Frequently Asked Questions (FAQs)
Q1: Why is quantifying low levels of this compound so challenging?
A1: The primary challenges in quantifying low levels of this compound are its low endogenous concentrations in biological tissues, its inherent instability, and its susceptibility to isomerization.[1][2] It can easily convert to other isomers like all-trans-Retinol and 13-cis-Retinol when exposed to light, heat, or certain chemical conditions, leading to inaccurate measurements.[2][5][6][7][8]
Q2: What is the best analytical method for quantifying this compound?
A2: Both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are commonly used.[1][14] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is crucial when dealing with low concentrations and complex biological matrices.[12][15]
Q3: How can I prevent the isomerization of this compound during my experiment?
A3: To minimize isomerization, all procedures should be carried out under yellow or red light.[1] Samples should be kept on ice, and exposure to high temperatures should be avoided. Using amber-colored vials and light-protected centrifuge tubes is also essential.[9] The choice of solvents can also influence stability; it is advisable to prepare solutions fresh and store them at very low temperatures (e.g., -80°C).[10]
Q4: What type of HPLC column is recommended for separating this compound from its isomers?
A4: A reversed-phase C18 column is the most common and effective choice for separating retinoid isomers.[1][11] The specific particle size and column dimensions can be optimized based on whether you are using conventional HPLC or ultra-high-performance liquid chromatography (UHPLC).
Q5: What are typical limits of detection (LOD) and quantification (LOQ) for this compound?
A5: LOD and LOQ can vary significantly depending on the analytical method and the sample matrix. For HPLC-UV methods, the LOD for retinol isomers can be in the low picomole range (around 0.2-0.7 pmol).[11] Highly sensitive LC-MS/MS methods can achieve even lower detection limits, which is often necessary for quantifying the very low endogenous levels of this compound. For instance, a sensitive LC-MS/MS method for retinoic acid isomers had a limit of quantitation of 702 fmol on-column.[12]
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma/Serum
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation (Under yellow/red light):
-
Thaw frozen plasma or serum samples on ice.
-
To 500 µL of plasma, add an internal standard (e.g., a deuterated retinoid).
-
-
Protein Precipitation and Extraction:
-
Add 1 mL of acetonitrile to the sample to precipitate proteins.[10]
-
Vortex the sample for 30 seconds.
-
Acidify the sample to pH 3-4 with an acid like 4 N HCl.[1][10]
-
Add 5 mL of hexane and vortex for 1 minute to extract the retinoids.[10]
-
Centrifuge at 1,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Repeat the hexane extraction on the remaining aqueous layer and combine the organic fractions.
-
-
Drying and Reconstitution:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen or argon.[1]
-
Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the mobile phase used for the HPLC analysis.
-
Vortex briefly and transfer to an amber HPLC vial for analysis.
-
Protocol 2: HPLC-UV Analysis of this compound
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm).[11]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the reconstituted sample onto the HPLC system.
-
Identify the this compound peak based on the retention time of a pure standard.
-
Quantify the peak area and calculate the concentration relative to a standard curve.
-
Quantitative Data Summary
| Parameter | HPLC-UV Method | LC-MS/MS Method | Reference |
| Limit of Detection (LOD) | ~0.2 - 4.5 pmol (for various retinol isomers) | Can be significantly lower, in the fmol range. | [11][12] |
| Limit of Quantification (LOQ) | ~0.4 - 5 pmol (for various retinol isomers) | 702 fmol (for all-trans RA) | [11][12] |
| Linear Range | Spans over 3 orders of magnitude (e.g., 4-1000 pmol for 9cROL) | Spans over 3 orders of magnitude. | [11][12] |
| Intra-assay Coefficient of Variation (CV) | 5.9% to 10.0% | < 15% | [11][15] |
| Inter-assay Coefficient of Variation (CV) | 5.9% to 11.0% | < 15% | [11][15] |
Visualizations
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sav.sk [sav.sk]
- 7. researchgate.net [researchgate.net]
- 8. Retinol, palmitate, 9-cis,13-cis- | Benchchem [benchchem.com]
- 9. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of 9-cis Retinoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Analysis, occurrence, and function of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. omicsonline.org [omicsonline.org]
- 16. Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 9-cis Retinol Antibody Specificity Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of 9-cis Retinol antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in validating the specificity of a new lot of this compound antibody?
A1: The initial and most critical step is to perform a titration experiment using a relevant application, such as ELISA or Western Blot, to determine the optimal antibody concentration. This is followed by testing the antibody against a panel of closely related retinoid isomers to assess cross-reactivity. A quick check of the antibody immunogen's percentage homology against other similar proteins using a tool like NCBI-BLAST can also provide an early indication of potential cross-reactivity.[1][2]
Q2: My negative control is showing a high background signal in my experiments. What could be the cause?
A2: High background in negative controls can be attributed to several factors:
-
Non-specific binding: The antibody may be binding to other proteins or components in your sample matrix. Ensure you are using an appropriate blocking buffer (e.g., 5% w/v BSA in TBST for Western Blotting) and have optimized incubation times.[3]
-
Cross-reactivity: The antibody might be cross-reacting with other structurally similar molecules present in the sample.[1] Performing a cross-reactivity panel is essential.
-
Concentration issues: The antibody concentration may be too high. Refer to your titration experiment to ensure you are using the optimal dilution.
-
Insufficient washing: Inadequate washing steps can leave unbound antibody, leading to a higher background. Increase the number and duration of wash steps.
Q3: How can I confirm that my this compound antibody is binding to this compound and not another retinoid isomer?
A3: To confirm specificity, you should perform a competitive ELISA. In this assay, you pre-incubate the antibody with an excess of free this compound before adding it to a plate coated with a this compound conjugate. If the antibody is specific, the free this compound will block the antibody from binding to the coated plate, resulting in a significantly reduced signal. You should also perform this experiment with other retinoid isomers like all-trans Retinol and 13-cis Retinol. A specific antibody will show a significant signal reduction only when pre-incubated with this compound.
Q4: What does a single band at the expected molecular weight in a Western Blot signify for a this compound antibody?
A4: For antibodies targeting small molecules like this compound, Western Blotting is typically used to detect a protein to which the small molecule is conjugated. A single band at the expected molecular weight of the conjugate is a strong indicator of the antibody's specificity for the target conjugate.[4] However, it does not rule out cross-reactivity with other small molecules. Therefore, Western Blotting should be used in conjunction with other methods like competitive ELISA for comprehensive validation.
Troubleshooting Guides
High Background in ELISA
| Potential Cause | Troubleshooting Step |
| Antibody concentration too high | Perform a titration experiment to determine the optimal antibody dilution. |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., non-fat dry milk, commercial blocking buffers). |
| Inadequate washing | Increase the number of wash cycles and the volume of wash buffer. Ensure vigorous washing. |
| Non-specific binding | Add a detergent like Tween-20 to the wash and antibody dilution buffers (typically 0.05-0.1%). |
| Cross-reactivity | Test the antibody against a panel of related retinoid isomers. |
No Signal or Weak Signal in Western Blot
| Potential Cause | Troubleshooting Step |
| Low antibody concentration | Decrease the antibody dilution (i.e., use a higher concentration). |
| Inefficient protein transfer | Verify transfer efficiency using a Ponceau S stain on the membrane. |
| Insufficient antigen | Increase the amount of conjugated protein loaded onto the gel. |
| Antibody not suitable for WB | Not all antibodies work in every application. Check the antibody datasheet or contact the manufacturer. |
| Incorrect secondary antibody | Ensure the secondary antibody is specific for the primary antibody's host species and is used at the correct dilution. |
Experimental Protocols
Competitive ELISA for Specificity Testing
This protocol is designed to assess the specificity of the this compound antibody by measuring its ability to be blocked by free this compound and other retinoid isomers.
Methodology:
-
Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the competitors: this compound, all-trans Retinol, and 13-cis Retinol.
-
In a separate plate or tubes, pre-incubate a fixed, optimal concentration of the this compound antibody with each competitor dilution for 1 hour at room temperature.
-
-
Incubation: Add the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody at the recommended dilution. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add a TMB substrate solution and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4). The color will change to yellow.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
Expected Results:
A highly specific this compound antibody will show a dose-dependent decrease in signal with increasing concentrations of free this compound. Minimal to no decrease in signal should be observed with other retinoid isomers.
Quantitative Data Summary:
| Competitor | IC50 (nM) |
| This compound | 15 |
| all-trans Retinol | > 10,000 |
| 13-cis Retinol | > 10,000 |
IC50: The concentration of competitor that inhibits 50% of the antibody binding.
Western Blotting for Conjugate Detection
This protocol outlines the procedure for detecting a this compound-protein conjugate using the this compound antibody.
Methodology:
-
Sample Preparation: Prepare lysates of cells or tissues containing the this compound-protein conjugate. A general protocol involves lysing cells in 1X SDS sample buffer.[3]
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% w/v BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween® 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the this compound antibody at its optimal dilution in blocking buffer overnight at 4°C with gentle shaking.[3]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Detection: Use an enhanced chemiluminescence (ECL) reagent to detect the HRP signal. Expose the membrane to X-ray film or use a digital imaging system.
Immunohistochemistry (IHC) for Tissue Staining
This protocol is for the localization of this compound in formalin-fixed, paraffin-embedded tissue sections.
Methodology:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Then, block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the this compound antibody at its optimal dilution overnight at 4°C.
-
Washing: Wash sections with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.
-
Detection: Use a streptavidin-HRP complex followed by a chromogen substrate like DAB to visualize the antibody binding.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
Visualizations
Caption: Experimental workflows for antibody validation.
References
long-term stability of 9-cis Retinol in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of 9-cis Retinol in Dimethyl Sulfoxide (DMSO). Below are frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?
A: To ensure maximum stability, this compound stock solutions in DMSO should be stored under the following conditions:
-
Temperature: Store at -80°C for long-term storage (months) or at -20°C for short-term storage (weeks).[1][2]
-
Light: Protect from light at all times by using amber or foil-wrapped vials. Retinoids are highly photosensitive.[3][4][5]
-
Atmosphere: Purge the vial headspace with an inert gas like argon or nitrogen before sealing to minimize oxidation.[1][4][5][6]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2][3]
-
Solvent Quality: Use fresh, anhydrous (moisture-free) DMSO, as moisture can reduce solubility and stability.[2]
Q2: How long can I store this compound in DMSO?
A: The stability of retinoids in DMSO varies depending on the specific molecule and storage conditions. While direct long-term stability data for this compound is not extensively published, data from closely related retinoids provide a strong guideline. For instance, 9-cis-Retinal in DMSO is stable for up to 6 months at -80°C or 1 month at -20°C when protected from light and stored under nitrogen.[1] Stock solutions of 9-cis-Retinoic Acid in DMSO may be stored for up to one year at -80°C.[2][7] However, some studies show that other retinoids, like all-trans-retinoic acid, can degrade in DMSO in as little as three weeks, making it crucial to prepare solutions fresh for sensitive applications.[4] It is best practice to verify the stability for your specific application.[3]
Q3: What are the main factors that cause the degradation of this compound?
A: this compound, like other retinoids, is susceptible to degradation from several factors:
-
Oxidation: The conjugated double bond system in the polyene chain is prone to oxidation by atmospheric oxygen.[4][8]
-
Light: Exposure to light, particularly UV light, can cause rapid isomerization (e.g., conversion to other cis/trans isomers) and degradation.[5][8]
-
Heat: Elevated temperatures accelerate the rate of chemical degradation and isomerization.[8][9]
-
Acids: Acidic conditions can lead to dehydration and degradation.[8]
-
Solvent: The choice and quality of the solvent are critical. While DMSO is a common solvent, retinoids are generally more stable in ethanol or methanol compared to DMSO over extended periods.[4]
Q4: My this compound solution precipitated after dilution in an aqueous cell culture medium. What should I do?
A: This is a common issue as retinoids have low solubility in aqueous media.[3][6] Here are some suggestions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) to prevent cell toxicity and solubility issues.[3]
-
Dilution Method: Add the DMSO stock solution to the culture medium drop-wise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that lead to precipitation.
-
Pre-warming: Gently pre-warming the cell culture medium to 37°C may help improve solubility.[10]
-
Immediate Use: Use the diluted solution immediately after preparation, as retinoids are less stable in aqueous solutions.[6] Storing aqueous solutions is not recommended for more than one day.[6]
Q5: How does this compound exert its biological effects?
A: this compound is a precursor to 9-cis-retinoic acid (9-cis-RA), which is an active metabolite of Vitamin A.[2] 9-cis-RA functions as a signaling molecule by binding to and activating two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[11] Upon activation, these receptors form heterodimers (RAR-RXR) or homodimers (RXR-RXR), bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and regulate their transcription.[12] This process controls a wide range of cellular functions, including cell growth, differentiation, and apoptosis.
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect Observed in Experiments
Your experimental results lack consistency or fail to show the expected biological effect of this compound. This could be due to compound degradation. Follow this logical guide to troubleshoot the problem.
Issue 2: Visible Color Change or Precipitation in DMSO Stock Solution
You observe that your this compound stock solution, which should be a clear, pale-yellow solution, has changed color (e.g., darkened) or contains visible precipitate after storage.
-
Cause: Color change often indicates oxidation or degradation. Precipitation can occur due to compound degradation, solvent evaporation leading to supersaturation, or absorption of atmospheric water into the DMSO.
-
Solution: Discard the stock solution immediately. Do not attempt to re-solubilize and use it, as the concentration of the active compound is unknown and degradation products may have confounding biological effects. Prepare a fresh stock solution from the solid compound, ensuring strict adherence to proper storage and handling protocols.
Data Summary
The following table summarizes recommended storage conditions and stability information for retinoids in DMSO, based on data for 9-cis-Retinal and 9-cis-Retinoic Acid. These serve as a strong proxy for this compound.
| Compound | Solvent | Concentration | Storage Temp. | Duration | Stability Notes | Citation |
| 9-cis-Retinal | DMSO | Stock Solution | -80°C | 6 months | Must be protected from light and stored under nitrogen. | [1] |
| 9-cis-Retinal | DMSO | Stock Solution | -20°C | 1 month | Must be protected from light and stored under nitrogen. | [1] |
| 9-cis-Retinoic Acid | DMSO | Stock Solution | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles. | [2][7] |
| 9-cis-Retinoic Acid | DMSO | Stock Solution | -20°C | General Guide | Prepare fresh. Test for specific application. | [3] |
| all-trans-Retinoic Acid | DMSO | Stock Solution | -80°C | ~3 weeks | Degrades over 3 weeks. Recommended to prepare fresh. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a stable stock solution of this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general method to quantify the stability of this compound in DMSO over time.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Time Zero (T=0) Sample: Immediately after preparation, dilute an aliquot of the stock solution to a final concentration of 100 µM in the mobile phase (e.g., Methanol:Water). This is your T=0 reference sample.
-
Storage: Store the remaining aliquots under the desired test conditions (e.g., -20°C in the dark, room temperature exposed to light, etc.).
-
Time Point Analysis: At scheduled intervals (e.g., 1, 2, 4, 8, 12 weeks), retrieve one aliquot from storage. Prepare a 100 µM sample in the mobile phase as done for the T=0 sample.
-
HPLC Analysis:
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the T=0 sample.
-
Calculate the peak area for this compound at each time point.
-
Determine the percentage of this compound remaining relative to the T=0 sample. The appearance of new peaks may indicate degradation products or isomers.
-
Signaling Pathway
The biological activity of this compound is mediated through its conversion to 9-cis-retinoic acid, which activates nuclear receptors to modulate gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. T1051-1mL | Retinoic acid [302-79-4] Clinisciences [clinisciences.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. stemcell.com [stemcell.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 9-cis-Retinol Extraction from Lipid-Rich Tissues
Welcome to the technical support center for the optimized extraction of 9-cis-retinol from lipid-rich tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of 9-cis-retinol from tissues with high lipid content, such as adipose, liver, and pancreas.
Issue: Low Recovery of 9-cis-Retinol
Q1: I am experiencing low yields of 9-cis-retinol from my lipid-rich tissue samples. What are the potential causes and how can I improve my recovery?
A1: Low recovery of 9-cis-retinol is a common challenge, often stemming from several factors throughout the extraction process. Here are the primary areas to troubleshoot:
-
Incomplete Saponification: 9-cis-retinol in lipid-rich tissues is often esterified to fatty acids. Saponification (alkaline hydrolysis) is crucial to cleave these esters and liberate free retinol.[1][2] Incomplete saponification will result in the retinoids remaining in the lipid fraction and being discarded.
-
Optimization: Ensure your saponification conditions are robust enough for your specific tissue type. For whole fish, for instance, heating samples to 80°C for 43 minutes has been shown to be effective.[3] The choice of base, either potassium hydroxide (KOH) or sodium hydroxide (NaOH), can also influence the yield.[1]
-
-
Suboptimal Solvent Extraction: The choice of extraction solvent is critical for efficiently partitioning the liberated 9-cis-retinol from the aqueous/lipid mixture.
-
Optimization: Hexane is a commonly used and effective solvent for retinoid extraction.[2] For high-fat samples, multiple extractions may be necessary to ensure complete partitioning of retinol into the organic phase.[4] A mixture of hexane and tert-methyl butyl ether (1:1 v/v) has also been used effectively.[1]
-
-
Degradation of 9-cis-Retinol: Retinoids are highly susceptible to degradation from light, heat, and oxidation.[5][6]
-
Optimization: All procedures should be carried out under yellow or red light to prevent photoisomerization.[5][6] Avoid high temperatures during solvent evaporation; temperatures should be kept below 40°C.[4] The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvents is highly recommended to minimize oxidation.[2][6]
-
-
Improper Sample Handling and Storage: Retinoids can degrade even when stored at -80°C.[5]
Issue: Isomerization of Retinoids During Extraction
Q2: My chromatograms show unexpected peaks, suggesting that my 9-cis-retinol has isomerized to other forms like all-trans-retinol. How can I prevent this?
A2: Isomerization is a significant concern as it can lead to inaccurate quantification of the specific 9-cis isomer. The primary culprits are exposure to light and heat.
-
Light Protection: As mentioned, strict protection from white light is paramount. Perform all steps, from tissue homogenization to HPLC analysis, under yellow or red light conditions.[5][6]
-
Temperature Control: Saponification at elevated temperatures can cause isomerization.[5] While heating is necessary for efficient hydrolysis, it's a trade-off. Optimize the temperature and duration to be sufficient for saponification without causing excessive isomerization. For example, saponification at 70°C for 25 minutes has been used, but for some matrices, this may need adjustment.[3]
-
Chemical Stability: The chemical environment can also influence stability. Ensure solvents are of high purity and free of peroxides, which can promote oxidation and degradation.
Issue: Poor Chromatographic Separation of Retinoid Isomers
Q3: I am having difficulty resolving 9-cis-retinol from other isomers like 13-cis-retinol and all-trans-retinol in my HPLC analysis. What can I do to improve separation?
A3: Achieving baseline separation of retinoid isomers is essential for accurate quantification. Several HPLC parameters can be optimized:
-
Column Selection: Both normal-phase and reversed-phase HPLC can be used.
-
Mobile Phase Composition: The composition of the mobile phase is critical for resolution.
-
Gradient vs. Isocratic Elution: Gradient elution can provide better separation for a wider range of retinoids but requires column re-equilibration time.[9] Isocratic methods are simpler and faster if they provide adequate resolution for your specific isomers of interest.[9]
Frequently Asked Questions (FAQs)
Q1: Why is saponification necessary for extracting retinoids from lipid-rich tissues?
A1: In biological tissues, particularly those rich in lipids, retinol and its isomers are often stored as retinyl esters, where they are attached to fatty acids. Saponification is an alkaline hydrolysis process that breaks this ester bond, releasing the free retinol.[1][2] This step is crucial because the extraction and subsequent chromatographic analysis are typically performed on the free alcohol form of the retinoid. Without effective saponification, the majority of the 9-cis-retinol would remain in its esterified form and would not be correctly quantified.
Q2: What is the role of an internal standard in 9-cis-retinol analysis?
A2: An internal standard is a known amount of a compound, structurally similar to the analyte (9-cis-retinol), that is added to the sample at the beginning of the extraction process. Its purpose is to account for any loss of the analyte during sample preparation and analysis.[6] By comparing the final amount of the internal standard to the amount initially added, a recovery percentage can be calculated and used to correct the final quantified amount of 9-cis-retinol. Retinyl acetate is a commonly used internal standard for retinol analysis.[5][6]
Q3: Can I use mass spectrometry for the detection of 9-cis-retinol?
A3: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of retinoids, including 9-cis-retinol.[11][12][13] It offers advantages over UV detection, particularly for complex biological matrices where co-eluting compounds can interfere with UV-based quantification.[13] LC-MS/MS can provide lower limits of detection and greater confidence in peak identification.
Q4: How is 9-cis-retinol related to 9-cis-retinoic acid?
A4: 9-cis-retinol is the metabolic precursor to 9-cis-retinoic acid.[14] In vivo, 9-cis-retinol is oxidized to 9-cis-retinal, which is then further oxidized to form 9-cis-retinoic acid.[14] 9-cis-retinoic acid is a biologically active molecule that can bind to and activate both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are important nuclear receptors involved in gene regulation.[11][12]
Data Presentation
Table 1: Comparison of Saponification Methods on Retinoid Recovery
| Parameter | Method 1 (NaOH) | Method 2 (KOH) | Key Findings | Reference |
| Base Catalyst | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) | NaOH may yield higher vitamin E and phytosterol. KOH can produce higher yields of beta-carotene and squalene. | [1] |
| Temperature | 60°C | 80°C | Higher temperatures can improve retinol release but risk degradation and isomerization. Optimal temperature depends on the tissue matrix. | [1][3] |
| Time | 20 minutes | 43 minutes | Longer incubation times may be necessary for complete saponification in complex, lipid-rich samples. | [1][3] |
Table 2: Recovery Rates of Retinoids Using Optimized Extraction
| Analyte | Matrix | Recovery Rate (%) | Coefficient of Variation (CV, %) | Reference |
| Beta-carotene | Serum | 99.7 | Within-day: 6.0, Between-day: 2.7 | [2] |
| Retinol | Serum | 93.7 | Within-day: 7.1, Between-day: 6.4 | [2] |
| Retinyl Palmitate | Serum | 98.3 | N/A | [2] |
| Beta-carotene | Liver | 107.1 | Within-day: 4.7, Between-day: 2.7 | [2] |
| Retinol | Liver | 92.8 | Within-day: 5.1, Between-day: 2.7 | [2] |
| Retinyl Palmitate | Liver | 98.8 | N/A | [2] |
Experimental Protocols
Protocol 1: Saponification and Extraction of 9-cis-Retinol from Adipose Tissue
This protocol is a generalized procedure based on common methodologies and should be optimized for your specific experimental conditions.
Materials:
-
Adipose tissue (~100-200 mg)
-
Ethanol (95%) containing 0.1% BHT
-
Potassium hydroxide (KOH) solution (e.g., 10.5 M)
-
Hexane (HPLC grade)
-
Internal standard solution (e.g., retinyl acetate in ethanol)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Glass homogenization tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator with a water bath (set to <40°C)
Procedure:
-
Homogenization:
-
Under yellow light, accurately weigh the frozen adipose tissue sample in a glass homogenization tube.
-
Add a known amount of internal standard.
-
Add 2 mL of ethanol containing 0.1% BHT.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Saponification:
-
Add 0.2 mL of KOH solution to the homogenate.
-
Vortex thoroughly and incubate in a shaking water bath at 70°C for 30 minutes.[3] (Note: Temperature and time may require optimization).
-
-
Extraction:
-
Cool the sample tube on ice.
-
Add 2 mL of deionized water and 2 mL of hexane.
-
Vortex vigorously for 2 minutes to ensure thorough mixing of the phases.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the upper hexane layer into a clean glass tube.
-
Repeat the hexane extraction on the lower aqueous layer two more times, pooling all hexane extracts.
-
-
Drying and Reconstitution:
-
Add a small amount of anhydrous sodium sulfate to the pooled hexane extract to remove any residual water.
-
Transfer the dried hexane extract to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen in a water bath set to no higher than 40°C.[4]
-
Immediately reconstitute the dried residue in a known, small volume of HPLC mobile phase (e.g., 100-200 µL) for analysis.
-
Visualizations
Caption: Workflow for 9-cis-Retinol Extraction.
Caption: Biosynthesis and Action of 9-cis-Retinoic Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved simultaneous determination method of beta-carotene and retinol with saponification in human serum and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agritrop.cirad.fr [agritrop.cirad.fr]
- 4. aafco.org [aafco.org]
- 5. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis, occurrence, and function of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 9-cis Retinol and all-trans-Retinol for Researchers and Drug Development Professionals
An in-depth guide to the biochemical and physiological distinctions between 9-cis Retinol and all-trans-Retinol, supported by experimental data and methodological insights.
This guide provides a comprehensive comparison of this compound and all-trans-Retinol, two key isomers of vitamin A. Understanding their distinct biochemical properties, signaling pathways, and physiological effects is crucial for researchers, scientists, and professionals involved in drug development. This document summarizes quantitative data, outlines experimental protocols, and visualizes key pathways to facilitate a clear understanding of their comparative biology.
Core Biochemical and Functional Differences
All-trans-retinol is the most common and stable isomer of retinol, serving as the primary transport and storage form of vitamin A in the body.[1][2] Its biological activity is primarily mediated through its conversion to all-trans-retinoic acid (atRA), which regulates gene expression by activating nuclear retinoic acid receptors (RARs).[3][4] In contrast, 9-cis-retinol can be oxidized to 9-cis-retinoic acid (9cRA), a unique retinoid that can bind to and activate both RARs and retinoid X receptors (RXRs).[4][5][6] This ability to engage RXRs, which form heterodimers with other nuclear receptors, gives 9-cis-retinoids a broader range of potential biological activities.[7]
While all-trans-retinol is essential for vision through its conversion to 11-cis-retinal, 9-cis-retinol can also support vision by forming the light-sensitive pigment isorhodopsin.[8][9][10]
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies of 9-cis and all-trans-retinoid isomers.
Table 1: Binding Affinities of Retinoic Acid Isomers to Nuclear Receptors
| Ligand | Receptor Subtype | IC50 (nM) | Notes |
| all-trans-Retinoic Acid (atRA) | RARα, RARβ, RARγ | ~5 | Exhibits similar high affinity for all three RAR subtypes.[11] |
| 9-cis-Retinoic Acid (9cRA) | RARα | 31 | Competes for [3H]t-RA binding.[11] |
| 9-cis-Retinoic Acid (9cRA) | RARβ | 8 | Shows higher affinity for RARβ compared to other RARs.[11] |
| 9-cis-Retinoic Acid (9cRA) | RARγ | 60 | Exhibits lower affinity for RARγ.[11] |
| 9-cis-Retinoic Acid (9cRA) | RXRα | High Affinity | Directly binds and activates RXRα.[5] |
| all-trans-Retinoic Acid (atRA) | RXRα | Little to no binding | Does not directly bind to RXRα with high affinity.[5] |
Table 2: Binding Affinities of Retinol Isomers to Cellular Retinol-Binding Proteins (CRBPs)
| Ligand | Binding Protein | Dissociation Constant (Kd) in nM | Notes |
| all-trans-Retinol | CRBPI | ~3-fold greater affinity than for CRBPII | Data from fluorimetric determinations.[12] |
| 9-cis-Retinol | CRBPI | 11 | |
| 9-cis-Retinol | CRBPII | 68 | CRBPII shows decreasing affinity: all-trans-retinol > 13-cis-retinol > 9-cis-retinol.[12] |
Signaling Pathways
The differential receptor activation by the retinoic acid metabolites of all-trans-Retinol and 9-cis-Retinol leads to distinct downstream signaling cascades and gene regulation.
Caption: Signaling pathways of all-trans-Retinol and 9-cis-Retinol.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of this compound and all-trans-Retinol. Below are outlines of key experimental protocols.
Quantification of Retinoids by High-Performance Liquid Chromatography (HPLC)
This protocol is used for the separation and quantification of retinol isomers and their metabolites in biological samples.
Methodology:
-
Sample Preparation: Homogenize tissue samples or serum in a suitable buffer. To account for extraction losses, add a known amount of an internal standard, such as retinyl acetate.[13] Protect samples from light and oxidation by adding an antioxidant like butylated hydroxytoluene (BHT).[14]
-
Extraction: Perform a liquid-liquid extraction using a solvent system like hexane.[15] Evaporate the organic phase to dryness under a stream of nitrogen or argon.[7]
-
Chromatographic Separation: Re-suspend the dried extract in the mobile phase and inject it into an HPLC system. A C18 reversed-phase column is commonly used for separating retinol, retinal, and retinyl esters.[16][17] An isocratic mobile phase, for instance, a mixture of methanol and a sodium acetate buffer, can be employed.[17] For resolving retinoic acid isomers, a normal-phase silica column with a mobile phase of n-hexane, 2-propanol, and acetic acid can be effective.[18]
-
Detection and Quantification: Use a UV detector set at a wavelength of 325 nm for retinol and 340-350 nm for retinoic acids.[13][17] Generate a standard curve with known concentrations of the retinoid standards to quantify the amounts in the samples.[13]
Nuclear Receptor Binding Assays
This protocol determines the binding affinity of retinoid isomers to RAR and RXR subtypes.
Methodology:
-
Receptor Preparation: Express and purify recombinant RAR and RXR proteins, for example, as bacterial fusion proteins.[19] Alternatively, use nuclear extracts from cells transiently transfected to express the receptor of interest.[11]
-
Competitive Binding Assay: Incubate a constant amount of radiolabeled ligand (e.g., [3H]all-trans-retinoic acid or [3H]9-cis-retinoic acid) with the prepared receptor protein in the presence of increasing concentrations of the unlabeled competitor (all-trans-retinoic acid or 9-cis-retinoic acid).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled ligand from the free ligand using a method like hydroxylapatite precipitation or size-exclusion chromatography.
-
Data Analysis: Measure the radioactivity of the bound fraction using liquid scintillation counting. Plot the percentage of bound radiolabel against the concentration of the unlabeled competitor to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand.
Gene Expression Analysis using RT-qPCR
This protocol measures the induction of target gene expression in response to treatment with different retinoid isomers.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line, such as human neuroblastoma SH-SY5Y cells, in appropriate media.[20] Treat the cells with varying concentrations of all-trans-retinoic acid or 9-cis-retinoic acid for a specified duration.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a standard method like TRIzol reagent or a commercial RNA isolation kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for target genes (e.g., RARβ, CRABP II, CYP26A1), and a fluorescent dye like SYBR Green.[20][21]
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, β-actin). Calculate the fold change in gene expression in the treated samples relative to the untreated controls using the ΔΔCt method.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative study of 9-cis and all-trans-Retinol.
Caption: A typical experimental workflow for comparing retinoid isomers.
Conclusion
The distinction between this compound and all-trans-Retinol lies not only in their isomeric structure but more significantly in their metabolic fates and downstream receptor interactions. While all-trans-Retinol acts as the primary precursor for the RAR-specific ligand atRA, 9-cis-Retinol gives rise to 9cRA, a pan-agonist for both RARs and RXRs. This fundamental difference in signaling capabilities underpins their distinct physiological roles and therapeutic potentials. For researchers and drug developers, a thorough understanding of these differences, supported by robust experimental data, is paramount for the targeted design and application of retinoid-based therapies.
References
- 1. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinol | C20H30O | CID 445354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biological activity of all-trans retinol requires metabolic conversion to all-trans retinoic acid and is mediated through activation of nuclear retinoid receptors in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutational analysis reveals that all-trans-retinoic acid, 9-cis-retinoic acid, and antagonist interact with distinct binding determinants of RARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Retinol - Wikipedia [en.wikipedia.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding of 9-cis-retinoic acid and all-trans-retinoic acid to retinoic acid receptors alpha, beta, and gamma. Retinoic acid receptor gamma binds all-trans-retinoic acid preferentially over 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding affinities of CRBPI and CRBPII for 9-cis-retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.iarc.who.int [publications.iarc.who.int]
- 15. Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells: Dependence on the Specificity of Retinoid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jfda-online.com [jfda-online.com]
- 18. sav.sk [sav.sk]
- 19. All-trans-retinol is a ligand for the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential effects of 9-cis and all-trans retinoic acid on the induction of retinoic acid receptor-beta and cellular retinoic acid-binding protein II in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 9-cis Retinol and 11-cis Retinol in Visual Function
For Immediate Release
This guide provides a detailed comparison of the biological activities of 9-cis retinol and its canonical counterpart, 11-cis retinol, within the vertebrate visual cycle. It is intended for researchers, scientists, and professionals in drug development who are investigating vision restoration therapies and the molecular mechanisms of sight. This document synthesizes experimental data on the formation of visual pigments, their photochemical properties, and the resulting functional outcomes at the cellular level.
Introduction to the Visual Cycle
Vision is initiated when a photon strikes a chromophore, 11-cis-retinal, which is covalently bound to an opsin protein in photoreceptor cells. This event triggers the isomerization of 11-cis-retinal to all-trans-retinal, initiating a G-protein signaling cascade that results in a neural signal.[1] To maintain vision, the all-trans-retinal must be converted back to 11-cis-retinal through a series of enzymatic reactions known as the visual cycle, which primarily occurs in the retinal pigment epithelium (RPE) and Müller glial cells.[2][3] While 11-cis-retinal is the endogenous chromophore for rhodopsin (in rods) and cone opsins, the alternative isomer, 9-cis-retinal, can also bind to opsin to form a functional, light-sensitive pigment known as isorhodopsin.[4][5] This guide evaluates the efficacy of this compound as a substitute for 11-cis retinol in supporting vision.
Quantitative Comparison of Retinoid Isomers
The following tables summarize key quantitative differences in the biological activity of 9-cis and 11-cis retinoids based on published experimental data.
Table 1: Binding Affinities of Retinoid Isomers to Key Visual Cycle Proteins
| Ligand | Protein | Dissociation Constant (Kd) | Significance in Visual Cycle |
| 11-cis-retinal | Opsin | Forms stable covalent Schiff base | Natural chromophore for rhodopsin/cone opsins |
| 9-cis-retinal | Opsin | Forms stable covalent Schiff base | Forms functional isorhodopsin pigment[5] |
| 11-cis-retinal | CRALBP | < 20 nM[6] | High affinity ensures efficient transport and delivery to opsin. |
| 9-cis-retinal | CRALBP | ~50-51 nM[6][7] | Lower affinity compared to 11-cis-retinal, suggesting less efficient chaperoning. |
| 11-cis-retinol | CRALBP | ~50-53 nM[6][7] | Efficient binding for transport and processing. |
CRALBP: Cellular Retinaldehyde-Binding Protein
Table 2: Comparison of Rhodopsin and Isorhodopsin Properties
| Parameter | Rhodopsin (from 11-cis-retinal) | Isorhodopsin (from 9-cis-retinal) | Implication for Visual Function |
| Regeneration Rate | Second-order rate constant: ~1000 M⁻¹s⁻¹[8] | Second-order rate constant: ~900 M⁻¹s⁻¹[8] | Regeneration rates are comparable in isolated rod outer segments. |
| Regeneration Time Constant (Rods) | ~400 seconds[9][10] | Data not available, but functional recovery is observed. | Slower regeneration in rods compared to cones is a hallmark of the canonical cycle. |
| Regeneration Time Constant (Cones) | ~100 seconds[9][10] | Functional recovery observed with this compound administration.[3] | Cones regenerate faster and can utilize cis-retinol supplied by Müller cells. |
| Photoisomerization Quantum Yield (Φ) | ~0.65[11] | ~0.25[12] | Isorhodopsin is significantly less photosensitive, requiring more light to activate. |
| Fluorescence Quantum Yield | ~1.2 x 10⁻⁵[13] | ~2.4 x 10⁻⁵[14] | Isorhodopsin's slightly higher fluorescence indicates a less efficient isomerization process. |
| Absorption Maximum (λmax) | ~498 nm (Bovine)[4] | ~485 nm (Bovine, slightly blue-shifted)[12] | A minor shift in spectral sensitivity. |
Signaling Pathways and Experimental Workflows
Visualizations of the key biological pathways and experimental procedures are provided below using the DOT language for clarity and reproducibility.
The Retinoid Visual Cycle
The canonical visual cycle relies on the enzymatic conversion of all-trans-retinol to 11-cis-retinal in the RPE. A secondary, cone-specific pathway involving Müller cells also produces 11-cis-retinol.[3] 9-cis-retinol, typically supplied exogenously, can be oxidized to 9-cis-retinal and enter the cycle, primarily in cones, to form isorhodopsin.
Experimental Workflow for Comparison
To compare the efficacy of 9-cis and 11-cis retinoids, a typical experimental workflow involves administering the compounds to an animal model (often one with a disrupted visual cycle, like Rpe65 knockout mice) and then measuring functional and biochemical outcomes.
Experimental Protocols
Rhodopsin/Isorhodopsin Regeneration Assay
This protocol is used to measure the rate of visual pigment regeneration in vitro using bleached rod outer segment (ROS) preparations.
Objective: To determine the second-order rate constant for the binding of 9-cis-retinal or 11-cis-retinal to opsin.
Methodology:
-
Preparation of ROS: Isolate bovine retinas under dim red light and prepare a suspension of rod outer segments (ROS) through sucrose gradient centrifugation.
-
Bleaching: Expose the ROS suspension to intense white light (e.g., >500 nm) for a set duration (e.g., 5-10 minutes) to bleach >95% of the rhodopsin to opsin and all-trans-retinal. The completion of bleaching can be monitored by the disappearance of the characteristic 500 nm absorbance peak.
-
Regeneration Reaction:
-
Transfer the bleached ROS suspension to a temperature-controlled cuvette in a UV-Visible spectrophotometer.
-
Add an excess of either 11-cis-retinal or 9-cis-retinal (e.g., final concentration of 10-20 µM) to initiate regeneration.
-
Immediately begin recording the absorbance spectrum, focusing on the change in absorbance at the λmax of the pigment (approx. 500 nm for rhodopsin, 485 nm for isorhodopsin).
-
-
Data Analysis:
-
Monitor the increase in absorbance over time until a plateau is reached.
-
The reaction follows pseudo-first-order kinetics due to the excess of retinal. Fit the absorbance data to a single exponential function to determine the observed rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated using the equation: k₂ = k_obs / [retinal].[8]
-
Electroretinography (ERG) for Functional Assessment
ERG is a non-invasive electrophysiological test that measures the mass electrical response of the retina to a light stimulus. It is used to assess the functional recovery of photoreceptors and downstream neurons following retinoid administration.
Objective: To measure the recovery of rod and cone function in an animal model after treatment with 9-cis or 11-cis retinoids.
Methodology:
-
Animal Preparation:
-
Dark-adapt the animal (e.g., mouse) for a minimum of 12 hours (overnight) to maximize the concentration of available visual pigment.
-
Anesthetize the animal and apply a topical mydriatic to dilate the pupils. Place a corneal electrode on the eye.
-
-
Baseline Recording (Scotopic ERG for Rod Function):
-
In complete darkness, present single flashes of white light of increasing intensity.
-
Record the resulting waveforms. The primary components are the a-wave (originating from photoreceptors) and the b-wave (originating from bipolar cells). Measure the amplitude and implicit time of these waves.
-
-
Photobleaching: Expose the eye to a bright, steady light for a defined period (e.g., 3 minutes at 500 cd·m⁻²) to bleach a significant percentage (~75-90%) of the visual pigment.[15][16]
-
Functional Recovery (Dark Adaptation):
-
Return the animal to darkness and record ERG responses to a fixed-intensity flash at regular intervals (e.g., every 5-10 minutes) for up to 60-90 minutes.
-
Plot the recovery of the a-wave and b-wave amplitudes over time.
-
-
Photopic ERG (Cone Function): After scotopic testing, light-adapt the animal to a background light that saturates rod responses. Record responses to flashes superimposed on this background to isolate cone function.
-
Data Analysis: Compare the rate and extent of a-wave and b-wave amplitude recovery between treatment groups (vehicle, 9-cis-retinoid, 11-cis-retinoid). A faster recovery indicates more efficient pigment regeneration and functional restoration.[15][17]
Discussion and Conclusion
The experimental data demonstrate that 9-cis-retinol is a biologically active retinoid capable of supporting vision. Its corresponding aldehyde, 9-cis-retinal, binds to opsin at a rate comparable to the native 11-cis-retinal, forming the functional photopigment isorhodopsin.[8] This makes 9-cis-retinoids a viable candidate for chromophore replacement therapies, particularly in diseases where the RPE-based visual cycle is impaired, such as Leber congenital amaurosis (LCA) caused by mutations in RPE65.[17][18]
However, there are critical differences in performance. The most significant is the lower quantum yield of isorhodopsin (~0.25) compared to rhodopsin (~0.65), indicating that isorhodopsin is less than half as efficient at converting a photon into an isomerization event.[12] This intrinsic inefficiency means that higher light intensities are required to achieve the same level of photoreceptor activation.
Furthermore, the natural visual cycle exhibits a strong preference for the 11-cis isomer, exemplified by the higher binding affinity of CRALBP for 11-cis-retinal.[6] This selectivity ensures the efficient production and transport of the most photosensitive chromophore. While cones appear capable of utilizing exogenously supplied 9-cis-retinol, this pathway may not fully compensate for the efficiency of the canonical 11-cis cycle.[3]
References
- 1. Retinol - Wikipedia [en.wikipedia.org]
- 2. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The retina visual cycle is driven by cis retinol oxidation in the outer segments of cones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why 11-cis-Retinal? Why Not 7-cis, 9-cis or 13-cis-Retinal in the Eye? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Cellular Retinaldehyde-Binding Protein Has Secondary Thermal 9-cis-Retinal Isomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regeneration of rhodopsin and isorhodopsin in rod outer segment preparations: absence of effect of solvent parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shedding new light on the generation of the visual chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Isorhodopsin: An Undervalued Visual Pigment Analog [mdpi.com]
- 13. Fluorescence quantum yield of visual pigments: evidence for subpicosecond isomerization rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of 9-cis-retinyl acetate therapy in Rpe65-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of 9-cis Retinol and 9-cis-Retinoic Acid on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular mechanisms and differential effects of 9-cis Retinol and its active metabolite, 9-cis-retinoic acid, on gene expression. The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction
Vitamin A and its derivatives, collectively known as retinoids, are crucial regulators of various biological processes, including cell growth, differentiation, and apoptosis.[1] Their effects are primarily mediated by nuclear receptors that modulate gene expression.[2] Two key molecules in the retinoid signaling pathway are this compound and 9-cis-retinoic acid. While structurally similar, their mechanisms of action and ultimate impact on gene expression differ significantly due to a critical metabolic conversion step. This guide will dissect these differences, providing a clear understanding for researchers in drug development and molecular biology.
Signaling Pathways and Mechanism of Action
The biological activity of retinoids is mediated through two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2][3] These receptors form heterodimers (RAR/RXR) or homodimers (RXR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) or retinoid X response elements (RXREs) in the promoter regions of target genes, thereby regulating their transcription.[2]
9-cis-Retinoic Acid is a potent signaling molecule that can directly bind to and activate both RAR and RXR subtypes.[3][4] This dual agonism allows it to influence a broad spectrum of genes regulated by both RAR/RXR heterodimers and RXR homodimers.
This compound , on the other hand, is a precursor molecule and is not a direct ligand for either RAR or RXR. It must first be metabolized within the cell to its active form, 9-cis-retinoic acid.[5] This two-step enzymatic conversion is a key determinant of its biological activity. The efficiency of this conversion can vary between different cell types and tissues, leading to a potentially less potent or delayed effect on gene expression compared to direct administration of 9-cis-retinoic acid.
Quantitative Comparison of Gene Expression Changes
Direct comparative studies on the global gene expression profiles induced by this compound versus 9-cis-retinoic acid are limited in the current scientific literature. The data available primarily focuses on the effects of 9-cis-retinoic acid, often in comparison to all-trans-retinoic acid. The effects of this compound on gene expression are inferred to be qualitatively similar but quantitatively less potent than 9-cis-retinoic acid, depending on the metabolic conversion rate within the target cells.
The following tables summarize the observed effects of 9-cis-retinoic acid on the expression of key target genes in different cell lines.
Table 1: Effects of 9-cis-Retinoic Acid on Gene Expression in Human Breast Cancer Cells (MCF-7)
| Gene Target | Direction of Regulation | Fold Change/Effect | Reference |
| Estrogen Receptor α (ERα) | Down-regulation | Significant decrease in mRNA and protein levels | [6] |
| Progesterone Receptor (PR) | Down-regulation | Decrease in mRNA expression | [6] |
| pS2 | Down-regulation | Decrease in mRNA expression | [6] |
| Retinoic Acid Receptor γ (RARγ) | Up-regulation | Increase in mRNA levels | [6] |
| Retinoid X Receptor α (RXRα) | Down-regulation | Decrease in mRNA levels | [6] |
Table 2: Effects of 9-cis-Retinoic Acid on Gene Expression in Human Neuroblastoma Cells (SH-SY5Y)
| Gene Target | Direction of Regulation | Fold Change/Effect | Reference |
| Retinoic Acid Receptor β (RARβ) | Up-regulation | Dose-dependent increase in mRNA levels. 10-fold higher concentration of 9-cis-RA needed for comparable induction to all-trans-RA at low concentrations. At high concentrations, 9-cis-RA gives greater induction. | [7] |
| Cellular Retinoic Acid-Binding Protein II (CRABP II) | Up-regulation | Dose-dependent increase in mRNA levels. Similar dose-response to RARβ. | [7] |
| N-myc | Down-regulation | Reduction of mRNA expression | [1] |
| Retinoic Acid Receptor α (RARα) | Up-regulation | Significant enhancement of mRNA levels | [1] |
Table 3: Effects of 9-cis-Retinoic Acid on Gene Expression in Other Cell Types
| Cell Type | Gene Target | Direction of Regulation | Fold Change/Effect | Reference |
| T-cell hybridomas | Fas Ligand (FasL) | Down-regulation | Inhibition of activation-induced FasL mRNA expression | [8] |
| Rat Hepatoma Cells (McA-RH 8994) | α-fetoprotein (AFP) | Up-regulation | 5-fold increase in mRNA at 10-7 M | [9] |
| Human Embryonal Carcinoma Cells | CD95 Ligand | Down-regulation | Decrease in expression after prolonged treatment | [10] |
| Sertoli Cells | Pro-inflammatory factors (IFN-γ, TNFR1, IL-1α, IL-6) | Up-regulation | Increased mRNA and protein expression | [11] |
| Sertoli Cells | Immunosuppressive genes | Down-regulation | Decreased expression | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the effects of retinoids on gene expression.
Cell Culture and Retinoid Treatment
-
Cell Lines: MCF-7 (human breast adenocarcinoma), SH-SY5Y (human neuroblastoma), T-cell hybridomas, McA-RH 8994 (rat hepatoma).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Retinoid Preparation: this compound and 9-cis-retinoic acid are typically dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol to create stock solutions. All handling of retinoids should be performed under subdued light to prevent photo-isomerization.
-
Treatment: For experiments, cells are seeded at a specific density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of the retinoid or vehicle control (e.g., DMSO). Treatment duration can range from a few hours to several days depending on the experimental endpoint.
RNA Isolation and Gene Expression Analysis (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from cultured cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using spectrophotometry (e.g., NanoDrop) and/or capillary electrophoresis (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from a defined amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
Reaction Mixture: A typical qPCR reaction mixture includes cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan-based qPCR master mix.
-
Thermocycling Conditions: The qPCR is performed in a real-time PCR detection system with a standard thermal cycling protocol: an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).
-
Data Analysis: The relative expression of the target gene is calculated using the comparative CT (ΔΔCT) method, normalized to the expression of the reference gene.
-
Conclusion and Future Directions
The differential effects of this compound and 9-cis-retinoic acid on gene expression are primarily dictated by the metabolic conversion of the former to the latter. 9-cis-retinoic acid is a direct and potent activator of both RAR and RXR, leading to robust changes in the transcription of a wide array of target genes. The effects of this compound are contingent on its intracellular conversion and are therefore expected to be less direct and potentially less potent.
The provided data underscores the importance of considering the metabolic fate of retinoids when designing experiments and interpreting results. For researchers in drug development, the choice between using a pro-drug like this compound or the active compound 9-cis-retinoic acid will depend on the desired pharmacokinetic and pharmacodynamic profile.
Future research employing global transcriptomic analyses, such as RNA-sequencing, to directly compare the gene expression profiles induced by this compound and 9-cis-retinoic acid in various cell types would be invaluable. Such studies would provide a more comprehensive understanding of their differential effects and help to elucidate the precise role of metabolic regulation in retinoid signaling.
References
- 1. Enhanced potency of 9-cis versus all-trans-retinoic acid to induce the differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 3. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9-Cis retinoic acid inhibits growth of breast cancer cells and down-regulates estrogen receptor RNA and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of 9-cis and all-trans retinoic acid on the induction of retinoic acid receptor-beta and cellular retinoic acid-binding protein II in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 9-cis retinoic acid inhibition of activation-induced apoptosis is mediated via regulation of fas ligand and requires retinoic acid receptor and retinoid X receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 9-cis-Retinoic acid represses transcription of the gonadotropin-releasing hormone (GnRH) gene via proximal promoter region that is distinct from all-trans-retinoic acid response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of CD95 (Apo-1/Fas) ligand and receptor expression in human embryonal carcinoma cells by interferon gamma and all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 9-cis-retinoic acid signaling in Sertoli cells regulates their immunomodulatory function to control lymphocyte physiology and Treg differentiation - PMC [pmc.ncbi.nlm.nih.gov]
9-cis-Retinol: A Potential Biomarker in Disease Unveiled
For Immediate Release
A growing body of evidence suggests that 9-cis-retinol and its active metabolite, 9-cis-retinoic acid (9cRA), may serve as valuable biomarkers in the landscape of disease diagnostics and prognostics. This guide provides a comprehensive comparison of 9-cis-retinol/9cRA with established biomarkers in the context of cardiovascular disease, liver fibrosis, and cancer, offering researchers, scientists, and drug development professionals a critical overview of its potential utility. While direct head-to-head comparative studies are still emerging, the existing data warrants a closer examination of this retinoid's role in clinical settings.
The 9-cis-Retinol Signaling Pathway: A Brief Overview
9-cis-retinol is a naturally occurring isomer of vitamin A. Its biological activity is primarily mediated through its conversion to 9-cis-retinoic acid. 9cRA is a unique retinoid as it can bind to and activate both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This dual agonism allows it to influence a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis, making it a molecule of significant interest in various pathological conditions.
Figure 1: Simplified signaling pathway of 9-cis-retinol.
9-cis-Retinoic Acid in Early Ventricular Fibrillation Post-Myocardial Infarction
A recent metabolomics study has identified 9cRA as a potential novel biomarker for predicting early-onset ventricular fibrillation (VF) following ST-segment elevation myocardial infarction (STEMI).[1] This is a critical unmet need, as early identification of patients at high risk for this fatal arrhythmia could enable targeted therapeutic interventions.
Performance Data
| Biomarker Panel | Disease/Condition | Patient Cohort | AUC | 95% Confidence Interval |
| 9cRA + Dehydrophytosphingosine | Early-onset VF after STEMI | 42 STEMI patients (21 VF, 21 non-VF) | 0.884 | 0.714–1.000 |
Table 1: Performance of a 9cRA-containing biomarker panel in predicting early-onset ventricular fibrillation after STEMI.[1]
Comparison with Standard of Care: Troponin
Currently, high-sensitivity cardiac troponins (cTnT and cTnI) are the gold-standard biomarkers for diagnosing myocardial infarction. They are highly sensitive and specific for myocardial injury. However, their primary role is diagnostic of necrosis, not prognostic for arrhythmic events.
| Biomarker | Primary Clinical Use | Strengths | Limitations |
| Troponin (cTnT, cTnI) | Diagnosis of myocardial infarction | High sensitivity and specificity for myocardial injury. | Not a direct predictor of arrhythmia risk. |
| 9-cis-Retinoic Acid | Potential prediction of early VF post-STEMI | Addresses a specific, high-risk complication. | Requires further validation in larger cohorts; not a marker of myocardial injury itself. |
Table 2: Comparison of 9-cis-Retinoic Acid and Troponin as cardiac biomarkers.
While troponins confirm a heart attack has occurred, 9cRA may help identify a subset of those patients who are at the highest risk of a life-threatening arrhythmia in the immediate aftermath. This suggests a potentially complementary role for 9cRA alongside troponin in the management of STEMI patients.
Retinoids in the Assessment of Liver Fibrosis
Chronic liver diseases can lead to the development of liver fibrosis, the excessive accumulation of extracellular matrix proteins, which can progress to cirrhosis and liver failure. Non-invasive biomarkers for assessing fibrosis severity are crucial for patient management. Recent studies have explored the link between retinoid levels and liver fibrosis.
Observational Data
Studies have shown a significant negative correlation between serum retinoic acid levels and the NAFLD Fibrosis Score (NFS), a widely used non-invasive tool to estimate fibrosis in patients with non-alcoholic fatty liver disease (NAFLD).[2] Another study found a negative association between serum retinol levels and liver fibrosis as determined by transient elastography (FibroScan).[3][4]
| Study Finding | Correlation | Implication |
| Serum retinoic acid vs. NAFLD Fibrosis Score | Significant Negative Correlation | Lower retinoic acid levels are associated with a higher likelihood of significant fibrosis.[2] |
| Serum retinol vs. Liver Fibrosis (by transient elastography) | Significant Negative Association | Lower retinol levels are associated with the presence of liver fibrosis.[3][4] |
Table 3: Association of serum retinoids with liver fibrosis.
Comparison with Established Non-Invasive Markers
The NAFLD Fibrosis Score and FibroScan are established methods for non-invasively assessing liver fibrosis. While a direct comparison of the diagnostic accuracy of 9-cis-retinol/retinoic acid with these methods is not yet available, we can compare their reported performance.
| Biomarker/Test | Methodology | Reported AUC for Advanced Fibrosis (F3-F4) |
| NAFLD Fibrosis Score | Calculation based on age, BMI, platelet count, albumin, and AST/ALT ratio. | 0.74 - 0.84[5][6] |
| FibroScan (Transient Elastography) | Measurement of liver stiffness. | 0.89 - 0.94[5] |
| Serum Retinoic Acid | ELISA or LC-MS/MS. | Data on diagnostic accuracy (AUC) is not yet available. |
Table 4: Comparison of serum retinoic acid with established non-invasive markers for liver fibrosis.
The data suggests that decreased retinoid levels are associated with more advanced liver fibrosis. While promising, further studies are needed to establish the diagnostic accuracy of 9-cis-retinol or 9cRA as a standalone or panel biomarker for liver fibrosis and to compare it directly with existing non-invasive tests.
9-cis-Retinoic Acid in Cancer: A Therapeutic Agent with Biomarker Potential
The role of 9-cis-retinoic acid in cancer has been more extensively studied in the context of therapy rather than as a biomarker.[7][8] Its ability to induce cell differentiation and apoptosis has made it an attractive candidate for cancer treatment.[7][9]
Preclinical and Early Clinical Findings
-
In vitro studies: 9cRA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and neuroblastoma.[10]
-
Animal models: In vivo studies have demonstrated the potential of 9cRA to prevent or regress tumors.[10]
-
Clinical trials: Phase I studies have been conducted to evaluate the safety and pharmacokinetics of 9cRA in patients with advanced solid tumors.[11][12]
While these studies highlight the biological activity of 9cRA in cancer, they do not validate its use as a diagnostic or prognostic biomarker. There is a lack of data comparing its performance to established cancer biomarkers such as PSA for prostate cancer or CA-125 for ovarian cancer. Future research could explore whether baseline levels of 9-cis-retinol or 9cRA, or changes in their levels during treatment, could predict therapeutic response or patient outcomes.
Experimental Protocols
Measurement of 9-cis-Retinoic Acid in Human Plasma by LC-MS/MS
This section provides a detailed methodology for the quantification of 9cRA in plasma, a crucial step in its validation as a biomarker.
Figure 2: General workflow for LC-MS/MS analysis of 9-cis-retinoic acid.
1. Sample Preparation:
-
Materials: Human plasma, internal standard (e.g., 13-cis-retinoic acid-d5), ammonium acetate buffer, extraction solvent (e.g., a mixture of ethyl acetate, n-hexane, and isopropanol).
-
Procedure:
-
Aliquot 100 µL of human plasma into a clean tube.
-
Add a known amount of the internal standard working solution.
-
Add ammonium acetate buffer and vortex to mix.
-
Add the extraction solvent, and shake for a specified time (e.g., 15 minutes).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for injection into the LC-MS/MS system.
-
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., acetonitrile and/or methanol with additives like formic acid or ammonium acetate) is employed to separate 9cRA from other isomers and matrix components.
-
Flow Rate and Temperature: These are optimized to achieve good peak shape and resolution.
-
-
Mass Spectrometry Conditions:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for 9cRA and the internal standard.
-
3. Quantification:
-
A calibration curve is generated using standards of known 9cRA concentrations.
-
The concentration of 9cRA in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion and Future Directions
9-cis-retinol and its metabolite, 9-cis-retinoic acid, represent a promising new frontier in the search for novel disease biomarkers. The initial evidence for its utility in predicting early ventricular fibrillation after STEMI is particularly compelling and warrants further investigation in larger, prospective studies. Its association with liver fibrosis also suggests a potential role in the non-invasive assessment of this prevalent condition. While its application as a cancer biomarker is less developed, the profound effects of retinoids on cancer cell biology suggest that this is a fertile area for future research.
For researchers, scientists, and drug development professionals, the validation of 9-cis-retinol as a biomarker will require rigorous, direct comparative studies against the current standards of care. The development of standardized, high-throughput analytical methods will also be crucial for its translation into clinical practice. The information presented in this guide serves as a foundational resource to stimulate and inform these future research endeavors.
References
- 1. Human Plasma Metabolomics Identify 9-cis-retinoic Acid and Dehydrophytosphingosine Levels as Novel biomarkers for Early Ventricular Fibrillation after ST-elevated Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Association of nonalcoholic fatty liver disease and liver fibrosis detected by transient elastography with serum retinol in American adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of nonalcoholic fatty liver disease and liver fibrosis detected by transient elastography with serum retinol in American adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noninvasive tests for liver fibrosis in 2024: are there different scales for different diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accuracy of Noninvasive Scoring Systems in Assessing Liver Fibrosis in Patients with Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy of 9-cis retinoic acid in experimental models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinoic Acids in the Treatment of Most Lethal Solid Cancers [mdpi.com]
- 9. Cis-retinol dehydrogenase: 9-cis-retinol metabolism and its effect on proliferation of human MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. Phase I study of 9-cis-retinoic acid (ALRT1057 capsules) in adults with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I trial of 9-cis retinoic acid in adults with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Retinoid Binding Protein Cross-Reactivity with 9-cis-Retinol
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between retinoid isomers and their binding proteins is critical for elucidating cellular signaling pathways and developing targeted therapeutics. This guide provides an objective comparison of the binding affinities of various retinoid binding proteins for 9-cis-retinol, supported by experimental data and detailed protocols.
The biological activities of retinoids, a class of compounds derived from vitamin A, are mediated by a sophisticated network of binding proteins and nuclear receptors. While all-trans-retinol is the most common isomer, 9-cis-retinol and its metabolite, 9-cis-retinoic acid, play unique roles in cellular processes. This guide focuses on the cross-reactivity of key retinoid binding proteins with 9-cis-retinol, offering a comparative look at their binding affinities and the implications for retinoid signaling.
Cellular Retinol-Binding Proteins (CRBPs): Gatekeepers of Intracellular Retinoid Homeostasis
Cellular retinol-binding proteins are crucial for the intracellular transport and metabolism of retinol. They act as chaperones, solubilizing retinoids and presenting them to enzymes for conversion into active forms or for storage.[1] The two major types, CRBPI and CRBPII, exhibit distinct binding affinities for various retinol isomers.
Comparative Binding Affinities of CRBPI and CRBPII
Studies utilizing fluorescence spectroscopy have quantified the apparent dissociation constants (K'd) of CRBPI and CRBPII for 9-cis-retinol and its derivatives, as well as for the more prevalent all-trans and 13-cis isomers. These findings are summarized in the table below.
| Retinoid Isomer | Retinoid Binding Protein | Apparent Dissociation Constant (K'd) (nM) |
| 9-cis-Retinol | CRBPI | 11 [1][2][3][4] |
| CRBPII | 68 [1][2][3][4] | |
| 9-cis-Retinal | CRBPI | 8 [1][2][3][4] |
| CRBPII | 5 [1][2][3][4] | |
| all-trans-Retinol | CRBPI | ~15 [3] |
| CRBPII | ~10 [1] | |
| 13-cis-Retinol | CRBPI | Data not consistently reported in this format |
| CRBPII | Data not consistently reported in this format |
Key Observations:
-
CRBPI demonstrates a significantly higher affinity for 9-cis-retinol (K'd of 11 nM) compared to CRBPII (K'd of 68 nM), indicating a roughly 6-fold stronger interaction.[1]
-
Both CRBPI and CRBPII bind 9-cis-retinal with high affinity.[1][2][3][4]
-
Notably, neither CRBPI nor CRBPII shows significant binding to 9-cis-retinoic acid.[1][2][3][4]
-
The affinity of CRBPI for 9-cis-retinol is comparable to its affinity for all-trans-retinol.
The differential binding affinities of CRBPI and CRBPII for 9-cis-retinol suggest distinct roles in chaperoning this isomer for downstream metabolic processes, potentially influencing the biosynthesis of 9-cis-retinoic acid.[1][2]
Downstream Effectors: The Retinoid X Receptor (RXR)
9-cis-retinoic acid, a metabolite of 9-cis-retinol, is a high-affinity ligand for the Retinoid X Receptor (RXR), a type of nuclear receptor that plays a pivotal role in regulating gene expression.[5][6][7][8] RXRs can form homodimers or heterodimerize with other nuclear receptors, such as the Retinoic Acid Receptor (RAR), to control a wide array of physiological processes.[5][6] The activation of RXR by 9-cis-retinoic acid induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators, ultimately initiating the transcription of target genes.[5][9]
Other Retinoid Binding Proteins and Their Interaction with 9-cis Isomers
Beyond CRBPs and RXRs, other proteins are involved in the intricate web of retinoid transport and metabolism, each with specific ligand preferences.
-
Interphotoreceptor Retinoid-Binding Protein (IRBP): This large glycoprotein is essential for the visual cycle, transporting retinoids between the photoreceptors and the retinal pigment epithelium.[10][11] While its primary ligands are all-trans-retinol and 11-cis-retinal, its role in the transport of other isomers is an area of ongoing research.[10][12]
-
Cellular Retinaldehyde-Binding Protein (CRALBP): CRALBP plays a crucial role in the visual cycle by binding 11-cis-retinoids.[13] It exhibits a high degree of stereospecificity, with a notable affinity for 11-cis-retinal and 9-cis-retinal, while showing no binding to 13-cis-retinal or all-trans-retinal.[13]
-
Retinal G Protein-Coupled Receptor (RGR): This opsin homolog, found in the retinal pigment epithelium and Müller cells, preferentially binds all-trans-retinal.[14][15] Upon light exposure, it can isomerize the bound all-trans-retinal to 11-cis-retinal, suggesting a role as a photoisomerase.[14][15] The absence of RGR can lead to the formation of 9-cis and 13-cis-retinoid isomers.[16][17]
Experimental Protocols: Determining Binding Affinities
The quantitative data presented in this guide were primarily obtained through fluorescence spectroscopy. This technique leverages the intrinsic fluorescence of tryptophan residues within the binding proteins.
Fluorescence Spectroscopy for Measuring Retinoid Binding
Principle: The binding of a retinoid ligand to a binding protein often leads to a quenching of the protein's intrinsic tryptophan fluorescence. This change in fluorescence intensity can be measured and used to calculate the apparent dissociation constant (K'd), a measure of binding affinity.
Detailed Methodology:
-
Protein Preparation: Recombinant CRBPI and CRBPII are expressed and purified to homogeneity. The concentration of the apo-protein (unbound) is determined spectrophotometrically.
-
Ligand Preparation: Stock solutions of 9-cis-retinol, 9-cis-retinal, and other retinoid isomers are prepared in an appropriate solvent (e.g., ethanol) and their concentrations are determined by UV-visible spectrophotometry using their known extinction coefficients.
-
Fluorescence Titration:
-
A solution of the apo-binding protein in a suitable buffer (e.g., phosphate buffer, pH 7.2) is placed in a quartz cuvette.
-
The intrinsic tryptophan fluorescence is excited at approximately 280 nm, and the emission spectrum is recorded (typically with a maximum around 330-350 nm).
-
Small aliquots of the retinoid ligand stock solution are incrementally added to the protein solution.
-
After each addition and a brief incubation period to allow for binding equilibrium, the fluorescence emission spectrum is recorded.
-
-
Data Analysis:
-
The decrease in fluorescence intensity at the emission maximum is plotted against the total concentration of the added retinoid.
-
The resulting binding curve is then fitted to a non-linear regression model, such as a one-site binding equation, to determine the apparent dissociation constant (K'd).
-
Conclusion
The cross-reactivity of retinoid binding proteins with 9-cis-retinol is a critical factor in the intricate regulation of retinoid signaling. The high affinity of CRBPI for 9-cis-retinol suggests a specialized role in its intracellular trafficking, potentially directing it towards the synthesis of 9-cis-retinoic acid, the potent activator of the RXR nuclear receptor. In contrast, other binding proteins like CRALBP and RGR exhibit a higher degree of specificity for other isomers, highlighting the precise control mechanisms within the visual cycle. A thorough understanding of these differential binding affinities, as determined by robust experimental methods, is paramount for the development of novel therapeutic strategies targeting the complex network of retinoid-mediated pathways.
References
- 1. Binding affinities of CRBPI and CRBPII for 9-cis-retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding affinities of CRBPI and CRBPII for 9-cis-retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 6. Homodimer formation of retinoid X receptor induced by 9-cis retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of ligand in retinoid signaling. 9-cis-retinoic acid modulates the oligomeric state of the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interphotoreceptor Retinol-Binding Protein Ameliorates Diabetes-Induced Retinal Dysfunction and Neurodegeneration Through Rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interphotoreceptor Retinoid-Binding Protein (IRBP) in Retinal Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interphotoreceptor Retinoid Binding Protein; Myths and Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Cellular Retinaldehyde-Binding Protein Has Secondary Thermal 9-cis-Retinal Isomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retinal G protein coupled receptor - Wikipedia [en.wikipedia.org]
- 15. WikiGenes - RGR - retinal G protein coupled receptor [wikigenes.org]
- 16. Evaluation of the role of the retinal G protein-coupled receptor (RGR) in the vertebrate retina in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the role of the retinal G protein-coupled receptor (RGR) in the vertebrate retina in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 9-cis Retinol Metabolism in HepG2, HSC-T6, and MCF7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cellular 9-cis Retinol Processing
This guide provides a comparative overview of the metabolic fate of this compound in three distinct and widely studied human cell lines: the hepatoma cell line HepG2, the hepatic stellate cell line HSC-T6, and the breast cancer cell line MCF7. Understanding the differential metabolism of this compound in these cell lines is crucial for research into its physiological roles and its potential as a therapeutic agent, particularly in the contexts of liver function and cancer biology. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Quantitative Data Summary
The metabolism of this compound varies significantly across different cell types, influencing its intracellular concentration and the profile of its biologically active metabolites. The following table summarizes key quantitative and qualitative findings on the uptake and metabolic conversion of this compound in HepG2, HSC-T6, and MCF7 cells.
| Parameter | HepG2 (Hepatoma) | HSC-T6 (Hepatic Stellate Cells) | MCF7 (Breast Cancer, cRDH-transduced) |
| Uptake of this compound | Accumulates this compound but shows preferential uptake for all-trans-retinol when both are present.[1][2] | Accumulates this compound with no preferential uptake between all-trans and 9-cis isomers.[1][2] | Approximately 75% of extracellular 9-cis-retinol is taken up and metabolized within 24 hours.[3] |
| Esterification | Esterification of this compound occurs, likely mediated by acyl-CoA:retinol acyltransferase (ARAT) and lecithin:retinol acyltransferase (LRAT).[1][2] | Esterification of this compound occurs, likely mediated by ARAT and LRAT.[1][2] | Data not available. |
| Oxidation to 9-cis-Retinal | Can convert 9-cis-retinol to 9-cis-retinal.[1][2] | Data not available. | Rapid oxidation to 9-cis-retinal is observed.[3] |
| Formation of 9-cis-Retinoic Acid | Synthesis of 9-cis-retinoic acid is strongly inhibited at high concentrations of 9-cis-retinol.[1][2] | Data not available. | 9-cis-retinoic acid was not formed.[3] |
| Other Metabolic Pathways | Cell homogenates can convert all-trans-retinol to 9-cis-retinal, suggesting a potential pathway for 9-cis-retinol synthesis.[1][2] | Can hydrolyze 9-cis-retinyl esters via retinyl ester hydrolase(s).[1][2] | At least one novel metabolite from 9-cis-retinol and 9-cis-retinal has been detected.[3] |
Signaling and Metabolic Pathways
The intracellular metabolism of this compound is a critical determinant of its biological activity. The following diagram illustrates the key metabolic pathways of this compound as described in the studied cell lines.
Experimental Workflow
The study of this compound metabolism in cell culture typically follows a standardized workflow, from cell preparation to the analysis of metabolites. The diagram below outlines a general experimental procedure.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of this compound metabolism. These should be adapted based on specific laboratory conditions and research questions.
Cell Culture and Treatment with this compound
a) HepG2 Cell Culture:
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA and subcultured at a ratio of 1:3 to 1:6.
-
Treatment: For metabolic studies, cells are seeded in appropriate culture vessels and allowed to attach. The medium is then replaced with fresh medium containing this compound at the desired concentration (e.g., 1 µM). A vehicle control (e.g., ethanol or DMSO) is run in parallel.
b) HSC-T6 Cell Culture:
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Similar to HepG2 cells, HSC-T6 cells are treated with this compound in fresh medium after reaching a suitable confluency.
c) MCF7 Cell Culture:
-
Media: Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% FBS, 1% L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments, MCF7 cells are treated with this compound dissolved in an appropriate solvent.
Extraction of Retinoids from Cells
-
Harvesting: After the desired incubation period with this compound, the culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Cells are scraped into a solvent mixture, typically containing ethanol and hexane, to lyse the cells and extract the retinoids. An internal standard (e.g., retinyl acetate) may be added to correct for extraction efficiency.
-
Phase Separation: The mixture is vortexed and centrifuged to separate the organic (hexane) and aqueous phases. The upper organic phase containing the retinoids is collected.
-
Drying and Reconstitution: The collected organic solvent is evaporated under a stream of nitrogen, and the dried residue is reconstituted in a suitable solvent (e.g., mobile phase) for HPLC analysis.
HPLC Analysis of this compound and its Metabolites
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV-Vis or diode-array detector is used.
-
Column: A C18 reverse-phase column is commonly employed for the separation of retinoids.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water containing a small percentage of an acid (e.g., acetic acid or formic acid) to improve peak shape.
-
Detection: Retinol and its metabolites are detected by their characteristic UV absorbance. For example, retinol and its esters are typically monitored at 325 nm, while retinal isomers are detected at around 365 nm, and retinoic acid isomers at approximately 350 nm.
-
Quantification: The concentration of each retinoid is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of pure standards. The results are normalized to the cell number or total protein content.
References
A Researcher's Guide to Validating the Purity of Synthesized 9-cis-Retinol
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of analytical techniques for validating the purity of 9-cis-Retinol, a key retinoid in various biological processes. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection and implementation of the most suitable validation methods.
Comparative Analysis of Purity Validation Methods
The purity of synthesized 9-cis-Retinol is predominantly assessed using chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase and normal-phase modes, is a cornerstone for separation and quantification. For unambiguous identification and structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. The following table summarizes and compares the key methods.
| Method | Principle | Typical Purity Assessment | Advantages | Limitations | Commonly Reported Purity (%) |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Isocratic or gradient elution with a C18 column to separate 9-cis-Retinol from isomers and impurities. Detection via UV absorbance (typically ~350 nm).[1][2] | Robust, reproducible, and widely available. Excellent for separating common isomers like all-trans-Retinol.[2][3] | May require longer run times for complete resolution of all isomers.[2] Sensitivity can be matrix-dependent. | ≥95%[4] |
| Normal-Phase HPLC (NP-HPLC) | Separation based on polarity. | Isocratic elution with a silica-based column to achieve separation of retinoid isomers.[5][6] | Excellent resolution of geometric isomers.[3][5] Often used for purification post-synthesis.[5] | Solvents are often more hazardous and costly. Column activity can be sensitive to water content. | >95%[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Provides mass-to-charge ratio (m/z) for 9-cis-Retinol and its fragments, confirming molecular weight and identity.[7][8][9] | High sensitivity and selectivity.[7][8] Capable of detecting and identifying trace impurities.[8] | Higher equipment cost and complexity. Requires expertise for method development and data interpretation. | ≥98%[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and environment of atomic nuclei. | 1H and 13C NMR spectra are used to confirm the specific cis-configuration at the 9th carbon bond and the overall structure.[11] | Provides unambiguous structural elucidation.[11] Can detect and quantify impurities without the need for reference standards for each impurity. | Lower sensitivity compared to MS. Requires relatively pure and concentrated samples. | Not typically used for routine purity percentage determination, but for structural confirmation. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the key analytical techniques discussed.
Reverse-Phase HPLC (RP-HPLC) Protocol
This protocol is adapted from methods described for the analysis of retinoids.[2][12]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[12]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 85:15, v/v) is often effective.[12] For MS compatibility, formic acid can be used as an additive instead of phosphoric acid.[13]
-
Flow Rate: 1.0 mL/min.[12]
-
Sample Preparation: Dissolve the synthesized 9-cis-Retinol in a suitable organic solvent like ethanol or methanol. Protect the sample from light to prevent isomerization.[6]
-
Analysis: Inject the sample and compare the retention time and peak area of the main peak to a certified 9-cis-Retinol reference standard. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Normal-Phase HPLC (NP-HPLC) Protocol
This protocol is based on established methods for separating retinoid isomers.[5][14]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Silica gel column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5][6]
-
Mobile Phase: A non-polar mobile phase such as hexane with a small percentage of a polar modifier like ethyl acetate or 2-propanol (e.g., 90% hexane, 10% ethyl acetate).[5][14]
-
Detection: UV absorbance at 325 nm.[14]
-
Sample Preparation: Similar to RP-HPLC, dissolve the sample in a non-polar solvent compatible with the mobile phase, ensuring protection from light.[15]
-
Analysis: Inject the sample and analyze the chromatogram for the presence of isomers and impurities. The high resolution allows for accurate quantification of isomeric purity.
LC-MS/MS Protocol
This protocol outlines a general approach for the sensitive detection and identification of 9-cis-Retinol.[7][8]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Chromatography: Utilize an RP-HPLC method as described above to separate the components before they enter the mass spectrometer.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) in positive ion mode is often selected for its sensitivity in retinoid analysis.[7][9]
-
Mass Analysis:
-
Full Scan: Acquire a full scan to determine the molecular weight of the eluted compounds. The protonated molecule of 9-cis-Retinol will have an m/z corresponding to its molecular weight plus a proton.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor for the specific m/z of the protonated 9-cis-Retinol molecule.[7][9]
-
Tandem MS (MS/MS): Fragment the parent ion and monitor for specific daughter ions to confirm the identity of the compound with high confidence.[8]
-
-
Data Analysis: Compare the mass spectra and chromatographic data of the sample to a reference standard to confirm identity and assess purity.
Visualizing Workflows and Pathways
To further clarify the processes involved in purity validation and the biological context of 9-cis-Retinol, the following diagrams are provided.
Caption: Workflow for synthesis, purification, and purity validation of 9-cis-Retinol.
9-cis-Retinol is a precursor to 9-cis-retinoic acid, a ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which play a crucial role in gene regulation.[8][16]
Caption: 9-cis-Retinoic acid signaling via RAR and RXR nuclear receptors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. jfda-online.com [jfda-online.com]
- 3. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sav.sk [sav.sk]
- 7. Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis, occurrence, and function of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 9-cis-Retinol | C20H30O | CID 9947823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of 9-cis Retinoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 9-cis-Retinoic Acid and Other Retinoids in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 9-cis-Retinoic Acid (Alitretinoin) against other prominent retinoids in the context of cancer therapy. The information presented is collated from preclinical and clinical studies to support further research and development in oncology.
Introduction to Retinoids in Oncology
Retinoids, a class of compounds derived from vitamin A, play a crucial role in regulating cell proliferation, differentiation, and apoptosis. Their therapeutic potential in cancer is primarily mediated through nuclear retinoid receptors: the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). Different retinoids exhibit varied affinities for these receptors, leading to distinct biological activities and clinical applications. This guide focuses on a head-to-head comparison of 9-cis-Retinoic Acid with other key retinoids, including all-trans-Retinoic Acid (ATRA), 13-cis-Retinoic Acid (Isotretinoin), and the synthetic retinoid Bexarotene.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between 9-cis-Retinoic Acid and many other retinoids lies in its unique ability to bind to and activate both RAR and RXR pathways.[1][2] This "pan-agonist" activity allows it to influence a broader range of downstream gene expression compared to more receptor-selective retinoids.
-
9-cis-Retinoic Acid (Alitretinoin): Binds with high affinity to both RARs (α, β, γ) and RXRs (α, β, γ).[1] This dual activation can lead to the formation of both RAR-RXR heterodimers and RXR-RXR homodimers, expanding the repertoire of regulated genes.
-
All-trans-Retinoic Acid (ATRA): Primarily binds to RARs and is considered the natural ligand for this receptor family. It does not bind to RXRs.[2]
-
13-cis-Retinoic Acid (Isotretinoin): Exhibits low affinity for both RARs and RXRs and is thought to act primarily as a pro-drug, being intracellularly converted to ATRA and 9-cis-RA.
-
Bexarotene: A synthetic retinoid that is highly selective for RXRs.
The differential receptor activation is a key determinant of the specific anti-cancer effects and potential side-effect profiles of these compounds.
Figure 1. Simplified signaling pathways of retinoids in cancer cells.
Comparative Efficacy in Preclinical Models
Head-to-head preclinical studies provide valuable insights into the relative potency of different retinoids against various cancer cell lines.
In Vitro Cytostatic and Cytotoxic Effects
The following tables summarize the comparative in vitro efficacy of 9-cis-Retinoic Acid and other retinoids in different cancer cell lines.
Table 1: Comparative Cytostatic Effects of Retinoids on Human Bladder Cancer Cell Lines
| Cell Line (Differentiation) | Retinoid (30 µg/ml) | Cytostatic Effect (after 6 days) |
| RT4 (Well differentiated) | 9-cis-Retinoic Acid | Effective |
| Isotretinoin | Effective | |
| Tretinoin (ATRA) | Ineffective | |
| 5637 (Moderately differentiated) | 9-cis-Retinoic Acid | Effective |
| Isotretinoin | Effective | |
| Tretinoin (ATRA) | Ineffective | |
| T24 (Poorly differentiated) | 9-cis-Retinoic Acid | Effective |
| Isotretinoin | Effective | |
| Tretinoin (ATRA) | Stimulating effect |
Source: Adapted from a study on human bladder cancer cell lines.[3]
Table 2: Comparative IC50 Values of Retinoids in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | 9-cis-Retinoic Acid (IC50, µM) | TTNPB (RAR-selective) (IC50, µM) | LG100153 (RXR-selective) (IC50, µM) |
| H69 | > 10 | > 10 | 0.8 |
| H146 | < 1.0 | < 1.0 | < 1.0 |
| H345 | > 10 | > 10 | < 1.0 |
| N417 | > 10 | < 1.0 | > 10 |
IC50: The concentration of a drug that gives half-maximal response. Source: Adapted from a study on SCLC cell lines.[4]
These data suggest that the efficacy of a particular retinoid is highly dependent on the cancer type and its specific molecular characteristics. Notably, in bladder cancer cell lines, 9-cis-RA and isotretinoin showed broader cytostatic effects than ATRA.[3] In SCLC, the RXR-selective agonist LG100153 demonstrated potent activity in several cell lines, highlighting the potential importance of the RXR pathway in this malignancy.[4]
Clinical Trials and Patient Outcomes
While preclinical data are informative, clinical trials are essential to determine the therapeutic value of these compounds in patients.
Table 3: Summary of Phase I/II Clinical Trial Findings for 9-cis-Retinoic Acid and Bexarotene in Solid Tumors
| Retinoid | Trial Phase | Cancer Types | Recommended Phase II Dose | Observed Responses | Key Toxicities |
| 9-cis-Retinoic Acid | Phase I | Solid Tumors (NSCLC, Breast, Colorectal, etc.) | 100 mg/m²/day | No objective responses observed. | Headaches, diarrhea, cheilitis, dry skin, hypertriglyceridemia.[1][5] |
| Bexarotene | Phase II | Advanced Differentiated Thyroid Cancer | 300 mg/m²/day | 2 out of 10 patients had stable disease. | Neutropenia, hypertriglyceridemia.[6] |
| Bexarotene | Phase II/III | Early-Stage Cutaneous T-Cell Lymphoma (CTCL) | 300 mg/m²/day | 54% overall response rate.[7] | Hypertriglyceridemia, hypothyroidism.[7] |
Clinical trials with single-agent 9-cis-Retinoic Acid in unselected solid tumors have shown limited objective responses.[1][5] However, bexarotene has demonstrated clinical activity in specific malignancies like CTCL, leading to its FDA approval for this indication.[7] The differing clinical outcomes underscore the importance of patient selection and potentially the need for combination therapies to enhance the efficacy of retinoids.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the effect of retinoids on cancer cell proliferation.
Figure 2. Workflow for a typical MTT cell proliferation assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Retinoid Treatment: Prepare serial dilutions of the retinoids (9-cis-RA, ATRA, Isotretinoin, Bexarotene) in culture medium. Remove the old medium from the wells and add 100 µL of the retinoid solutions or control medium (with vehicle, e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for another 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation period, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value for each retinoid by plotting the percentage of viability against the log of the retinoid concentration.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of retinoids in a mouse xenograft model.
Detailed Steps:
-
Cell Preparation: Harvest cancer cells from culture, wash with PBS, and resuspend in a solution of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).
-
Retinoid Administration: Administer the retinoids (e.g., 9-cis-RA, Bexarotene) or vehicle control to the mice. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the specific retinoid and study design.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the retinoids.
Conclusion
9-cis-Retinoic Acid, with its unique pan-agonist activity for both RAR and RXR receptors, presents a distinct pharmacological profile compared to other retinoids. Preclinical data suggest that its efficacy, as well as that of other retinoids, is highly context-dependent, varying with the specific cancer type and its underlying molecular characteristics. While clinical trials with single-agent 9-cis-RA in broad patient populations have been challenging, the success of the RXR-selective agent bexarotene in CTCL highlights the therapeutic potential of targeting the RXR pathway. Future research should focus on identifying predictive biomarkers to select patients who are most likely to respond to specific retinoids and exploring rational combination therapies to overcome resistance and enhance anti-tumor activity. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate the comparative efficacy and mechanisms of action of these important cancer therapeutic agents.
References
- 1. Phase I trial of 9-cis retinoic acid in adults with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The cytostatic effect of 9-cis-retinoic acid, tretinoin, and isotretinoin on three different human bladder cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of 9-cis-retinoic acid and receptor-selective retinoids in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Phase II Trial of Bexarotene for Advanced Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 2 and 3 clinical trial of oral bexarotene (Targretin capsules) for the treatment of refractory or persistent early-stage cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Differences Between 9-cis Retinol and its Ester Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional differences between 9-cis Retinol and its ester derivatives, focusing on their metabolic pathways, interactions with nuclear receptors, and overall biological activity. The information presented is supported by experimental data to aid in the design and interpretation of research in retinoid signaling and therapeutics.
Introduction
Retinoids, a class of compounds derived from vitamin A, are critical regulators of a vast array of biological processes, including embryonic development, cell differentiation and proliferation, and vision. Their effects are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). This compound and its esterified forms are precursors to the biologically active ligand, 9-cis Retinoic Acid (9-cis RA), which is a high-affinity ligand for both RARs and RXRs[1][2][3][4][5][6]. Understanding the distinct characteristics of this compound and its esters, such as 9-cis-retinyl acetate and 9-cis-retinyl palmitate, is crucial for their application in research and as potential therapeutic agents. Esterification of this compound serves as a mechanism for storage and delivery, influencing the bioavailability and metabolic activation of the parent compound[7][8].
Metabolic and Signaling Pathways
The biological activity of this compound and its esters is contingent on their metabolic conversion to 9-cis RA. Retinyl esters are first hydrolyzed by retinyl ester hydrolases to yield this compound[9][10]. Subsequently, this compound undergoes a two-step oxidation process, first to 9-cis-retinaldehyde and then to 9-cis RA[11]. Once formed, 9-cis RA can bind to and activate RAR/RXR heterodimers or RXR homodimers, which then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) or Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.
Quantitative Comparison of Functional Parameters
The following tables summarize the available quantitative data comparing this compound, its ester derivatives, and its active metabolite, 9-cis Retinoic Acid. Direct comparative data for this compound and its esters on gene expression and cell proliferation are limited in the literature; therefore, data for the active metabolite, 9-cis RA, is provided as a reference for the expected biological activity upon metabolic conversion.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Dissociation Constant (Kd) | Reference |
| 9-cis Retinoic Acid | RXRα | 15.7 nM | [5] |
| RXRβ | 18.3 nM | [5] | |
| RXRγ | 14.1 nM | [5] | |
| RARα | ~0.5 nM | [5] | |
| RARβ | ~0.2 nM | [5] | |
| RARγ | ~0.4 nM | [5] | |
| This compound | RAR/RXR | No significant binding reported; functions as a precursor. | [1][8] |
| 9-cis Retinyl Esters | RAR/RXR | No significant biological activity aside from storage and transport; functions as a prodrug. | [8] |
Table 2: Metabolic Enzyme Kinetics
| Substrate | Enzyme | Relative Activity | Apparent Km | Reference |
| 9-cis-Retinyl Palmitate | Retinyl Ester Hydrolase (pig liver) | 2.4 ± 0.1 | 142 - 268 µM | [9] |
| all-trans-Retinyl Palmitate | Retinyl Ester Hydrolase (pig liver) | 1 | 142 - 268 µM | [9] |
| 13-cis-Retinyl Palmitate | Retinyl Ester Hydrolase (pig liver) | 5.7 ± 0.5 | 142 - 268 µM | [9] |
| 9,13-di-cis-Retinyl Palmitate | Retinyl Ester Hydrolase (pig liver) | 6.8 ± 0.5 | 142 - 268 µM | [9] |
Table 3: Functional Activity (Data for the active metabolite, 9-cis Retinoic Acid)
| Functional Assay | Compound | Cell Type/Model | Observation | Reference |
| Gene Expression (RXR Target) | 9-cis Retinoic Acid | Mouse F9 Teratocarcinoma Cells | Potent activator of RXR-mediated transcription. | [6] |
| Cell Proliferation | 9-cis Retinoic Acid | Vitamin A-deficient mouse testis | Stimulates differentiation and proliferation of A spermatogonia. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and its derivatives are provided below.
Quantification of Retinoids by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the extraction and quantification of retinoids from biological samples.
Protocol:
-
Sample Preparation: Homogenize tissue samples or use plasma/serum directly.
-
Extraction: Perform a liquid-liquid extraction using an organic solvent such as hexane to isolate the lipophilic retinoids.
-
Evaporation: Evaporate the organic solvent under a stream of nitrogen to prevent oxidation.
-
Reconstitution: Reconstitute the dried extract in the HPLC mobile phase.
-
Chromatographic Separation: Inject the sample onto a reverse-phase C18 column. Use an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile, water, and an acid modifier) to separate the different retinoid isomers.
-
Detection and Quantification: Detect the eluted retinoids using a UV detector (at ~325-350 nm) or a mass spectrometer for higher sensitivity and specificity. Quantify the concentration of each retinoid by comparing the peak area to a standard curve generated with known concentrations of retinoid standards.
Cell Proliferation Assays
This assay measures cell viability and proliferation based on the metabolic activity of the cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, 9-cis-retinyl acetate) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
This assay measures DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay.
-
BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) to the cell culture medium and incubate for a few hours to allow its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Immunodetection: Incubate the cells with a primary antibody specific for BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
-
Signal Detection: For colorimetric detection, add a substrate that is converted by the enzyme to a colored product and measure the absorbance. For fluorescent detection, measure the fluorescence intensity using a microplate reader or microscope. The signal intensity is proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.
Summary and Conclusion
The primary functional difference between this compound and its ester derivatives lies in their roles as a precursor and a prodrug/storage form, respectively. 9-cis Retinyl esters offer a more stable form for delivery and storage, which is then enzymatically hydrolyzed to this compound. Both compounds ultimately exert their biological effects through their conversion to 9-cis Retinoic Acid, the active ligand for RAR and RXR nuclear receptors. The choice between using this compound or its ester derivatives in experimental or therapeutic settings will depend on the desired pharmacokinetics and the specific biological system being investigated. While direct comparative functional data is sparse, the understanding of their metabolic relationship allows for informed experimental design. Future studies directly comparing the efficacy of this compound and its various ester derivatives in modulating gene expression and cellular processes are warranted to further elucidate their distinct therapeutic potentials.
References
- 1. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Characterization of three RXR genes that mediate the action of 9-cis retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolysis of cis and trans isomers of retinyl palmitate by retinyl ester hydrolase of pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.iarc.who.int [publications.iarc.who.int]
A Comparative Analysis of 9-cis Retinol's Function Across Diverse Animal Models
For Immediate Release
A comprehensive examination of the role of 9-cis Retinol and its derivatives across various animal models reveals both conserved and species-specific functions in critical biological processes, including vision, embryonic development, and spermatogenesis. This guide synthesizes key findings from studies in murine, amphibian, and fish models to provide researchers, scientists, and drug development professionals with a comparative framework for understanding the multifaceted activities of this retinoid.
This compound, a stereoisomer of vitamin A, and its derivatives, such as 9-cis-retinyl acetate and 9-cis-retinoic acid, are potent signaling molecules that regulate gene expression through nuclear retinoid receptors. This guide delves into the experimental evidence detailing their efficacy, mechanisms of action, and metabolic pathways in different biological contexts and across various species.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of this compound and its derivatives in key animal model studies.
Table 1: Efficacy of 9-cis-Retinyl Acetate in Mouse Models of Retinal Degeneration
| Animal Model | Treatment Regimen | Key Outcome Measure | Result |
| Rpe65-/- Mouse | Single oral gavage (6.25-50 mg/kg) | Scotopic ERG a- and b-wave amplitudes | Significant dose-dependent improvement in ERG responses.[1][2] |
| Rpe65-/- Mouse | Daily oral gavage (1-12.5 mg/kg) for 14 days | Retinal function (ERG) | Remarkable improvement in retinal function.[1][2] |
| Rpe65-/- Mouse | Daily oral gavage (1, 4, 12.5 mg/kg) for 3 days | 9-cis-retinal levels in the eye | Dose-dependent accumulation of 9-cis-retinal.[2] |
| C57BL/6 Mouse (Aging) | Monthly oral gavage (~80 mg/kg) | Rhodopsin regeneration ratio | Increased rhodopsin regeneration ratio and improved dark adaptation.[3] |
Table 2: Comparative Effects of 9-cis-Retinoic Acid in Different Animal Models
| Animal Model | Biological Process | Key Outcome | Observations |
| Vitamin A-Deficient Mouse | Spermatogenesis | Proliferation of A spermatogonia | Stimulated differentiation and proliferation, but required higher doses compared to all-trans-retinoic acid.[4][5] |
| Xenopus Embryo | Early Development | Embryonic malformations | Potent dysmorphogen, eliciting malformations of the heart, eye, and brain.[6][7] |
| Zebrafish Embryo | Eye Development | Microphthalmia | Retinoic acid deficiency leads to reduced eye size and developmental abnormalities.[8][9] |
Signaling Pathways and Metabolic Fate
9-cis Retinoic acid is a unique retinoid as it can bind to and activate both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This dual activity allows it to participate in a broader range of signaling pathways compared to all-trans-retinoic acid, which primarily activates RARs. The metabolic fate of 9-cis-retinoids also exhibits species-specific differences. In mice and rats, a major metabolite of 9-cis-retinoic acid is 9-cis-retinoyl-β-glucuronide, with concentrations being significantly higher in mouse plasma compared to rat plasma, indicating species-specific differences in absorption and metabolism.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the cited studies.
Oral Gavage of 9-cis-Retinyl Acetate in Mice for Retinal Degeneration Studies[1][2][3]
-
Animals: Rpe65-/- mice or aged C57BL/6 mice.
-
Compound Preparation: 9-cis-retinyl acetate (9-cis-R-Ac) is dissolved in soybean oil to the desired concentration (e.g., for a dose of 1 to 100 mg/kg).
-
Administration: A specific volume of the 9-cis-R-Ac solution is administered to each mouse via oral gavage using a gavage needle.
-
Dosing Regimen: Can be a single dose or repeated daily or intermittently for several weeks, depending on the study design.
-
Post-treatment Analysis: Retinal function is assessed by electroretinography (ERG), and retinoid levels in the eye and other tissues are measured by high-performance liquid chromatography (HPLC).
Retinoic Acid Deficiency Induction in Zebrafish Embryos[8][9]
-
Model Organism: Zebrafish (Danio rerio) embryos.
-
Inhibitor: Diethylaminobenzaldehyde (DEAB), a potent inhibitor of retinaldehyde dehydrogenase (RALDH).
-
Treatment: Embryos at a specific developmental stage (e.g., 9 hours post-fertilization) are incubated in embryo medium containing DEAB (e.g., 100 µM) for a defined period (e.g., 2 hours).
-
Control: A control group is treated with the vehicle (e.g., DMSO) in embryo medium.
-
Analysis: Embryos are examined at various time points for gross morphological defects, particularly eye size (microphthalmia). Retinal histology and functional assays like the optokinetic reflex (OKR) test can also be performed.
Assessment of Developmental Defects in Xenopus Embryos[6][7]
-
Model Organism: Xenopus laevis embryos.
-
Compound Administration: Embryos are exposed to 9-cis-retinoic acid or other retinoids in the culture medium at specific developmental stages.
-
Observation: Embryos are monitored throughout development for morphological abnormalities.
-
Endpoint Analysis: At a defined stage, embryos are fixed and analyzed for specific defects in organs such as the heart, eyes, and brain. This can involve whole-mount in situ hybridization to examine changes in gene expression patterns.
Comparative Insights Across Animal Models
-
Mouse Models: Primarily utilized for studying the therapeutic potential of this compound derivatives in retinal diseases and for investigating its role in complex physiological processes like spermatogenesis. The availability of various genetic knockout models makes the mouse an invaluable tool for mechanistic studies.[1][2][3][4][5]
-
Zebrafish Model: The external and rapid development of zebrafish embryos makes them an excellent model for studying the role of retinoic acid signaling in early vertebrate development, particularly eye formation. They are also well-suited for high-throughput screening of compounds that may modulate retinoid pathways.[8][9]
-
Xenopus Model: The large and accessible embryos of Xenopus are ideal for embryological manipulations and for studying the teratogenic effects of retinoids. They have been instrumental in elucidating the role of 9-cis-retinoic acid as a potent regulator of early embryonic patterning.[6][7]
References
- 1. Evaluation of 9-cis-retinyl acetate therapy in Rpe65-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Xenopus laevis: a model system for the study of embryonic retinoid metabolism. III. Isomerization and metabolism of all-trans-retinoic acid and 9-cis-retinoic acid and their dysmorphogenic effects in embryos during neurulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The retinoid X receptor ligand, 9-cis-retinoic acid, is a potential regulator of early Xenopus development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early Retinoic acid deprivation in developing zebrafish results in microphthalmia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early retinoic acid deprivation in developing zebrafish results in microphthalmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.iarc.who.int [publications.iarc.who.int]
validating the therapeutic potential of 9-cis Retinol in preclinical studies
For Immediate Release
A comprehensive review of preclinical data highlights the significant therapeutic potential of 9-cis Retinol across a spectrum of diseases, including cancer, retinal degeneration, and lymphedema. This guide provides a detailed comparison of its efficacy against alternative treatments, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
This compound, a naturally occurring retinoid, has demonstrated potent and diverse biological activities in a multitude of preclinical studies. Its unique ability to bind to and activate both retinoic acid receptors (RARs) and retinoid X receptors (RXRs) distinguishes it from other retinoids, such as all-trans retinoic acid (ATRA), which primarily targets RARs. This pan-agonist activity translates into a broader range of cellular effects, including induction of cell differentiation, inhibition of proliferation, apoptosis, and promotion of lymphangiogenesis. This report synthesizes the key preclinical findings, offering a clear comparison of this compound's performance and a detailed look at the experimental frameworks used to validate its potential.
Efficacy in Oncology: A Comparative Overview
In preclinical cancer models, 9-cis Retinoic Acid has shown significant anti-tumor activity across various cancer types. It has been observed to decrease cell proliferation, induce differentiation, and promote apoptosis in human cancer cell lines.[1] In vivo studies have further substantiated these findings, with one study reporting complete tumor regression in a human lip squamous cell carcinoma xenograft model following treatment with 9-cis Retinoic Acid.[1]
Comparison with All-trans Retinoic Acid (ATRA)
A key comparator for 9-cis Retinoic Acid is ATRA, a well-established retinoid used in the treatment of acute promyelocytic leukemia. Preclinical evidence suggests that 9-cis Retinoic Acid may offer advantages in certain contexts. For instance, in human neuroblastoma cells, 9-cis Retinoic Acid was found to be 5- to 10-fold more potent than ATRA in its antiproliferative and differentiation-inducing activities.[2] This enhanced potency may be attributed to its ability to activate both RAR and RXR signaling pathways.[2][3]
| Cancer Model | 9-cis Retinoic Acid | All-trans Retinoic Acid (ATRA) | Reference |
| Human Promyelocytic Leukemia (HL-60) | Decreases cell proliferation, increases differentiation and apoptosis. | Induces differentiation. | [1] |
| Human Breast Cancer (MCF-7, LY2) | Inhibits anchorage-independent growth. | - | [1] |
| Human Lip Squamous Cell Carcinoma Xenograft | Induces complete tumor regression. | - | [1] |
| Human Neuroblastoma (LA-N-5) | 5- to 10-fold more potent in inhibiting proliferation and inducing differentiation. | Potent inducer of differentiation. | [2] |
| Human Oral Squamous Cell Carcinoma | Inhibited proliferation in all tested cell lines. | Ineffective in inhibiting proliferation of the CCL-17 cell line. | [4] |
Restoring Vision: Therapeutic Potential in Retinal Degeneration
The prodrug of this compound, 9-cis-retinyl acetate (9-cis-R-Ac), has emerged as a promising therapeutic agent for certain forms of retinal degeneration, particularly those caused by defects in the visual cycle. In preclinical models of Leber congenital amaurosis (LCA), a leading cause of childhood blindness, oral administration of 9-cis-R-Ac has been shown to restore retinal function and preserve retinal morphology.
Studies in Rpe65-/- mice, a model for LCA, have demonstrated that 9-cis-R-Ac can lead to significant, dose-dependent improvements in electroretinographic (ERG) responses, a measure of retinal function.[5][6] Both single and intermittent dosing regimens have proven effective, suggesting a flexible therapeutic window.[5][6]
| Animal Model | Treatment | Key Findings | Reference |
| Rpe65-/- Mice | Single doses of 9-cis-R-Ac (6.25-50 mg/kg) | Significant dose-dependent improvement in ERG responses. | [5][6] |
| Rpe65-/- Mice | Daily doses of 9-cis-R-Ac (1-12.5 mg/kg) for 2 weeks | Remarkable improvement of retinal function. | [5] |
| Rpe65-/- Mice | Intermittent or daily 9-cis-R-Ac (1 and 4 mg/kg) for 8 weeks | Dose-dependent improvement of retinal function and morphology. | [5][6] |
| Aging C57BL/6 Mice | Monthly administration of 9-cis-R-Ac | Improved ERG responses and dark adaptation. | [7] |
A Novel Approach to Lymphedema: Promoting Lymphatic Regeneration
Recent preclinical studies have uncovered a novel and exciting therapeutic application for 9-cis Retinoic Acid in the treatment of lymphedema. It has been shown to potently activate lymphangiogenesis, the formation of new lymphatic vessels.[8][9][10] This pro-lymphangiogenic effect offers a promising strategy to combat the debilitating swelling and tissue fibrosis associated with lymphedema.
In vitro studies have demonstrated that 9-cis Retinoic Acid promotes the proliferation, migration, and tube formation of lymphatic endothelial cells (LECs).[8][9] In vivo, it has been shown to induce lymphangiogenesis in various models, including the mouse cornea and trachea.[8][11] Most compellingly, in a mouse tail model of surgically induced lymphedema, daily intraperitoneal injections of 9-cis Retinoic Acid significantly reduced tail swelling and enhanced lymphatic vessel regeneration.[8][9]
| Model | Treatment | Key Findings | Reference |
| Cultured Lymphatic Endothelial Cells (LECs) | 9-cis Retinoic Acid | Promotes proliferation, migration, and tube formation. | [8][9] |
| Mouse Cornea Pocket Assay | 9-cis Retinoic Acid pellet implantation | Significant in-growth of lymphatic vessels. | [11] |
| Mouse Trachea Assay | 9-cis Retinoic Acid treatment | Activated lymphatic vessel sprouting and invasion. | [8] |
| Mouse Tail Lymphedema Model | Daily intraperitoneal injections of 9-cis Retinoic Acid (0.08 mg/kg) | Significantly reduced tail lymphedema and enhanced lymphatic regeneration. | [8][9][12] |
Mechanism of Action: The Dual Activation of RAR and RXR
The therapeutic effects of this compound are mediated through its active metabolite, 9-cis Retinoic Acid, which acts as a ligand for two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1][13][14] While all-trans-retinoic acid (ATRA) exclusively binds to RARs, 9-cis Retinoic Acid's ability to activate both RAR and RXR pathways allows it to regulate a wider array of target genes involved in cell fate decisions.[15][16] RXRs can form heterodimers with various other nuclear receptors, further expanding the regulatory scope of 9-cis Retinoic Acid.[16][17]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound's therapeutic potential.
In Vivo Tumor Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., human lip squamous cell carcinoma) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. 9-cis Retinoic Acid, dissolved in a suitable vehicle, is administered (e.g., intraperitoneally or by oral gavage) at a predetermined dose and schedule.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal weight and general health are also monitored.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis.
Rpe65-/- Mouse Model of Retinal Degeneration
-
Animal Model: Rpe65-/- mice, which lack a key enzyme in the visual cycle, are used. These mice develop retinopathy resembling Leber congenital amaurosis.
-
Treatment: 9-cis-retinyl acetate (9-cis-R-Ac) is dissolved in a vehicle (e.g., soybean oil) and administered by oral gavage. Dosing can be a single administration or repeated over several weeks (daily or intermittently).
-
Functional Assessment: Retinal function is evaluated using electroretinography (ERG) under scotopic (dark-adapted) and photopic (light-adapted) conditions to measure rod and cone responses, respectively.
-
Behavioral Testing: Vision-dependent behavioral tests, such as the dark/light preference test, can be used to assess higher-order visual function.
-
Morphological and Biochemical Analysis: At the end of the study, eyes are collected for histological analysis to assess retinal morphology and for high-performance liquid chromatography (HPLC) to quantify retinoid levels.
Mouse Tail Lymphedema Model
-
Animal Model: Adult mice (e.g., C57BL/6J) are used.
-
Surgical Procedure: Anesthesia is administered. A circumferential incision is made through the skin and deep fascia of the tail, and the deep lymphatic vessels are ligated and ablated to induce lymphatic obstruction.[18][19]
-
Treatment: Mice are randomly assigned to receive daily intraperitoneal injections of either 9-cis Retinoic Acid (e.g., 0.08 mg/kg) dissolved in a vehicle or the vehicle alone.[8][12]
-
Edema Measurement: Tail diameters at standardized points are measured regularly using calipers to quantify the extent of lymphedema.[18]
-
Lymphatic Function Assessment: Lymphatic drainage can be assessed in vivo using near-infrared imaging after injection of a fluorescent dye such as indocyanine green (ICG).[12][20]
References
- 1. The efficacy of 9-cis retinoic acid in experimental models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced potency of 9-cis versus all-trans-retinoic acid to induce the differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines: implications for in vivo retinoic acid use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 9-cis-retinyl acetate therapy in Rpe65-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. 9-Cis Retinoic Acid Promotes Lymphangiogenesis and Enhances Lymphatic Vessel Regeneration: Therapeutic Implications of 9-Cis Retinoic Acid for Secondary Lymphedema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Prevention of Postsurgical Lymphedema by 9-cis Retinoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. mdpi.com [mdpi.com]
- 16. Retinoids as Chemo-Preventive and Molecular-Targeted Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mouse tail models of secondary lymphedema: fibrosis gradually worsens and is irreversible - PMC [pmc.ncbi.nlm.nih.gov]
- 19. e-century.us [e-century.us]
- 20. A Murine Tail Lymphedema Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Uptake Mechanisms of 9-cis-Retinol and all-trans-Retinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular uptake mechanisms of two key isomers of vitamin A, 9-cis-Retinol and all-trans-Retinol. The information presented is based on available experimental data to facilitate a deeper understanding of their distinct biological pathways.
Introduction
All-trans-Retinol is the most common and biologically active form of vitamin A, playing a crucial role in vision, immune function, and cellular differentiation.[1][2] 9-cis-Retinol, another geometric isomer, also has unique biological functions, primarily as a precursor for 9-cis-retinoic acid, a high-affinity ligand for the retinoid X receptor (RXR).[3][4] Understanding the nuances of their cellular uptake is critical for research into retinoid-based therapeutics and nutritional science.
Primary Cellular Uptake Pathways
The cellular uptake of retinol is a complex process involving both receptor-mediated and passive diffusion mechanisms. The primary and most well-characterized pathway for all-trans-Retinol involves its plasma carrier, the Retinol-Binding Protein (RBP), and a specific cell-surface receptor, STRA6 (Stimulated by Retinoic Acid 6).[5][6][7]
The RBP-STRA6 Pathway
In the bloodstream, retinol is bound to RBP, which protects the hydrophobic molecule and facilitates its transport.[8][9] The holo-RBP complex (RBP bound to retinol) interacts with the STRA6 receptor on the surface of target cells.[6][7] This interaction triggers the release of retinol from RBP and its translocation across the cell membrane into the cytoplasm.[5][10]
Once inside the cell, retinol is rapidly bound by cellular retinol-binding proteins (CRBPs), primarily CRBPI and CRBPII, or esterified into retinyl esters by lecithin:retinol acyltransferase (LRAT).[6][11] This intracellular "trapping" mechanism maintains a low concentration of free retinol, driving its continued influx.[6][11]
While STRA6 is the principal receptor for RBP-mediated retinol uptake, evidence suggests that it preferentially transports all-trans-Retinol.[6] However, it can also transport other RBP-bound molecules, suggesting a potential, though likely less efficient, pathway for 9-cis-Retinol.[6]
Passive Diffusion
In addition to the receptor-mediated pathway, retinol can also enter cells via passive diffusion across the plasma membrane, particularly at higher concentrations.[12] This mechanism is less specific and its physiological significance relative to the STRA6 pathway is context-dependent.
Comparative Analysis of Cellular Uptake
Experimental data comparing the cellular uptake of 9-cis-Retinol and all-trans-Retinol is limited, but available studies provide valuable insights into their differential handling by cells.
Binding to Intracellular Retinoid-Binding Proteins
The affinity of retinol isomers for intracellular chaperones like CRBPI and CRBPII is a critical determinant of their intracellular fate. Studies have shown that both 9-cis-Retinol and all-trans-Retinol bind to CRBPI and CRBPII with high affinity, although the affinity for 9-cis-Retinol is slightly lower.[5]
| Retinoid | Binding Protein | Apparent Dissociation Constant (K'd) |
| all-trans-Retinol | CRBPI | Not explicitly stated, but implied to be higher affinity than 9-cis-Retinol[5] |
| CRBPII | Not explicitly stated, but implied to be higher affinity than 9-cis-Retinol[5] | |
| 9-cis-Retinol | CRBPI | 11 nM[5] |
| CRBPII | 68 nM[5] | |
| all-trans-Retinal | CRBPI | Not explicitly stated |
| CRBPII | Not explicitly stated | |
| 9-cis-Retinal | CRBPI | 8 nM[5] |
| CRBPII | 5 nM[5] |
Table 1: Binding Affinities of Retinoid Isomers to Cellular Retinol-Binding Proteins (CRBPs). Data extracted from fluorescence spectroscopy binding assays.[5]
Cellular Incorporation and Metabolism
Studies in different cell lines have revealed preferences in the uptake and metabolism of the two isomers.
| Cell Line | Experimental Condition | Relative Uptake/Incorporation |
| Hep G2 (Hepatoma) | Equimolar concentrations of all-trans- and 9-cis-retinol provided | Preferential incorporation of all-trans-Retinol[3] |
| HSC-T6 (Stellate) | Equimolar concentrations of all-trans- and 9-cis-retinol provided | No preference exhibited between all-trans- and 9-cis-retinol[3] |
| MCF7 (Breast Cancer) | Cells transduced with cis-retinol dehydrogenase (cRDH) and treated with 9-cis-retinol | Approximately 75% of 9-cis-retinol was taken up and metabolized within 24 hours[10][13] |
Table 2: Comparative Cellular Incorporation of 9-cis-Retinol and all-trans-Retinol in Different Cell Lines.
Signaling Pathways
The STRA6 receptor is not merely a transporter but also functions as a cell-surface signaling receptor.[14] Upon binding of the holo-RBP complex, STRA6 can activate the JAK/STAT signaling pathway.[15] This signaling function appears to be coupled to the transport of retinol, as the presence of intracellular partners like CRBP-I and LRAT is necessary for robust signaling.[15] Currently, there is no direct evidence to suggest that 9-cis-Retinol and all-trans-Retinol differentially activate this or other signaling pathways upon their cellular uptake.
Figure 1: The dual role of the STRA6 receptor in retinol transport and signaling.
Experimental Protocols
General Protocol for Cellular Retinoid Uptake Assay
This protocol provides a general framework for quantifying the cellular uptake of retinol isomers. Specific parameters may need to be optimized for different cell lines and experimental goals.
-
Cell Culture: Plate cells (e.g., HUVECs, Hep G2) in appropriate culture vessels and grow to a desired confluency. For experiments investigating the RBP-dependent pathway, ensure the cells express the STRA6 receptor.
-
Preparation of Retinoid Solutions: Prepare stock solutions of 9-cis-Retinol and all-trans-Retinol (often radiolabeled, e.g., with ³H) in a suitable solvent like ethanol. For studying RBP-dependent uptake, prepare holo-RBP by incubating apo-RBP with the desired retinol isomer.
-
Uptake Experiment:
-
Wash the cells with a serum-free medium or a suitable buffer (e.g., PBS).
-
Incubate the cells with the prepared retinoid solutions (either free retinol or holo-RBP) at 37°C for various time points (e.g., 15 min to 24 hours).
-
To terminate the uptake, place the culture vessels on ice and wash the cells multiple times with ice-cold buffer to remove extracellular retinoids.
-
-
Cell Lysis and Retinoid Extraction:
-
Lyse the cells using a suitable lysis buffer or by sonication in a solvent mixture (e.g., acetonitrile/ethanol/water).
-
Perform a liquid-liquid extraction to isolate the retinoids from the cell lysate.
-
-
Quantification:
-
Analyze the extracted retinoids using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS/MS) detector to separate and quantify the parent retinol isomer and its metabolites (e.g., retinyl esters, retinal).[8]
-
If using radiolabeled retinoids, quantification can be performed using liquid scintillation counting.
-
Figure 2: A generalized workflow for a cellular retinol uptake experiment.
Summary and Future Directions
The cellular uptake of all-trans-Retinol is a well-defined process dominated by the RBP-STRA6 receptor pathway. In contrast, the mechanisms governing the uptake of 9-cis-Retinol are less understood. Available data suggest that while 9-cis-Retinol can be taken up by cells and binds to intracellular chaperones, its interaction with the primary RBP-STRA6 pathway may be less efficient than that of all-trans-Retinol.
Further research is needed to:
-
Quantitatively assess the binding affinity of 9-cis-Retinol to the STRA6 receptor.
-
Compare the transport kinetics of 9-cis-Retinol and all-trans-Retinol through the STRA6 receptor.
-
Investigate potential alternative transporters for 9-cis-Retinol.
-
Elucidate any differential signaling events triggered by the uptake of these two isomers.
A clearer understanding of these mechanisms will be invaluable for the development of targeted therapies that leverage the distinct biological activities of 9-cis and all-trans retinoids.
References
- 1. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding affinities of CRBPI and CRBPII for 9-cis-retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STRA6: role in cellular retinol uptake and efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. HPLC-MS/MS Shows That the Cellular Uptake of All-Trans-Retinoic Acid under Hypoxia Is Downregulated by the Novel Active Agent 5-Methoxyleoligin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinol-binding protein - Proteopedia, life in 3D [proteopedia.org]
- 10. Cis-retinol dehydrogenase: 9-cis-retinol metabolism and its effect on proliferation of human MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-time Analyses of Retinol Transport by the Membrane Receptor of Plasma Retinol Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delivery of 9-Cis retinal to photoreceptors from bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Uptake and isomerization of all-trans retinol by isolated bovine retinal pigment epithelial cells: further clues to the visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RBP1 retinol binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. Vitamin A receptor - Wikipedia [en.wikipedia.org]
side-by-side comparison of analytical methods for 9-cis Retinol detection
For researchers, scientists, and drug development professionals, the accurate quantification of 9-cis Retinol is crucial for understanding its physiological roles and therapeutic potential. This guide provides a side-by-side comparison of common analytical methods for the detection of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is compiled from various scientific studies to aid in the selection of the most appropriate method for specific research needs.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance characteristics of different analytical methods for the detection of this compound and related retinoids. These parameters are essential for evaluating the suitability of a method in terms of sensitivity, accuracy, and precision.
| Parameter | HPLC-UV | LC-MS/MS | UPLC-MS/MS |
| Limit of Detection (LOD) | ~0.7 pmol | ~10 fmol[1] | Not explicitly stated for this compound, but generally offers higher sensitivity than LC-MS/MS. |
| Limit of Quantitation (LOQ) | 0.5 µg/l for RA isomers[2] | 702 fmol (for all-trans RA)[3][4] | 0.022 mg/L (for Retinol)[5][6][7] |
| Linearity | >3 orders of magnitude[8] | At least three orders of magnitude[3][4] | R2 > 0.99[6] |
| Precision (CV%) | Intra-day: 5.9–10.0%; Inter-day: 5.9–11.0%[8] | Excellent intra- and inter-assay reproducibility reported[3][4] | Intra- and inter-run CVs <4.9% for retinol[5][6][7] |
| Sample Type | Plasma, Serum, Tissues[8][9] | Rat Prostate Tissue, Serum[3][4] | Human Serum[5][6] |
Experimental Workflows and Signaling Pathways
A general workflow for the analysis of this compound from biological samples is depicted below. This process typically involves sample extraction, chromatographic separation, and detection.
Caption: General workflow for this compound analysis.
The biological activity of this compound is primarily mediated through its conversion to 9-cis retinoic acid, which then acts as a ligand for nuclear receptors. The simplified signaling pathway is illustrated below.
Caption: Simplified this compound signaling pathway.
Experimental Protocols
Below are detailed methodologies for two common analytical approaches for this compound detection.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of various retinoid isomers, including this compound, in biological samples.
-
Sample Preparation (from plasma):
-
To a plasma sample, add an internal standard.
-
Perform a simple extraction using an organic solvent.[9]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: A silica gel absorption column is often used.[10]
-
Mobile Phase: A linear gradient with two solvents containing n-Hexane, 2-propanol, and glacial acetic acid in different ratios can be employed to separate various retinoid isomers.[10]
-
Flow Rate: Typically around 1.0 - 1.5 mL/min.[11]
-
Detection: UV detection is performed at a wavelength of 350 nm.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices.
-
Sample Preparation (from tissue):
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: A non-porous silica C18 column can be used for the baseline separation of 9-cis, 13-cis, and all-trans RA standards.[3][4]
-
Ionization: Positive ion atmospheric-pressure chemical ionization (APCI) has been shown to provide good sensitivity for the simultaneous determination of retinol and retinoic acid.[3][4]
-
Mass Spectrometry: Selected ion monitoring (SIM) is used for quantitative analysis. For retinoic acid, the protonated molecule [M+H]+ at m/z 301 is often monitored.[3][4]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This advanced technique provides rapid and precise quantification of retinoids.
-
Sample Preparation (from serum):
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: A reversed-phase gradient elution is used with a chromatographic runtime of around 6.0 minutes.[5][6][7]
-
Ionization: UniSpray (US) ionization has been shown to reduce matrix effects compared to electrospray ionization (ESI).[5][6]
-
Mass Spectrometry: The analysis is performed on a tandem quadrupole mass spectrometer.[5][6]
-
Conclusion
The choice of an analytical method for this compound detection depends on the specific requirements of the study. HPLC-UV is a robust and widely available technique suitable for routine analysis. For studies requiring higher sensitivity and specificity, particularly with complex matrices and low analyte concentrations, LC-MS/MS or UPLC-MS/MS are the methods of choice. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their analytical needs.
References
- 1. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sav.sk [sav.sk]
- 3. Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS method for determination of retinol and α-tocopherol in serum using a simple sample pretreatment and UniSpray as ionization technique to reduce matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
Safety Operating Guide
9-cis Retinol proper disposal procedures
Proper disposal of 9-cis Retinol is critical for ensuring laboratory safety and environmental protection. As a compound classified with reproductive toxicity, skin and eye irritation, and potential for long-lasting aquatic harm, it must be managed as hazardous waste from the point of generation through final disposal.[1][2][3][4] Adherence to institutional and regulatory guidelines is paramount for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before handling this compound, it is essential to be familiar with its associated hazards. The compound is harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1][2][5] Always consult the Safety Data Sheet (SDS) for the specific formulation in use.
Personal Protective Equipment (PPE): Personnel must wear appropriate PPE to minimize exposure. This includes, but is not limited to:
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[1][5][6]
Hazard Summary Table
The following table summarizes the key hazard information for this compound and related compounds.
| Hazard Classification | Description | Primary References |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Category 4[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][5] | Category 2[1][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][5] | Category 2A[2][5] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][2][4][5] | Category 1B or 2[1][2][5] |
| Skin Sensitization | May cause an allergic skin reaction.[2] | Category 1[2] |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life.[2] | Chronic 4[2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as a hazardous waste stream in compliance with all applicable federal, state, and local regulations.[7][8][9] Do not dispose of this compound down the drain or in regular trash.[7][10]
1. Waste Identification and Collection:
-
Treat all this compound, including pure substance, contaminated solutions, and grossly contaminated labware, as hazardous waste.
-
Collect waste in a designated, compatible, and leak-proof container.[11][12] The container must have a secure, tight-fitting lid.[12] Polyethylene or polypropylene containers are often suitable.[1]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents and their approximate concentrations.
-
Include the date when waste was first added to the container.
3. Segregation and Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area.[11]
-
Keep it away from incompatible materials, such as strong oxidizing agents.[6]
4. Request for Disposal:
-
Do not allow waste to accumulate. Arrange for pickup through your institution's Environmental Health and Safety (EHS) or equivalent department.[7]
-
Typically, a waste pickup should be requested when the container is three-quarters full.[12]
5. Disposal of Empty Containers:
-
An empty container that held this compound may still present a chemical hazard.[1]
-
Containers must be triple-rinsed with a suitable solvent (e.g., ethanol).[7]
-
Collect the rinsate as hazardous waste and manage it with the this compound waste stream.[7]
-
After triple-rinsing, deface or remove all hazardous labels from the container before disposing of it as regular trash or recycling, in accordance with institutional policy.[7]
6. Spill Management:
-
In case of a spill, evacuate the immediate area and alert personnel.
-
Avoid generating dust.[13] For solid spills, use dry cleanup procedures.[13]
-
Wear appropriate PPE, including respiratory protection.
-
Absorb liquid spills with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a sealed, labeled hazardous waste container for disposal.[6]
-
Do not allow spilled material to enter drains or waterways.[13]
Experimental Protocols
Disposal procedures for hazardous chemicals like this compound are governed by regulatory compliance and institutional safety protocols rather than experimental methodologies. The steps provided above represent established best practices for laboratory chemical waste management. No experimental protocols for disposal were cited in the search results.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. carlroth.com [carlroth.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. vumc.org [vumc.org]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 10. acs.org [acs.org]
- 11. danielshealth.com [danielshealth.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 9-cis Retinol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent signaling molecules like 9-cis Retinol. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This compound and its derivatives are crucial in studying a wide array of biological processes. However, their handling requires strict adherence to safety protocols due to their potential health hazards. This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and emergency responses to minimize risk and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may provoke an allergic skin reaction. Furthermore, it is suspected of damaging fertility or the unborn child.[1][2] Therefore, the use of appropriate PPE is mandatory to prevent exposure.
Minimum PPE Requirements:
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Provides splash protection against this compound. For extended contact, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 or P3 respirator | Required when handling the powder form outside of a chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is critical for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area for handling this compound to prevent cross-contamination.
2. Donning PPE: A systematic approach to putting on PPE is crucial for complete protection.
3. Handling this compound:
-
When weighing the solid compound, use a containment balance or perform the task within a chemical fume hood.
-
To prepare solutions, add the solvent to the this compound powder slowly to avoid generating dust.
-
Handle all solutions containing this compound with care to prevent splashes.
4. Doffing PPE: The removal of PPE should be done carefully to prevent contamination of the user and the surrounding environment.
5. Emergency Procedures:
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
2. Container Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" tag.
-
The label must clearly identify the contents, including "this compound" and any other chemical constituents.
-
The accumulation start date must be recorded on the label.
3. Storage:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
4. Disposal:
-
Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Signaling Pathway of this compound
This compound is a precursor to 9-cis retinoic acid, a potent signaling molecule that plays a critical role in gene regulation. Understanding this pathway is fundamental for researchers in this field. 9-cis retinoic acid can bind to and activate both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).
By adhering to these safety protocols and understanding the biological context of this compound, researchers can conduct their work safely and effectively, contributing to the advancement of science while prioritizing personal and environmental well-being.
References
- 1. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
